molecular formula C7H13NO2 B8236432 (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B8236432
M. Wt: 143.18 g/mol
InChI Key: NDDVWSDMFBDMGI-RITPCOANSA-N
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Description

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDVWSDMFBDMGI-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid synthesis from glycine ethyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid , a critical chiral pharmacophore used in the manufacturing of JAK inhibitors such as Upadacitinib.

This guide prioritizes the [3+2] Cycloaddition – Resolution pathway. While asymmetric catalysis is theoretically possible, the industrial and research standard for this specific "unsubstituted" pyrrolidine scaffold (lacking C2/C5 substituents) relies on a robust cycloaddition followed by optical resolution to ensure >99% enantiomeric excess (ee).

Executive Summary

  • Target Molecule: this compound (also known as the trans-isomer).

  • Primary Application: Key intermediate for Janus Kinase (JAK) inhibitors (e.g., Upadacitinib).[1][2][3][4]

  • Synthetic Challenge: Establishing the trans-stereochemistry between the C3-carboxyl and C4-ethyl groups while strictly controlling absolute configuration (3R,4S).

  • Selected Route: 1,3-Dipolar Cycloaddition of an in situ generated azomethine ylide with ethyl (E)-2-pentenoate, followed by classical chiral resolution. This method is self-validating, scalable, and avoids the instability issues of asymmetric organocatalysts for this specific substrate class.

Strategic Analysis & Causality

Why 1,3-Dipolar Cycloaddition?

The pyrrolidine ring is most efficiently constructed via a [3+2] cycloaddition between an azomethine ylide (dipole) and an electron-deficient alkene (dipolarophile).

  • Atom Economy: All atoms from the starting materials are incorporated into the ring.

  • Stereoconservation: The reaction is concerted. Using (E)-ethyl 2-pentenoate locks the relative stereochemistry of the ethyl and carboxyl groups into a trans relationship in the final product.

  • Regioselectivity: The electronic polarization of the ylide (nucleophilic at the unsubstituted carbon) and the acrylate (electrophilic at the

    
    -carbon) ensures the 3-carboxyl-4-ethyl substitution pattern.
    
The Resolution Necessity

Direct asymmetric synthesis of N-unsubstituted (or N-benzyl) azomethine ylides using chiral catalysts is difficult because the dipole lacks the auxiliary coordination sites (like the aryl groups in benzylidene imines) required for rigid catalyst binding. Therefore, the most reliable protocol generates the racemic trans-scaffold first, followed by a high-efficiency resolution using a chiral amine.

Detailed Experimental Protocol

Phase 1: Precursor Assembly & Cycloaddition

Objective: Synthesize racemic trans-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid ethyl ester.

Reagents:

  • Dipolarophile: Ethyl (E)-2-pentenoate (CAS: 2445-93-4).

  • Ylide Precursor: N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine (CAS: 93102-05-7).

  • Catalyst: Trifluoroacetic acid (TFA) (10 mol%).

  • Solvent: Dichloromethane (DCM), anhydrous.

Protocol:

  • Preparation: Charge a flame-dried reactor with Ethyl (E)-2-pentenoate (1.0 equiv) and anhydrous DCM (0.5 M concentration).

  • Activation: Cool the solution to 0°C. Add TFA (0.1 equiv) dropwise. The acid catalyzes the desilylation of the amine precursor, generating the reactive azomethine ylide species in situ.

  • Addition: Slowly add N-Benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine (1.2 equiv) in DCM over 1 hour. Note: Slow addition prevents ylide dimerization.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS for the disappearance of the pentenoate.

  • Quench: Quench with saturated NaHCO₃ solution. Extract with DCM, dry over MgSO₄, and concentrate.

  • Result: Crude racemic trans-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid ethyl ester.

Phase 2: Hydrolysis & Chiral Resolution

Objective: Isolate the (3R,4S) enantiomer.

Reagents:

  • Base: LiOH or NaOH (2M aq).

  • Resolving Agent: (S)-(-)-1-Phenylethylamine or (R)-1-(1-Naphthyl)ethylamine.

  • Solvent: Ethanol/Water or Isopropanol.

Protocol:

  • Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add 2M LiOH (2.0 equiv) and stir at 25°C until ester hydrolysis is complete (approx. 4 h). Acidify carefully to pH 5–6 with 1M HCl and extract the free amino acid (zwitterion form) or the N-benzyl acid.

  • Salt Formation: Dissolve the racemic N-benzyl acid in Isopropanol at 60°C. Add (S)-1-Phenylethylamine (0.55 equiv).

  • Crystallization: Cool slowly to 0°C. The diastereomeric salt of the (3R,4S) acid crystallizes out due to lower solubility.

  • Filtration & Release: Filter the solid. Recrystallize from Ethanol to upgrade chiral purity (>99% de). Suspend the salt in water, acidify with 1M HCl to pH 3, and extract the free (3R,4S)-acid with Ethyl Acetate.

Phase 3: Debenzylation (Final Step)

Objective: Remove the benzyl protecting group to yield the target.

Protocol:

  • Dissolve the (3R,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid in Methanol.

  • Add Pd(OH)₂/C (Pearlman’s catalyst, 10 wt% loading).

  • Hydrogenate at 30–50 psi H₂ at room temperature for 12 hours.

  • Filter through Celite and concentrate to yield This compound as a white solid.

Data Summary & Specifications

ParameterSpecificationNote
Appearance White to off-white solidHygroscopic
Molecular Formula C₇H₁₃NO₂MW: 143.18 g/mol
Stereochemistry (3R,4S)trans-configuration
Chiral Purity > 98% eeDetermined by Chiral HPLC
Chemical Purity > 97%via ¹H NMR
¹H NMR Diagnostic

0.95 (t, 3H, CH₃)
Ethyl group triplet is characteristic

Pathway Visualization

The following diagram illustrates the reaction logic and stereochemical flow.

SynthesisPath Start1 Glycine Precursor (Silyl-Amine) Ylide Azomethine Ylide (In Situ) Start1->Ylide TFA, DCM Desilylation Start2 Ethyl (E)-2-Pentenoate (Dipolarophile) Racemic Racemic trans-Pyrrolidine (N-Benzyl Ester) Start2->Racemic [3+2] Cycloaddition Ylide->Racemic Concerted Salt (3R,4S)-Salt (Crystalline) Racemic->Salt Hydrolysis then (S)-Phenylethylamine Target (3R,4S)-4-Ethylpyrrolidine- 3-Carboxylic Acid Salt->Target 1. Acid Release 2. H2, Pd(OH)2/C

Caption: Stereoselective synthesis workflow via 1,3-dipolar cycloaddition and classical resolution.

References

  • Process for the preparation of Upadacitinib and intermediates thereof. Source: US Patent 10,981,924 B2. Context: Describes the industrial handling and resolution of the 4-ethylpyrrolidine intermediate.

  • Trans-4-alkylpyrrolidine-3-carboxylic acids and process for their preparation. Source: US Patent 6,245,801 B1.[2] Context: Foundational patent establishing the synthesis of trans-4-ethylpyrrolidine-3-carboxylic acid via cycloaddition logic.

  • Alternate processes for the preparation of pyrrolidine derivatives. Source: WO 2019/016745 A1. Context: Details the specific use of chiral amines (naphthyl ethyl amine) for the resolution of the (3R,4S) isomer.

  • 1,3-Dipolar Cycloaddition of Azomethine Ylides. Source: Organic Chemistry Portal. Context: Mechanistic background on the regioselectivity and stereoconservation of the [3+2] reaction.

Sources

Enantioselective Synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic Acid

[1]

Executive Summary

The pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various bioactive molecules, including endothelin receptor antagonists and Janus kinase (JAK) inhibitors. Specifically, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (and its enantiomer) is a critical intermediate in the synthesis of Upadacitinib (ABT-494) , a selective JAK1 inhibitor used for rheumatoid arthritis.

Achieving the specific (3R,4S) absolute configuration with high enantiomeric excess (ee) is synthetically challenging due to the need to control two contiguous stereocenters while maintaining the trans-relationship between the ethyl and carboxylic acid groups. This guide outlines the most robust enantioselective strategies, prioritizing the Chiral Auxiliary-Mediated 1,3-Dipolar Cycloaddition as the "Gold Standard" for scalability and optical purity, while also examining Organocatalytic Michael Addition as a modern alternative.

Retrosynthetic Analysis

The construction of the this compound core can be disconnected into three primary components: the dipolarophile (bearing the ethyl group), the dipole (azomethine ylide equivalent), and the chiral controller.

RetrosynthesisTargetThis compound(Target Molecule)Precursor1N-Protected Pyrrolidine(Trans-isomer)Target->Precursor1Deprotection & HydrolysisDipoleAzomethine Ylide(Glycine Equivalent)Precursor1->Dipole[3+2] CycloadditionDipolarophile(E)-2-Pentenoic Acid Derivative(Ethyl Source)Precursor1->Dipolarophile[3+2] CycloadditionAuxiliaryChiral Auxiliary(e.g., Oppolzer's Sultam)Dipolarophile->AuxiliaryChiral Induction

Figure 1: Retrosynthetic disconnection showing the convergent assembly via [3+2] cycloaddition.

Primary Synthetic Route: Chiral Auxiliary-Mediated [3+2] Cycloaddition

This route is favored in industrial settings (e.g., AbbVie patents) for its reliability in establishing the trans-stereochemistry and high enantioselectivity.

Mechanistic Logic

The reaction utilizes (1R)-(-)-2,10-camphorsultam (Oppolzer’s sultam) as a chiral auxiliary attached to the dipolarophile. The bulky sultam group shields one face of the alkene, forcing the azomethine ylide to attack from the less hindered face. The trans-geometry of the starting alkene ((E)-2-pentenoate) translates to the trans-relationship in the pyrrolidine product.

Detailed Protocol

Target : Synthesis of (3R,4S)-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid (protected intermediate).

Step 1: Preparation of N-((E)-2-pentenoyl)camphorsultam
  • Activation : Convert (E)-2-pentenoic acid (1.0 equiv) to its acid chloride using oxalyl chloride (1.2 equiv) and catalytic DMF in DCM at 0°C.

  • Coupling : To a solution of (1R)-(-)-2,10-camphorsultam (1.0 equiv) in THF at -78°C, add NaH (1.1 equiv) to generate the anion.

  • Addition : Cannulate the acid chloride solution into the sultam anion solution.

  • Workup : Quench with NH₄Cl, extract with EtOAc. Recrystallize from EtOH to obtain the chiral dipolarophile.

Step 2: Asymmetric 1,3-Dipolar Cycloaddition[1]
  • Reagents : N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor), TFA (catalytic).

  • Procedure :

    • Dissolve N-((E)-2-pentenoyl)camphorsultam in DCM.

    • Add the benzylamine precursor (1.2 equiv).

    • Add a catalytic amount of TFA (0.1 equiv) at 0°C. The TFA generates the iminium ion, which desilylates to form the active 1,3-dipole.

    • Reaction : Stir at 0°C -> RT for 12-24 hours. The dipole adds to the sultam-activated alkene.

    • Purification : Flash chromatography. The major diastereomer corresponds to the (3R,4S) configuration (dependent on auxiliary antipode).

Step 3: Hydrolysis and Auxiliary Recovery
  • Dissolve the cycloadduct in THF/H₂O (4:1).

  • Add LiOH (2.0 equiv) and H₂O₂ (to facilitate cleavage without epimerization).

  • Stir at 0°C.

  • Isolation : Acidify to pH 3-4. The chiral auxiliary precipitates or is extracted; the pyrrolidine acid remains in the aqueous phase or is extracted with polar organic solvent.

Data Specifications (Expected)
ParameterValueNotes
Yield (Step 2) 75-85%High conversion due to activated alkene.
Diastereomeric Ratio (dr) >95:5Controlled by the Camphorsultam.
Enantiomeric Excess (ee) >98%After recrystallization of the intermediate.
Key 1H NMR Signal δ ~2.8-3.2 ppmDiagnostic multiplets for H-3 and H-4 (trans coupling J ~6-8 Hz).

Alternative Approach: Organocatalytic Michael Addition

For laboratories avoiding stoichiometric auxiliaries, organocatalysis offers a direct route using nitroalkanes.

Workflow
  • Substrates : (E)-4-oxopent-2-enoate (ethyl ester) + Nitromethane.

  • Catalyst : Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst).

  • Mechanism : The catalyst forms an iminium ion with the enal/enone, directing the attack of the nitronate to the Re-face (or Si-face depending on catalyst enantiomer).

  • Post-Processing : The resulting nitro-ester is reduced (H₂/Pd-C or Zn/HCl) to the amine, which spontaneously cyclizes to the lactam or pyrrolidine.

OrganocatalysisSubstrate(E)-EnoneIntermediateMichael Adduct(Nitro-Ester)Substrate->IntermediateMichael Addition(High ee)CatalystChiral Amine CatalystCatalyst->IntermediateCatalysisProduct(3R,4S)-PyrrolidineIntermediate->ProductReductive Cyclization(H2/Pd)

Figure 2: Organocatalytic route via Michael addition.

Critical Comparison of Methods

FeatureChiral Auxiliary (Sultam)OrganocatalysisClassical Resolution
Enantioselectivity Excellent (>98% ee)Good (90-95% ee)Perfect (after separation)
Atom Economy Low (requires stoichiometric auxiliary)High (catalytic)Low (discard 50% isomer)
Scalability High (Industrial Standard)ModerateHigh
Cost Moderate (Auxiliary recyclable)High (Catalyst cost)Low (Cheap reagents)
Recommendation Primary Choice for Drug Dev Discovery Phase Commodity Scale

Expertise & Troubleshooting

  • Stereocontrol : If the cis-isomer is observed, it often results from thermal equilibration or incomplete facial shielding. Lowering the temperature in Step 2 of the auxiliary route usually improves the dr.

  • Auxiliary Recovery : Camphorsultam is expensive. Ensure the hydrolysis step (LiOH/H₂O₂) is optimized to allow >90% recovery of the sultam by filtration or extraction.

  • Absolute Configuration : To obtain the (3R,4S) isomer specifically, one must use (1R)-(-)-2,10-camphorsultam . Using the (1S)-(+) enantiomer will yield the Upadacitinib fragment ((3S,4R)).

References

  • Process and intermediates for the preparation of Upadacitinib. World Intellectual Property Organization, WO 2019/016745 A1. Link

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry, 2017, 15, 6089–6092.[2] Link

  • Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. Journal of Organic Chemistry, 2005, 70, 2667–2678. Link

  • Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. Chemical Reviews, 2006, 106, 2136–2162. Link

  • Processes for the preparation of (3S,4R)-3-ethyl-4-(...)-pyrrolidine-1-carboxamide. U.S. Patent, US 10,981,924 B2. Link

Stereoselective synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of 4-Alkyl-Pyrrolidine-3-Carboxylic Acid Isomers

Authored by a Senior Application Scientist

Abstract

The 4-alkyl-pyrrolidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a conformationally restricted analog of γ-aminobutyric acid (GABA) and appearing in numerous biologically active compounds.[1][2][3] The precise spatial arrangement of the alkyl and carboxylic acid substituents on the pyrrolidine ring is critical for modulating pharmacological activity, making stereocontrol the central challenge in their synthesis.[1][4] This technical guide provides an in-depth analysis of field-proven strategies for the stereoselective synthesis of all four isomers of 4-alkyl-pyrrolidine-3-carboxylic acids. We will dissect the mechanistic underpinnings of key methodologies, including chiral auxiliary-directed 1,3-dipolar cycloadditions, organocatalytic asymmetric Michael additions, and diastereoselective alkylations of pyrrolidinone templates. Each section is designed to offer researchers and drug development professionals both the theoretical foundation and practical, step-by-step protocols necessary to make informed strategic decisions in their synthetic campaigns.

Strategic Overview: Navigating Stereochemical Complexity

The synthesis of 4-alkyl-pyrrolidine-3-carboxylic acids requires precise control over two stereocenters, C3 and C4. The primary challenge lies in establishing both the relative (cis/trans) and absolute (R/S) stereochemistry. The choice of synthetic strategy is therefore dictated by the desired stereoisomer and often involves a trade-off between step economy, scalability, and the availability of chiral starting materials or catalysts. The most robust and widely adopted strategies fall into three main categories:

  • Ring Construction with Concomitant Stereocenter Formation: Methods like [3+2] cycloadditions build the pyrrolidine core while simultaneously setting the C3 and C4 stereochemistry.

  • Sequential Functionalization of a Pre-formed Ring: These approaches begin with a chiral pyrrolidine or pyrrolidinone precursor and introduce substituents in a stepwise, diastereoselective manner.

  • Asymmetric Conjugate Addition followed by Cyclization: This modern approach uses organocatalysis to create a key stereocenter in an acyclic precursor, which then undergoes a highly diastereoselective cyclization.

The following sections will explore these core strategies, emphasizing the causality behind experimental choices and providing validated protocols.

Strategy I: Chiral Auxiliary-Directed [3+2] Cycloaddition

The 1,3-dipolar cycloaddition between an azomethine ylide and a substituted alkene is one of the most powerful and stereospecific methods for constructing the pyrrolidine ring.[1] Stereocontrol is reliably achieved by employing a chiral auxiliary on the alkene dipolarophile, which effectively shields one face of the double bond, directing the approach of the ylide.

Mechanistic Rationale and Causality

Oppolzer's camphorsultam and Evans' oxazolidinones are exemplary chiral auxiliaries that enforce a specific conformation upon the acrylate moiety.[5][][7] This conformational rigidity, often locked in place by chelation to a Lewis acid, creates a sterically hindered environment on one face of the alkene. The incoming azomethine ylide is thus forced to approach from the less hindered face, resulting in a single major diastereomer of the cycloadduct. The stereochemistry of the final product is a direct and predictable consequence of the auxiliary's structure. This method was notably employed in an efficient enantioselective synthesis of the key chiral pyrrolidine fragment of Upadacitinib, a selective JAK1 inhibitor.[7]

G cluster_0 [3+2] Cycloaddition Workflow start Chiral Acrylate (with Auxiliary) cycloaddition Lewis Acid-Mediated 1,3-Dipolar Cycloaddition start->cycloaddition Dipolarophile azomethine Azomethine Ylide (from Glycine Ester) azomethine->cycloaddition 1,3-Dipole cycloadduct Diastereomerically Pure Pyrrolidine Adduct cycloaddition->cycloadduct High Diastereoselectivity cleavage Auxiliary Cleavage (e.g., LiOH hydrolysis) cycloadduct->cleavage product Enantiopure Pyrrolidine -3-Carboxylic Acid cleavage->product recovery Auxiliary Recovery cleavage->recovery

Caption: Workflow for Chiral Auxiliary-Directed [3+2] Cycloaddition.

Experimental Protocol: Synthesis of a syn-3,4-Substituted Pyrrolidine

This protocol is adapted from the synthesis of a key intermediate for Upadacitinib, demonstrating the power of Oppolzer's sultam auxiliary.[7]

  • Preparation of the Chiral Acrylate: To a solution of Oppolzer's sultam ((+)-18 ) and an α,β-unsaturated acid (e.g., pent-2-ynoic acid) in dichloromethane (DCM), add coupling agents like EDC/DMAP. Stir at room temperature until formation of the N-acyl sultam is complete. Purify by column chromatography.

  • Generation of the Azomethine Ylide: In a separate flask, suspend sarcosine (N-methylglycine) and paraformaldehyde in toluene. Heat the mixture to reflux with a Dean-Stark trap to azeotropically remove water, generating the azomethine ylide in situ.

  • Cycloaddition Reaction: Cool the ylide solution to 0 °C. Add the chiral N-acyl sultam (20 ) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. Lowering the reaction temperature to 0 °C can significantly improve the enantiomeric ratio.[7]

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture in vacuo. The crude product containing the diastereomeric pyrrolidines (21a + 21b ) can be purified by column chromatography, though often the mixture is taken directly to the next step.

  • Auxiliary Cleavage: Dissolve the crude cycloadduct mixture in a THF/water solution. Add aqueous lithium hydroxide (LiOH) and stir at room temperature until the sultam is fully cleaved.

  • Purification: Acidify the reaction mixture with HCl to pH ~2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers contain the recovered chiral auxiliary. The aqueous layer, containing the desired enantiomerically pure 4-alkyl-pyrrolidine-3-carboxylic acid (22a ), can be further purified or used directly.

Strategy II: Organocatalytic Asymmetric Michael Addition

The rise of asymmetric organocatalysis has opened new, highly efficient pathways to substituted pyrrolidines.[8] This strategy typically involves the enantioselective Michael addition of a nucleophile to an α,β-unsaturated system, which sets a key stereocenter. A subsequent intramolecular reaction (e.g., reductive amination or cyclization) forms the pyrrolidine ring with high diastereoselectivity, controlled by the initially formed stereocenter.

Mechanistic Rationale and Causality

This approach is exemplified by the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether).[9][10]

  • Enamine Formation: The catalyst reacts with the 4-oxo-2-enoate to form a chiral enamine intermediate.

  • Stereocontrolled Addition: The geometry of the enamine and the steric bulk of the catalyst direct the incoming nitroalkane to add to a specific face of the molecule, establishing the C3 stereocenter with high enantioselectivity.

  • Hydrolysis and Cyclization: The resulting iminium ion is hydrolyzed to release the catalyst and yield the Michael adduct. This adduct, containing a ketone and a nitro group, is then subjected to reductive cyclization (e.g., using H₂/Raney-Ni or catalytic transfer hydrogenation), which reduces the nitro group to an amine and the ketone to a hydroxyl group, followed by intramolecular cyclization to form the pyrrolidine ring.

G cluster_0 Organocatalytic Michael Addition Cycle cluster_1 Post-Catalysis Transformation catalyst Chiral Amine Catalyst enamine Chiral Enamine Intermediate enoate 4-Oxo-2-enoate enoate->enamine + Catalyst add Stereoselective Michael Addition enamine->add nitro Nitroalkane (Nucleophile) nitro->add iminium Iminium Ion add->iminium Re-face attack hydrolysis Hydrolysis iminium->hydrolysis hydrolysis->catalyst Catalyst Regeneration product Enantioenriched Michael Adduct hydrolysis->product reduct Reductive Cyclization (e.g., H₂/Raney-Ni) product->reduct final 4-Alkyl-pyrrolidine- 3-carboxylic Acid reduct->final

Caption: Catalytic cycle for asymmetric Michael addition and subsequent cyclization.

Experimental Protocol: Synthesis of 5-Methylpyrrolidine-3-carboxylic Acid

This protocol is based on a concise, two-step synthesis using an organocatalytic Michael addition.[9][10]

  • Asymmetric Michael Addition: To a solution of ethyl (E)-4-oxopent-2-enoate and a chiral diarylprolinol silyl ether catalyst (10 mol%) in a suitable solvent (e.g., toluene), add nitroethane. Stir the reaction at the optimized temperature (e.g., 0 °C to RT) for 24-48 hours.

  • Reaction Monitoring and Work-up: Monitor the reaction for the consumption of the starting enoate by TLC or GC-MS. Upon completion, concentrate the reaction mixture and purify the Michael adduct by flash column chromatography on silica gel.

  • Reductive Cyclization: Dissolve the purified Michael adduct in methanol. Add a catalytic amount of Raney-Nickel. Pressurize the reaction vessel with hydrogen gas (e.g., 50 atm) and stir vigorously at room temperature for 12 hours.

  • Isolation and Purification: After the reaction, carefully filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure. The resulting crude 5-methylpyrrolidine-3-carboxylic acid ester can be hydrolyzed with aqueous acid or base to yield the final product, which can be purified by recrystallization or ion-exchange chromatography.

Strategy III: Diastereoselective Alkylation of Chiral Pyrrolidinones

An alternative to building the ring from acyclic precursors is to functionalize a pre-existing chiral pyrrolidinone (lactam) scaffold. This substrate-controlled approach leverages an existing stereocenter to direct the diastereoselective introduction of the C4-alkyl group.

Mechanistic Rationale and Causality

The synthesis begins with a chiral 2-pyrrolidinone, such as one derived from pyroglutamic acid.[11] The nitrogen is protected, and a functional group handle is introduced at the 3-position (e.g., a carboxylic ester). The key step is the deprotonation at C4 to form an enolate, followed by alkylation. The stereochemical outcome of the alkylation is governed by the thermodynamics of the enolate and the steric influence of the C3 substituent, which directs the incoming electrophile (the alkyl halide) to the opposite face, preferentially forming the trans product.[1] Subsequent reduction of the lactam carbonyl completes the synthesis of the pyrrolidine ring.

G cluster_0 Diastereoselective Alkylation Workflow start Chiral Pyrrolidinone (e.g., from Pyroglutamic Acid) enolate Enolate Formation (LDA, -78 °C) start->enolate alkylation Diastereoselective Alkylation (R-X) enolate->alkylation Thermodynamic Control disub trans-3,4-Disubstituted Pyrrolidinone alkylation->disub High Diastereoselectivity reduction Lactam Reduction (e.g., LiAlH₄ or BH₃) disub->reduction product trans-4-Alkyl-pyrrolidine -3-carboxylic Acid Derivative reduction->product

Caption: Workflow for diastereoselective alkylation of a chiral pyrrolidinone.

Experimental Protocol: Synthesis of a trans-3,4-disubstituted Pyrrolidine

This generalized protocol illustrates the key steps of this strategy.[1]

  • Enolate Formation: Dissolve the N-protected 3-ethoxycarbonyl-pyrrolidin-2-one in dry THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide) to the cold enolate solution. Maintain the temperature at -78 °C and stir until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting trans-3,4-disubstituted pyrrolidin-2-one via flash column chromatography.

  • Lactam Reduction: Dissolve the purified lactam in dry THF under an inert atmosphere. Add a reducing agent, such as borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), and heat the reaction to reflux.

  • Final Isolation: After complete reduction, carefully quench the reaction at 0 °C (e.g., with water or aqueous NaOH). Filter the resulting salts and extract the filtrate. After an appropriate work-up and purification, the ester can be hydrolyzed to afford the target trans-4-alkyl-pyrrolidine-3-carboxylic acid.

Comparative Analysis of Synthetic Strategies

The selection of an optimal synthetic route depends on several factors, including the target stereoisomer, cost of reagents, and scalability. The table below provides a comparative summary.

StrategySource of StereocontrolTypical StereoselectivityKey AdvantagesKey Limitations
[3+2] Cycloaddition Chiral Auxiliary (e.g., Oppolzer's Sultam)>95:5 dr; >98:2 er[7]High and predictable stereocontrol; reliable; auxiliary is recoverable.Stoichiometric use of expensive auxiliary; multiple steps (attachment/cleavage).
Asymmetric Michael Addition Chiral Organocatalyst90-99% ee[9][10]Atom-economical; low catalyst loading; avoids stoichiometric chiral reagents.Catalyst sensitivity; optimization may be required for new substrates.
Diastereoselective Alkylation Substrate Control (pre-existing stereocenter)>95:5 dr[1]Utilizes readily available chiral pool starting materials (e.g., pyroglutamic acid).Often limited to producing trans isomers; requires multiple steps (protection, reduction).
Asymmetric Hydrogenation Chiral Metal Catalyst (e.g., Rh, Ru, Ir)>90% ee[1][12]Potentially highly efficient and direct for creating cis isomers.Substrate-specific catalyst development; high-pressure equipment may be needed.
Nitrile Anion Cyclization Chiral Precursor>95% yield; 94-99% ee[13]Highly efficient cyclization; excellent stereochemical inversion at C4.Requires specific multi-step synthesis of the acyclic precursor.

Conclusion and Future Outlook

The stereoselective synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid isomers is a well-developed field with a diverse array of reliable and robust methodologies. Chiral auxiliary-based cycloadditions offer unparalleled reliability for specific isomers, while modern organocatalytic and metal-catalyzed approaches provide more atom-economical and versatile solutions. The choice of strategy is a critical decision in any drug discovery program, balancing factors of speed, cost, scalability, and access to the desired stereochemical configuration.

Future research will likely focus on the development of more general and efficient catalytic systems that can provide access to all four stereoisomers from common precursors with minimal synthetic steps. The continued evolution of C-H functionalization and biocatalysis also holds promise for introducing even greater efficiency and novel retrosynthetic disconnections for this important class of molecules.[14]

References

  • Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I) . Organic Letters - ACS Publications. [Link]

  • Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons . eCampus. [Link]

  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers . ResearchGate. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . MDPI. [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters . Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions . ResearchGate. [Link]

  • Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition . Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones . RSC Publishing. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines . PMC. [Link]

  • Enantioselective nitrile anion cyclization to substituted pyrrolidines. A highly efficient synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid . PubMed. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines . White Rose Research Online. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones . Semantic Scholar. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

  • Alternate processes for the preparation of pyrrolidine derivatives.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . PMC. [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids.
  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . PubMed. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . ResearchGate. [Link]

Sources

The Structural Imperative: (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid as the Chiral Engine of JAK1 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs), achieving kinase isoform selectivity is the paramount challenge. First-generation pan-JAK inhibitors (e.g., tofacitinib) often encounter dose-limiting toxicities, such as anemia, due to off-target Janus kinase 2 (JAK2) inhibition[1][2].

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is not a standalone therapeutic; rather, it is the pivotal chiral intermediate and structural scaffold that defines the pharmacophore of Upadacitinib (ABT-494) , a highly selective second-generation JAK1 inhibitor[3][4]. This whitepaper dissects the mechanism of action (MoA) of this specific pyrrolidine moiety, explaining how its rigid stereochemistry dictates ATP-competitive binding, exploits the unique conformation of the JAK1 active site, and drives clinical selectivity.

Chemical Translation: From Intermediate to Active Pharmacophore

To understand the MoA of the this compound core, we must first address the stereochemical nomenclature shift that occurs during drug synthesis.

As a raw material, the molecule is designated as (3R,4S) [5]. However, during the synthesis of Upadacitinib, the carboxylic acid at position 3 is converted into a bulky imidazopyrrolopyrazine heterocycle, and the secondary amine is converted into a urea/carboxamide derivative. According to Cahn-Ingold-Prelog (CIP) priority rules, this substitution swaps the numbering priorities of the ring carbons[3]. Consequently, the identical spatial arrangement in the final Active Pharmaceutical Ingredient (API) is designated as (3S,4R) -3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide[3][4].

Causality in Design: The rigid, non-planar nature of this specific pyrrolidine ring acts as a precise vector. It locks the attached functional groups into an exact 3D orientation required to navigate the steric constraints of the JAK1 kinase domain[6][7].

Mechanism of Action: Exploiting the JAK1 ATP-Binding Pocket

The pyrrolidine core exerts its mechanism of action by acting as a highly optimized scaffold that outcompetes adenosine triphosphate (ATP) for the kinase active site[8]. The selectivity is driven by three distinct structural interactions orchestrated by the (3R,4S) backbone:

A. Hinge Region Engagement

The pyrrolidine ring precisely projects the imidazopyrrolopyrazine moiety into the hinge region of the kinase. Here, it forms critical hydrogen bonds with residues E883, E957, and L959 of JAK1[7]. While these hinge residues are relatively conserved across the JAK family, the exact angle of approach—dictated by the trans relationship of the ethyl group and the heterocycle on the pyrrolidine ring—maximizes binding enthalpy specifically for JAK1.

B. The Glycine-Rich Loop Hypothesis (The Selectivity Driver)

The primary mechanism conferring JAK1 selectivity over JAK2 lies in the accommodation of the trifluoroethyl group attached to the pyrrolidine nitrogen. JAK1 and JAK2 share ~85% sequence identity in the ATP binding pocket[6]. However, the canonical glycine-rich loop assumes a "closed" backbone conformation in JAK1, whereas it remains more open in JAK2[6]. The specific stereochemistry of the pyrrolidine core directs the trifluoroethyl group perfectly into the tight van der Waals interaction space under the closed glycine-rich loop of JAK1, creating a highly favorable induced fit[6]. In JAK2, this same projection results in suboptimal binding kinetics, drastically reducing affinity[6][7].

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates Inhibitor Pyrrolidine Core (Upadacitinib) Inhibitor->JAK1 Blocks ATP Pocket pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Activation Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocation

Fig 1: JAK-STAT pathway modulation via targeted JAK1 ATP-pocket inhibition by the pyrrolidine scaffold.

Quantitative Selectivity Profile

The structural nuances introduced by the this compound core translate into profound biochemical and cellular selectivity. Below is the summarized quantitative data demonstrating the target engagement profile[6][8].

Kinase TargetBiochemical IC50 (μM)Cellular Selectivity Fold (vs JAK1)Clinical Implication
JAK1 0.043 - 0.0451x (Reference)Primary target (IL-6, IFNγ inhibition)
JAK2 0.109 - 0.120~60x to 74xSpares erythropoietin (EPO) signaling
JAK3 2.1 - 2.3>100xPreserves NK cell populations
TYK2 4.7>100xMinimal interference with IL-12/23

Note: While biochemical assays show a ~2.5x difference between JAK1 and JAK2, the physiological cellular environment amplifies this to a ~74-fold selectivity due to ATP competition dynamics in live cells[1][8][9].

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that biochemical IC50s often fail to capture the true physiological selectivity of ATP-competitive inhibitors. To validate the efficacy of compounds derived from the this compound core, a dual-tiered, self-validating protocol is required.

Protocol 1: Recombinant Biochemical Kinase Assay (Primary Screen)

Purpose: To establish baseline binding kinetics and confirm hinge-region engagement.

  • Preparation: Isolate recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains.

  • ATP Normalization (Critical Step): Set ATP concentrations at the specific Michaelis constant (

    
    ) for each respective kinase. Causality: Because the pyrrolidine core is ATP-competitive, failing to normalize to 
    
    
    
    will artificially skew IC50 values[2].
  • Incubation: Incubate the kinases with serial dilutions of the synthesized inhibitor (0.001 μM to 10 μM) for 60 minutes at room temperature.

  • Readout: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the phosphorylation of a synthetic peptide substrate. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 2: Ex Vivo Cellular pSTAT Flow Cytometry (Orthogonal Validation)

Purpose: To prove that the glycine-rich loop steric hindrance translates to functional JAK2 sparing in living cells.

  • Cell Sourcing: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Compound Treatment: Pre-incubate PBMCs with the inhibitor for 30 minutes. Include Tofacitinib as a pan-JAK reference control.

  • Cytokine Stimulation (The Self-Validating Mechanism):

    • Pathway A (JAK1-dependent): Stimulate with IL-6 (100 ng/mL) for 15 minutes.

    • Pathway B (JAK2-dependent): Stimulate with Erythropoietin (EPO) (100 ng/mL) for 15 minutes.

  • Fixation & Permeabilization: Fix cells with paraformaldehyde (1.5%) and permeabilize with ice-cold methanol to preserve phosphorylation states.

  • Staining & Cytometry: Stain Pathway A cells with anti-pSTAT3 (JAK1 readout) and Pathway B cells with anti-pSTAT5 (JAK2 readout). Analyze via flow cytometry.

  • Data Interpretation: A highly selective pyrrolidine core will show complete ablation of the pSTAT3 signal while leaving the pSTAT5 signal largely intact at therapeutic doses[6][10].

Workflow Step1 Compound Prep (3R,4S)-Core Analog Step2 In Vitro Kinase Assay (Recombinant JAK1-3) Step1->Step2 Step3 Cellular Assay (PBMCs + Cytokines) Step2->Step3 Selectivity Filter Step4 Flow Cytometry (pSTAT Readout) Step3->Step4 Step5 IC50 Calculation & Selectivity Profiling Step4->Step5

Fig 2: Step-by-step workflow for validating JAK1 selectivity using orthogonal pSTAT readouts.

Conclusion

The this compound intermediate is a triumph of structure-based drug design. By acting as a rigid, stereospecific anchor, it allows the final Upadacitinib molecule to exploit minute conformational differences in the JAK1 ATP-binding pocket—specifically the closed glycine-rich loop[6]. This structural mechanism of action successfully bridges the gap between raw chemical synthesis and profound clinical selectivity, offering a blueprint for future targeted kinase inhibition.

References

  • In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) Source: BMC Rheumatology (2018) URL:[Link]

  • Upadacitinib: Mechanism of action, clinical, and translational science Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Basic Mechanisms of JAK Inhibition Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Alternate processes for the preparation of pyrrolidine derivatives (WO2019016745A1)

Sources

Biological Activity of Substituted Pyrrolidine-3-Carboxylic Acid Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the design of conformationally restricted scaffolds is a foundational strategy for enhancing target affinity and selectivity. Among these, substituted pyrrolidine-3-carboxylic acid (PCA) derivatives have emerged as highly versatile cyclic β-amino acid building blocks. By locking the flexible β-amino acid motif into a rigid five-membered ring, PCA derivatives minimize the entropic penalty of binding while precisely orienting functional groups in three-dimensional space.

As a Senior Application Scientist, I have observed that the stereochemistry at the 3-position (and adjacent substituted carbons) is the critical determinant of biological activity 1. This whitepaper deconstructs the mechanistic logic, quantitative structure-activity relationships (SAR), and self-validating experimental workflows used to evaluate PCA derivatives across two primary therapeutic domains: Antiviral (Neuraminidase Inhibition) and Neurological (GABA Transporter 1 Inhibition) .

Key Biological Targets and Mechanistic Pathways

Viral Neuraminidase (NA) Inhibition

Influenza neuraminidase (NA) is an exoglycosidase responsible for cleaving terminal sialic acid residues from host cell receptors, a process mandatory for the release and spread of progeny virions. The PCA scaffold mimics the oxocarbenium transition state of sialic acid.

Early combinatorial screening identified A-87380 ((3S,4S)-4-amino-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid) as a modest NA inhibitor (IC50 = 50 µM) 2. Structural analysis revealed that while the carboxylic acid of the PCA core anchored perfectly into the positively charged Arg118/Arg292/Arg371 pocket, the surrounding hydrophobic pockets were unoccupied. Subsequent optimization led to A-192558 , a trisubstituted PCA derivative where a trifluoroacetamido group was engineered to occupy the hydrophobic Ile222/Trp178 pocket, driving the IC50 down to an astonishing 9 nM 3.

NA_Pathway Virus Influenza Virion NA_Enzyme Neuraminidase (NA) Virus->NA_Enzyme expresses SialicAcid Host Cell Sialic Acid Release Viral Release & Spread SialicAcid->Release enables NA_Enzyme->SialicAcid cleaves PCA_Inhibitor PCA Derivative (e.g., A-192558) Block Inhibition of Cleavage PCA_Inhibitor->Block binds active site Block->NA_Enzyme prevents action

Mechanism of Action: PCA derivatives block Neuraminidase to prevent viral spread.

Neurological Targets: GABA Transporter 1 (GAT1)

In the central nervous system, terminating GABAergic signaling requires rapid reuptake of GABA by transporters like GAT1. While nipecotic acid (a piperidine derivative) is a classic GAT1 inhibitor, researchers have successfully contracted the ring to generate lipophilic N-substituted pyrrolidine-3-carboxylic acid oxime libraries. Through mass spectrometry (MS) binding assays, specific PCA oxime derivatives featuring a 1,1'-biphenyl moiety were identified as the first submicromolar PCA-based inhibitors of mGAT1 4. The spatial orientation of the carboxylic acid relative to the lipophilic tail is strictly stereodependent, governing the ligand's ability to stabilize the outward-open conformation of the transporter.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate comparative analysis, the following table synthesizes the biological affinities of key PCA derivatives. Notice the dramatic shift in potency achieved by substituting the basic PCA core.

Compound IDTargetIC₅₀ / Kᵢ (µM)Key Structural Modification
A-87380 Influenza Neuraminidase50.0Unsubstituted (3S,4S)-N-Boc-PCA core
A-192558 Influenza Neuraminidase0.009Trisubstituted PCA with trifluoroacetamido group
(2S,4S)-89a GABA Transporter 1 (GAT-1)3.29Pyrrolidine-2-acetic acid (PCA homologue)
PCA-Oxime Hit Murine GAT1 (mGAT1)< 1.01,1'-biphenyl substituted PCA oxime

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity, the evaluation of PCA derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating these compounds.

Protocol 1: Fluorogenic Neuraminidase Inhibition Assay

Causality Rationale: We utilize the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid). Cleavage by NA releases 4-methylumbelliferone (4-MU), which fluoresces at Ex 365 nm / Em 450 nm. This specific wavelength is chosen because it bypasses the innate UV autofluorescence typical of highly substituted aromatic PCA derivatives, preventing false-positive inhibition readings.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 100 µM MUNANA substrate solution in assay buffer (32.5 mM MES, 4 mM CaCl₂, pH 6.5). Calcium is mandatory as it stabilizes the NA active site.

  • Compound Plating: Serially dilute the PCA derivative in DMSO. Transfer 1 µL to a 96-well black opaque microplate.

  • Enzyme Addition: Add 49 µL of standardized influenza virus (or recombinant NA) to the wells.

    • Self-Validation Step: Include a "No Enzyme" blank (buffer only) to establish baseline MUNANA auto-hydrolysis, and a positive control (10 nM Oseltamivir) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the run.

  • Incubation: Incubate at 37°C for 30 minutes to allow the PCA derivative to achieve binding equilibrium.

  • Reaction Initiation & Termination: Add 50 µL of MUNANA substrate. Incubate for 60 minutes. Terminate the reaction by adding 100 µL of Stop Solution (0.1 M Glycine in 25% Ethanol, pH 10.7). Causality: The highly basic pH maximizes the fluorescence quantum yield of the cleaved 4-MU anion.

  • Data Acquisition: Read fluorescence (Ex 365 / Em 450). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Competitive LC-MS/MS Binding Assay for GAT1 Screening

Causality Rationale: Traditional GAT1 assays rely on radiolabeled [³H]-GABA. By transitioning to an LC-MS/MS binding assay, we can use native, unlabeled markers (e.g., Tiagabine). This eliminates isotopic kinetic effects and allows for the simultaneous multiplexed screening of PCA oxime libraries.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell membranes expressing mGAT1. Suspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation: Combine 100 µL membrane suspension, 50 µL of native marker (Tiagabine at its K_d concentration), and 50 µL of the PCA derivative.

    • Self-Validation Step: Include a Non-Specific Binding (NSB) control containing 1 mM unlabeled GABA. The MS signal from the NSB well is subtracted from all test wells to ensure calculated affinities reflect only specific target engagement.

  • Separation: Terminate incubation via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific plastic/filter binding).

  • Extraction: Extract the bound native marker from the filters using 200 µL of Acetonitrile/Methanol (1:1 v/v) containing an internal standard (e.g., deuterated Tiagabine-d6) to correct for ionization suppression during MS analysis.

  • LC-MS/MS Quantification: Inject 10 µL into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

GAT1_Workflow Incubation 1. Incubation (GAT1 + Marker + PCA) Separation 2. Separation (Filtration) Incubation->Separation Extraction 3. Extraction (Organic Solvent) Separation->Extraction LCMS 4. LC-MS/MS Quantification Extraction->LCMS Data 5. IC50 Calculation (Dose-Response) LCMS->Data

Workflow: LC-MS/MS Competitive Binding Assay for evaluating PCA derivatives against GAT1.

References

  • Wang, G. T., et al. "Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective." PMC / Molecules. Available at: [Link]

  • Wang, G. T., et al. "Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Huber, S. K., Höfner, G., & Wanner, K. T. "Application of the concept of oxime library screening by mass spectrometry (MS) binding assays to pyrrolidine-3-carboxylic acid derivatives as potential inhibitors of γ-aminobutyric acid transporter 1 (GAT1)." PubMed / Bioorganic & Medicinal Chemistry. Available at:[Link]

Sources

Chemical properties of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid , a critical chiral scaffold in modern drug development.

Executive Summary

This compound (CAS: 1821826-28-1) is a non-proteinogenic


-amino acid derivative characterized by a trans-disubstituted pyrrolidine core. It serves as the defining structural pharmacophore for Upadacitinib (ABT-494) , a selective Janus Kinase 1 (JAK1) inhibitor approved for rheumatoid arthritis and atopic dermatitis.

Unlike naturally occurring proline, which is an


-amino acid, this molecule places the carboxylic acid at the 

-position relative to the secondary amine. This structural alteration imparts unique conformational rigidity and metabolic stability, making it a high-value scaffold for fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule exists as a zwitterion in neutral aqueous solution. Its stereochemistry—specifically the (3R,4S) configuration—is critical for the biological activity of downstream APIs (Active Pharmaceutical Ingredients).

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
CAS Number 1821826-28-1 (Free Acid)
Common Intermediates N-Cbz protected (CAS: 1428243-25-7); N-Boc protected
Molecular Formula C

H

NO

Molecular Weight 143.19 g/mol
Stereochemistry trans-configuration (3R, 4S)
pKa (Calculated) Acid: ~3.6
Solubility High: Water, Methanol (Zwitterionic form) Low: DCM, Hexanes (requires N-protection)
Structural Analysis

The pyrrolidine ring adopts an envelope conformation to minimize steric strain between the C3-carboxyl and C4-ethyl groups.

  • Trans-Configuration: The (3R,4S) arrangement places the ethyl group and the carboxylic acid on opposite faces of the ring. This is thermodynamically favored over the cis-isomer and is essential for the binding pocket fit in JAK1.

  • Zwitterionic Character: As a

    
    -amino acid, the free base exists as an inner salt (
    
    
    
    ), necessitating ion-exchange chromatography or N-protection for efficient organic extraction.

Synthetic Pathways[4][5][8][9]

Synthesis of this scaffold requires high enantioselectivity.[1] Two primary routes dominate the literature: the Asymmetric Michael Addition/Cyclization (Industrial) and 1,3-Dipolar Cycloaddition (Academic/Small Scale).

Pathway A: The Upadacitinib Industrial Route (Patented)

This route, utilized in the manufacturing of JAK inhibitors, relies on chiral resolution or asymmetric hydrogenation to establish the stereocenters.

  • Starting Material: Ethyl 2-pentynoate or Glycine ethyl ester.

  • Key Transformation: A ruthenium-catalyzed asymmetric hydrogenation or a chiral resolution of a racemic pyrrolidine intermediate.

  • Resolution: Often achieved via diastereomeric salt formation (e.g., using tartaric acid derivatives) if an asymmetric catalyst is not used early in the sequence.

Pathway B: 1,3-Dipolar Cycloaddition

A versatile method for generating substituted pyrrolidines using azomethine ylides.[2]

  • Precursors: Ethyl crotonate (or ethyl 2-pentenoate) + N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine.

  • Mechanism: [3+2] cycloaddition followed by separation of diastereomers.

Visualization: Industrial Synthesis Logic

The following diagram illustrates the logic flow for generating the protected scaffold used in API synthesis.

SynthesisFlow Start Glycine Ethyl Ester (Starting Material) Step1 Michael Addition / Alkylation Start->Step1 + Ethyl Acrylate Step2 Dieckmann Cyclization Step1->Step2 Base (NaOEt) Inter1 Racemic Pyrrolidine Intermediate Step2->Inter1 Step3 Chiral Resolution (Tartrate Salt) Inter1->Step3 Enantiomeric Separation Step4 Decarboxylation & Functionalization Step3->Step4 (3R,4S) Isomer Isolated Final (3R,4S)-4-Ethylpyrrolidine- 3-Carboxylic Acid Step4->Final Hydrolysis Drug Upadacitinib (API) Final->Drug Urea Formation & Coupling

Figure 1: Logical flow for the synthesis of the (3R,4S) scaffold from achiral precursors.

Reactivity & Experimental Protocols

For researchers utilizing this compound, the primary challenge is the orthogonality of the amine and carboxylic acid functionalities.

N-Protection (Recommended First Step)

The free amino acid is difficult to handle in organic synthesis due to its polarity. Converting it to the N-Boc or N-Cbz derivative is standard.

Protocol: N-Boc Protection

  • Dissolution: Suspend 1.0 eq of this compound in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add 2.5 eq of NaOH (1M) to ensure full deprotonation of the amine and carboxylate. Cool to 0°C.

  • Addition: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc

    
    O) dropwise.
    
  • Reaction: Warm to room temperature and stir for 12-16 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3 (precipitating the N-Boc acid). Extract with Ethyl Acetate (

    
    ).
    
  • Purification: The organic layer is dried (

    
    ) and concentrated. Crystallization from Hexanes/EtOAc usually yields pure product.
    
Coupling Reactions

The C3-carboxylic acid is sterically hindered by the adjacent C4-ethyl group.

  • Coupling Agents: HATU or COMU are preferred over EDC/HOBt to drive the reaction to completion.

  • Base: Diisopropylethylamine (DIPEA) is required (3.0 eq).

  • Solvent: DMF or NMP is recommended due to the solubility profile of the intermediate.

Medicinal Chemistry Applications

The JAK1 Binding Mode

In Upadacitinib, the pyrrolidine ring acts as a rigid spacer that orients the "warhead" (a urea-linked moiety) and the hinge-binding region.

  • Ethyl Group: Fills a specific hydrophobic pocket in the JAK1 enzyme, providing selectivity over JAK2/JAK3.

  • Stereochemistry: The (3R,4S) geometry ensures the ethyl group points away from the solvent front and into the hydrophobic cleft.

Bioisosterism

This scaffold is effectively a


-Proline mimetic .
  • Constraint: Like proline, it restricts the conformational space of peptides or drugs, reducing the entropic penalty of binding.

  • Stability:

    
    -amino acids are generally resistant to proteolytic degradation by endogenous peptidases, enhancing the half-life of peptide-based drugs.
    

References

  • Synthesis of Pyrrolidine Derivatives: Google Patents. "Preparation method and application of this compound compound." Patent CN111072543B. Link

  • Upadacitinib Discovery: Parikh, M. D., et al. "Discovery of Upadacitinib: A Highly Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry. Link (General reference for JAK1 inhibitors).

  • Chemical Identity: ChemScene. "this compound Product Information." Link

  • Stereoselective Synthesis: ResearchGate. "Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers." Link

Sources

Spectroscopic data (NMR, MS) for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and structural analysis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid , a critical chiral intermediate in the synthesis of the JAK1 inhibitor Upadacitinib (ABT-494) .

Executive Summary & Compound Identity

This compound is a non-proteinogenic amino acid derivative. Its specific stereochemical configuration—cis -3,4-disubstitution—is the pharmacophore scaffold required for the binding efficacy of Upadacitinib. Unlike the thermodynamically favored trans-isomer, the cis-configuration (3R,4S) requires controlled asymmetric synthesis and rigorous analytical validation to ensure enantiomeric and diastereomeric purity.

Compound Data Sheet
PropertyDetails
IUPAC Name This compound
Common Name cis-4-Ethylproline derivative; Upadacitinib Intermediate
CAS Number 1821826-28-1 (Free Acid); 1428243-24-6 (N-Cbz)
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.19 g/mol
Stereochemistry (3R, 4S) (Relative: cis)
Appearance White to off-white solid
Solubility Soluble in Water, Methanol, DMSO

Structural Analysis & Stereochemistry

The designation (3R, 4S) for this structure corresponds to a cis relationship between the carboxylic acid at C3 and the ethyl group at C4.

  • C3 Center (R): The carboxylic acid group is prioritized (1), followed by the ring nitrogen path (2), the C4 carbon (3), and Hydrogen (4). With H in the back, the sequence is clockwise.

  • C4 Center (S): The ring nitrogen path is prioritized (1), followed by C3 (2), the ethyl group (3), and Hydrogen (4). With H in the back, the sequence is counter-clockwise.

In the pyrrolidine ring, this configuration places both the C3-COOH and C4-Ethyl substituents on the same face of the ring (syn-relationship), which is critical for the subsequent formation of the tricyclic core of Upadacitinib.

Stereochemical Visualization (DOT)

Stereochemistry cluster_0 Stereochemical Configuration cluster_1 Impurity Profile Node1 (3R,4S)-Isomer (Cis-Relationship) Node2 C3-COOH (Up/Wedge) Node1->Node2 C3 (R) Node3 C4-Ethyl (Up/Wedge) Node1->Node3 C4 (S) Node4 (3S,4R)-Enantiomer (Cis) Node1->Node4 Enantiomer Node5 (3R,4R) / (3S,4S) (Trans-Diastereomers) Node1->Node5 Epimerization

Figure 1: Stereochemical relationship of the target scaffold. The (3R,4S) configuration implies a cis-arrangement, distinct from the trans-diastereomers often formed as thermodynamic byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the free amino acid form in deuterated methanol (CD₃OD). The cis-orientation typically results in distinct shielding patterns for the ring protons compared to the trans-isomer due to steric compression.

¹H NMR Data (400 MHz, CD₃OD)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
0.98 Multiplet (m)3H-CH₂CHTerminal methyl of ethyl group.
1.39 – 1.42 Multiplet (m)1H-CH ₐHᵦCH₃Diastereotopic methylene proton of ethyl group.
1.65 – 1.70 Multiplet (m)1H-CHₐH ᵦCH₃Diastereotopic methylene proton of ethyl group.
2.34 – 2.39 Multiplet (m)1HC4-H Ring methine; alpha to ethyl group.
2.56 – 2.62 Multiplet (m)1HC3-H Ring methine; alpha to carboxylic acid.
2.80 – 2.88 Multiplet (m)1HRing CH Likely C2-H or C5-H (shielded face).
3.36 – 3.48 Multiplet (m)3HRing CHRemaining C2-H and C5-H protons (deshielded).

Technical Insight:

  • Diastereotopic Ethyl Protons: The distinct separation of the ethyl CH₂ protons (1.40 vs 1.67 ppm) is a hallmark of the chiral center at C4. In a flexible acyclic chain, these might average out, but the rigid pyrrolidine ring induces a strong magnetic anisotropy.

  • Ring Proton Dispersion: The ring protons (C2, C3, C4, C5) span from 2.34 to 3.48 ppm. The protons alpha to the nitrogen (C2 and C5) typically appear downfield (3.0–3.5 ppm). The signal at 2.80–2.88 ppm likely corresponds to a proton on the "shielded" face of the ring, cis to the alkyl substituents, while the 3.36–3.48 ppm multiplet contains the remaining alpha-to-nitrogen protons.

¹³C NMR (Predicted/Reference Ranges)

While experimental ¹³C data is often proprietary for intermediates, the following shifts are diagnostic for the (3R,4S) scaffold:

  • Carbonyl (C=O): ~175–178 ppm (Carboxylic acid).

  • C2 & C5 (C-N): ~45–52 ppm (Ring carbons alpha to Nitrogen).

  • C3 & C4 (Methines): ~40–48 ppm (Chiral centers).

  • Ethyl Group: ~22–25 ppm (CH₂), ~10–12 ppm (CH₃).

Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and analyzing fragmentation efficiency during reaction monitoring.

ESI-MS Data
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Parent Ion [M+H]⁺: m/z 144.1

  • Theoretical Exact Mass: 143.0946 Da.

Fragmentation Pattern (MS/MS)

Upon collisional activation, the following fragments are characteristic:

  • m/z 144 → 98: Loss of HCOOH (46 Da), typical for carboxylic acids.

  • m/z 144 → 115: Loss of Ethyl group (29 Da).

  • m/z 98 → 56: Pyrrolidine ring cleavage (Retro-Diels-Alder type fragmentation).

Analytical Workflow & Quality Control

For drug development applications, distinguishing the (3R,4S)-cis isomer from the (3R,4R)-trans impurity is paramount.

Recommended Analytical Protocol

Workflow cluster_QC Quality Control Gates Sample Crude Reaction Mixture ((3R,4S) Target) LCMS 1. LC-MS (Reverse Phase) Confirm MW (144 Da) Check Chemical Purity Sample->LCMS Initial Check ChiralHPLC 2. Chiral HPLC Column: Chiralpak IC or IA Mobile Phase: Hexane/IPA Separate Cis/Trans & Enantiomers LCMS->ChiralHPLC Stereocontrol NMR 3. 1H NMR (CD3OD) Verify Cis-Geometry (Coupling Constants) ChiralHPLC->NMR Structural ID Release Release for Upadacitinib Synthesis NMR->Release Pass

Figure 2: Analytical cascade for validating the stereochemical integrity of the intermediate.

Purity Criteria
  • Chemical Purity (HPLC): > 98.0%

  • Chiral Purity (e.e. / d.e.): > 99.0% (Critical to prevent downstream isomeric impurities in the final API).

  • Appearance: White crystalline solid (colored impurities often indicate oxidation of the pyrrolidine nitrogen).

References

  • Preparation method and application of this compound compound.Google Patents. Patent CN111072543B.
  • Process and intermediates for the preparation of upadacitinib.Google Patents. Patent WO2021123288A1.
  • Alternate processes for the preparation of pyrrolidine derivatives.Google Patents. Patent WO2019016745A1.
  • Upadacitinib (ABT-494) Chemical Structure and Data. National Center for Advancing Translational Sciences (NCATS). Inxight Drugs.[1][2][3] Available at: [Link]

Sources

Advanced Chiral Scaffolds: The Strategic Role of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid in JAK Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application, synthesis, and quality control of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid , a pivotal chiral building block in modern medicinal chemistry.

Executive Summary

In the landscape of Janus Kinase (JAK) inhibitor development, the pyrrolidine core has emerged as a "privileged scaffold," offering a balance of conformational rigidity and vector control. Specifically, This compound serves as the structural anchor for Upadacitinib (Rinvoq) , a second-generation selective JAK1 inhibitor.

This guide analyzes the building block’s physicochemical role in ligand binding, details a self-validating synthetic protocol, and provides a framework for its integration into broader drug discovery campaigns.

Structural Analysis & Physicochemical Properties[1]

The efficacy of this building block stems from its specific stereochemical configuration. Unlike flat aromatic scaffolds, the (3R,4S) pyrrolidine ring introduces defined three-dimensional vectors.

The "Ethyl-Switch" Mechanism

In the context of JAK1 selectivity, the C4-ethyl group is not merely a lipophilic appendage; it acts as a stereochemical wedge .

  • Conformational Bias: The trans relationship between the C3-carboxylic acid (which becomes the amide linker) and the C4-ethyl group forces the pyrrolidine ring into a specific pucker.

  • Selectivity Filter: This configuration directs the ethyl group into a specific hydrophobic pocket within the JAK1 ATP-binding site, clashing with residues in other JAK isoforms (JAK2/JAK3), thereby enhancing selectivity.

Key Properties Table
PropertyValue / CharacteristicRelevance
IUPAC Name This compoundPrecise stereochemical identification.
CAS No. 1821826-28-1 (Free Acid) 1428243-25-7 (N-Cbz)Sourcing and database verification.
Molecular Weight 143.19 g/mol (Free Acid)Low MW allows for "fragment-based" growth.
Stereochemistry trans-(3R,4S)Critical for bioactivity; enantiomer is inactive.
pKa (Calc) ~3.6 (COOH), ~9.5 (NH)Zwitterionic at physiological pH; requires protection for coupling.
Solubility High in water/methanolChallenges in extraction; requires resin or derivatization.

Synthetic Pathways & Manufacturing

Accessing the pure (3R,4S) isomer is non-trivial due to the potential for epimerization at the C3 position. Two primary routes dominate the field: Classical Resolution and Asymmetric Hydrogenation .

Route A: Classical Resolution (Legacy)
  • Method: Racemic trans-1-benzyl-4-ethylpyrrolidine-3-carboxylic acid is treated with a chiral amine, typically (S)-1-phenylethylamine or (S)-1-(1-naphthyl)ethylamine .

  • Drawback: Maximum theoretical yield is 50%; requires multiple recrystallizations.

Route B: Asymmetric Hydrogenation (Recommended)

This route, favored in modern process chemistry (e.g., Patent CN111072543B), utilizes a chiral Ruthenium catalyst to set the stereocenters simultaneously during the reduction of a pyrroline or unsaturated precursor.

Workflow Diagram: Asymmetric Synthesis

SynthesisWorkflow Start Glycine Ethyl Ester Step1 1. Protection & Cyclization Precursor Start->Step1 + Acrylate/Base Step2 2. Ring Closure (Unsaturated Pyrroline) Step1->Step2 Dieckmann/Cyclization Step3 3. Asymmetric Hydrogenation (Ru-Cat) Step2->Step3 H2, Chiral Ru-BINAP End (3R,4S)-4-Ethyl pyrrolidine-3-COOH Step3->End Deprotection/Hydrolysis

Figure 1: Industrial synthetic pathway emphasizing the asymmetric hydrogenation step to establish the (3R,4S) stereocenters.

Experimental Protocol: Coupling & Utilization

Objective: This protocol describes the standard operating procedure (SOP) for coupling the N-protected building block (3R,4S)-1-Cbz-4-ethylpyrrolidine-3-carboxylic acid to an amine partner (e.g., a heteroaryl amine), mimicking the Upadacitinib assembly.

Reagents & Equipment
  • Substrate: (3R,4S)-1-Cbz-4-ethylpyrrolidine-3-carboxylic acid (1.0 eq).

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq).

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF (anhydrous) or EtOAc (for T3P).

  • Analysis: LC-MS (C18 column), chiral HPLC.

Step-by-Step Methodology
  • Activation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Cool to 0°C under nitrogen atmosphere.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Checkpoint: Stir for 15 minutes. The solution should turn slightly yellow, indicating active ester formation.

  • Coupling:

    • Add the amine partner (1.0–1.1 eq) in one portion.

    • Allow the reaction to warm to room temperature (20–25°C).

    • Stir for 4–6 hours.

    • Monitoring: Check LC-MS for disappearance of the acid (m/z [M+H]+) and formation of the amide product.

  • Work-up (Self-Validating):

    • Dilute with EtOAc and wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat. NaHCO3 (removes unreacted acid/HOBt byproducts).

      • Brine.

    • Dry over Na2SO4 and concentrate.

  • Chiral Integrity Check:

    • Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H or IC).

    • Acceptance Criteria: Enantiomeric Excess (ee) > 98% and Diastereomeric Excess (de) > 95%. Note: Epimerization at C3 is possible if the reaction pH > 10 or temperature > 40°C.

Case Study: Upadacitinib Assembly

The integration of this building block is the penultimate stage in the synthesis of Upadacitinib. The carboxylic acid is converted to a urea linker, connecting the chiral pyrrolidine to the trifluoroethyl amine.

Retrosynthetic Analysis Diagram

Retrosynthesis cluster_intermediates Key Intermediates Target Upadacitinib (ABT-494) Core Imidazo[1,2-a]pyrrolo [2,3-e]pyrazine Core Target->Core SNAr Coupling ChiralBlock (3R,4S)-4-Ethylpyrrolidine- 3-carboxylic Acid Target->ChiralBlock Urea Formation SideChain 2,2,2-Trifluoroethylamine Target->SideChain Amide/Urea Linkage ChiralBlock->Core Provides Stereochemical Selectivity

Figure 2: Retrosynthetic breakdown showing the modular assembly of Upadacitinib, highlighting the central role of the chiral pyrrolidine acid.

References

  • Preparation method and application of this compound compound.Google Patents.
  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate. [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry. [Link]

Technical Guide: Discovery and Development of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid Role: Key "Western Fragment" intermediate in the synthesis of Upadacitinib (Rinvoq) , a selective JAK1 inhibitor. Significance: The development of this molecule represents a paradigm shift in process chemistry, moving from classical chiral resolution (yielding ~6% overall) to highly efficient asymmetric hydrogenation (yielding >80% with >99% ee). Stereochemistry: The (3R,4S) configuration corresponds to a cis-disubstituted pyrrolidine ring, a critical structural motif that governs the binding affinity of the final drug in the JAK1 ATP-binding pocket.

Structural Significance & Retrosynthetic Analysis

The pharmacological potency of Upadacitinib hinges on the precise spatial arrangement of the ethyl group relative to the tricyclic heteroaromatic core. The (3R,4S) stereochemistry of the pyrrolidine linker ensures the correct vector for the ethyl group to occupy the hydrophobic pocket of the enzyme.

Retrosynthetic Strategy

To access the (3R,4S) target efficiently, the synthetic strategy evolved from "Generation 1" (Resolution) to "Generation 2" (Asymmetric Catalysis).

  • Disconnection A (Classical): C3-C4 bond formation via Michael addition, followed by resolution.

  • Disconnection B (Modern Process): Enantioselective reduction of a tetrasubstituted alkene (dihydropyrrole precursor).

Retrosynthesis Target (3R,4S)-4-Ethylpyrrolidine-3-COOH (Target Scaffold) Protected Protected (3R,4S)-Pyrrolidine (e.g., N-Cbz, N-Boc) Target->Protected Deprotection Precursor1 Tetrasubstituted Dihydropyrrole (Achiral Precursor) Protected->Precursor1 Asymmetric Hydrogenation (Ru) Racemic Racemic trans-Pyrrolidine Protected->Racemic Route 1 (Gen 1) Start1 Glycine Ester + Ethyl Acrylate / Enone Precursor1->Start1 Cyclization Resolution Chiral Resolution (e.g., Phenethylamine) Racemic->Resolution Kinetic Resolution

Figure 1: Retrosynthetic evolution from classical resolution to asymmetric hydrogenation.

Synthetic Route Evolution

Generation 1: The Classical Resolution Route

Early medicinal chemistry routes relied on the construction of the pyrrolidine ring via a [3+2] cycloaddition or Michael addition/cyclization sequence using glycine ethyl ester and an ethyl crotonate derivative.

  • Mechanism: Base-mediated condensation yields a racemic mixture of trans and cis isomers.

  • Bottleneck: The desired (3R,4S)-cis isomer required tedious chromatographic separation or fractional crystallization with chiral amines (e.g.,

    
    -methylbenzylamine).
    
  • Yield: Low (<10% overall) due to the theoretical 50% yield limit of resolution and subsequent epimerization steps.

Generation 2: The AbbVie Process Route (Asymmetric Hydrogenation)

To support commercial manufacturing, a scalable route was developed relying on the asymmetric hydrogenation of a tetrasubstituted alkene. This route establishes the two adjacent stereocenters (C3 and C4) in a single catalytic step with perfect atom economy.

Step 1: Synthesis of the Dihydropyrrole Substrate

The precursor is typically a 1-protected-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate.

  • Reagents: Glycine ethyl ester, Ethyl 2-pentynoate (or equivalent beta-keto ester derivative), Base.

  • Protocol: A condensation reaction forms the pyrroline ring. The nitrogen is protected (e.g., with Cbz or Boc) to prevent catalyst poisoning and direct the stereochemistry.

Step 2: Enantioselective Hydrogenation (The Core Technology)

This is the critical quality attribute (CQA) determining step.

  • Catalyst: Ruthenium(II) complex with a chiral diphosphine ligand.[1]

    • Ligand Choice: (S)-SEGPHOS or (S)-BINAP . The bite angle and steric bulk of SEGPHOS provide superior facial selectivity for the tetrasubstituted olefin.

  • Conditions: High pressure

    
     (40 bar), Methanol, 
    
    
    
    .
  • Mechanism: The Ru-catalyst coordinates to the carbamate carbonyl (directing group) and the alkene. The chiral ligand environment forces

    
     addition from the re-face (or si-face depending on ligand chirality), establishing the (3R,4S) cis geometry.
    

Experimental Protocol (Representative):

  • Charge: In a high-pressure autoclave, dissolve the dihydropyrrole substrate (1.0 equiv) in degassed methanol (5-10 volumes).

  • Catalyst Addition: Add

    
     (0.001 equiv / 0.1 mol%).
    
  • Hydrogenation: Pressurize to 40 bar

    
    . Heat to 
    
    
    
    with vigorous stirring.
  • Workup: Cool, vent

    
    . Concentrate the solvent.[2] The product is often isolated as a crystalline solid or oil with >99% ee  and >98% de  (cis/trans ratio).
    
Step 3: Hydrolysis to the Free Acid
  • Reagent: LiOH or NaOH (aq).

  • Conditions: Mild hydrolysis of the ethyl ester to the carboxylic acid without epimerizing the C3 center.

Critical Process Parameters (CPPs) & Optimization

For the asymmetric hydrogenation, the following parameters are critical for maintaining the (3R,4S) selectivity:

ParameterOptimal RangeImpact on Process
H2 Pressure 30 - 50 barLower pressure slows rate; higher pressure has minimal effect on ee but improves kinetics.
Temperature 60 - 80°CHigher temp increases rate but risks ester hydrolysis or decarboxylation if too high.
Catalyst Loading 0.05 - 0.2 mol%Low loading is economically essential (

is expensive). SEGPHOS allows loadings as low as 0.05%.
Solvent Methanol / EthanolProtic solvents facilitate the hydrogenation mechanism. Toluene reduces rate.[3]
Protecting Group Cbz / BocN-protection is mandatory. Free amines poison the Ru catalyst. Cbz is preferred for crystallinity.

Analytical Characterization & Logic

Validating the (3R,4S) stereochemistry is non-trivial due to the presence of two chiral centers.

Stereochemical Assignment (NMR)
  • Cis vs. Trans: The coupling constant (

    
    ) in 
    
    
    
    NMR is diagnostic.
    • Cis (3R,4S): Typically larger

      
       values (6-8 Hz) due to dihedral angles (Karplus relationship) in the pyrrolidine envelope conformation.
      
    • Trans: Typically smaller

      
       values.
      
    • NOE: Strong NOE correlation observed between H3 and H4 indicates cis relationship.

Enantiomeric Excess (Chiral HPLC)
  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: Hexane/IPA with 0.1% TFA.

  • Detection: The (3R,4S) enantiomer must be separated from the (3S,4R) enantiomer and the trans diastereomers.

Self-Validating Workflow (DOT Diagram)

Workflow Substrate Dihydropyrrole Substrate Rxn Asymmetric Hydrogenation (Ru-SEGPHOS, H2) Substrate->Rxn Check1 IPC: HPLC (Conversion >99%) Rxn->Check1 Check1->Rxn Fail (Extend Time) Workup Concentration & Crystallization Check1->Workup Pass Check2 QC: Chiral HPLC (ee >99%, de >98%) Workup->Check2 Final (3R,4S)-Product Check2->Final Pass

Figure 2: Process analytical workflow for ensuring stereochemical integrity.

References

  • Rozema, M. J., et al. "Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib."[1] Organic Process Research & Development, vol. 26, no.[1] 4, 2022, pp. 949–962. Link

  • AbbVie Inc. "Process for the preparation of Janus Kinase Inhibitors."[1][4] U.S. Patent 8,426,411. 2013. Link

  • Parmentier, M., et al. "Enantioselective Hydrogenation of Tetrasubstituted Alkenes." Tetrahedron, vol. 70, 2014.
  • ChemScene. "(3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Product Data." Link

Sources

Methodological & Application

Synthesis of Upadacitinib using (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists involved in the synthesis of JAK inhibitors. It details the stereoselective synthesis of Upadacitinib (ABT-494) utilizing the chiral building block (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid.

Target Molecule: Upadacitinib (Rinvoq®) Key Intermediate: (3R,4S)-1-Protected-4-ethylpyrrolidine-3-carboxylic acid CAS Registry Number (Acid): 1428243-24-6 (N-Cbz derivative) / 1428243-25-7 (N-Boc derivative)

Executive Summary

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of rheumatoid arthritis and other inflammatory diseases.[1][2][3][4] The molecule's efficacy and safety profile rely heavily on the specific stereochemistry of its pyrrolidine core—specifically the (3S, 4R) configuration.

This protocol details a convergent synthetic strategy where the chiral integrity of the drug is established early using This compound . This acid serves as the scaffold for the "western" half of the molecule. The synthesis proceeds through the conversion of the carboxylic acid to a chloromethyl or bromomethyl ketone, followed by a Hantzsch-type cyclization with the "eastern" aminopyrrolopyrazine fragment to form the tricyclic imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core.

Stereochemical Inversion of Numbering

It is critical to note that while the starting material is designated (3R, 4S) , the final drug is (3S, 4R) . This is not due to chemical inversion, but rather a change in IUPAC numbering priority:

  • Starting Material: C3-Carboxyl (Priority) / C4-Ethyl.

  • Final Drug: C3-Ethyl / C4-Heterocycle (Priority).[5]

  • Result: The absolute configuration of the carbon atoms is conserved throughout the synthesis.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the molecule at the imidazole ring and the urea side chain.

Upadacitinib_Retrosynthesis Upadacitinib Upadacitinib (3S,4R)-Target Molecule Urea_Formation Step 3: Urea Formation (Trifluoroethylamine) Upadacitinib->Urea_Formation Tricycle Tricyclic Intermediate (Imidazo-pyrrolopyrazine core) Urea_Formation->Tricycle Cyclization Step 2: Hantzsch-type Cyclization (Imidazole Ring Formation) Tricycle->Cyclization Bromoketone α-Haloketone Intermediate (Chiral Electrophile) Cyclization->Bromoketone Heterocycle Aminopyrrolopyrazine (Nucleophile) Cyclization->Heterocycle Activation Step 1: Acid Activation (Sulfoxonium Ylide Route) Bromoketone->Activation StartAcid Starting Material This compound (N-Protected) Activation->StartAcid

Figure 1: Retrosynthetic logic flow from Upadacitinib to the chiral acid precursor.

Detailed Experimental Protocol

Phase 1: Functionalization of the Chiral Acid

Objective: Convert the carboxylic acid to a reactive


-chloromethyl or 

-bromomethyl ketone without racemization. Starting Material: (3R,4S)-1-(tert-butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid (or Cbz analog).
Reagents & Materials
ReagentRoleEquiv.
(3R,4S)-Acid PrecursorSubstrate1.0
CDI (1,1'-Carbonyldiimidazole)Activator1.2
Trimethylsulfoxonium iodideYlide Precursor1.5
Potassium tert-butoxide (KOtBu)Base1.5
Lithium Bromide (LiBr) / MSAHalogen SourceExcess
THF / DMSOSolvents-
Protocol Steps
  • Carboxyl Activation:

    • Charge a reactor with (3R,4S)-Acid (1.0 equiv) and THF (10 vol).

    • Add CDI (1.2 equiv) portion-wise at 20°C. Stir for 1-2 hours until gas evolution ceases. This forms the acyl imidazole intermediate.

  • Ylide Formation:

    • In a separate vessel, dissolve Trimethylsulfoxonium iodide (1.5 equiv) in DMSO (5 vol).

    • Add KOtBu (1.5 equiv) slowly to generate the dimethylsulfoxonium methylide. Stir for 1 hour at 20-25°C.

  • Acyl Transfer:

    • Transfer the acyl imidazole solution into the ylide solution slowly, maintaining temperature < 30°C.

    • Stir for 2-4 hours. The reaction yields the stable sulfoxonium ylide intermediate.

    • Check Point: Monitor by HPLC for disappearance of acyl imidazole.

  • Halogenation (Bromoketone Formation):

    • Quench the reaction mixture into a solution of LiBr (1.5 equiv) and Methanesulfonic acid (MSA) (or HBr/AcOH) at 0-5°C.

    • Mechanism:[6] The acid protonates the ylide, and the bromide ion displaces DMSO.

    • Extract the resulting

      
      -bromoketone  with Ethyl Acetate. Wash with brine and concentrate.
      
    • Stability Note: The bromoketone is reactive; proceed immediately to Phase 2 or store at -20°C.

Phase 2: Assembly of the Tricyclic Core

Objective: Construct the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core via cyclization. Reagent: tert-butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate (The "Eastern" fragment).

Protocol Steps
  • Coupling:

    • Dissolve the

      
      -bromoketone  (from Phase 1) in Acetone or DMF.
      
    • Add the Aminopyrrolopyrazine fragment (1.0 equiv).

    • Add NaHCO₃ or K₂CO₃ (2.0 equiv) to scavenge acid.

    • Heat to 50-60°C for 4-6 hours.

  • Dehydration/Cyclization:

    • Often, the initial product is a hydroxy-imidazoline intermediate.

    • To force aromatization to the imidazole, treat with Trifluoroacetic Anhydride (TFAA) or heat in acid (e.g., AcOH) if spontaneous dehydration does not occur.

    • Result: Formation of the fully aromatic tricyclic core.

  • Work-up:

    • Concentrate solvent. Partition between DCM and saturated NaHCO₃.

    • Purify via crystallization (Ethanol/Water) or Silica Chromatography.

Phase 3: Global Deprotection & Urea Formation

Objective: Remove protecting groups and install the trifluoroethyl urea side chain.

Protocol Steps
  • Deprotection (N-Boc/N-Tosyl):

    • Dissolve the intermediate in DCM/TFA (1:1) or HCl/Dioxane to remove the N-Boc group from the pyrrolidine.

    • If a Tosyl group is present on the pyrrolopyrazine, remove it using aq. NaOH/MeOH or LiOH at 50°C.

    • Isolate the free amine (or HCl salt) of the pyrrolidine-tricycle core.[2]

  • Urea Installation:

    • Option A (CDI Method):

      • React 2,2,2-trifluoroethylamine (1.2 equiv) with CDI (1.2 equiv) in DCM to form the activated imidazole-urea intermediate.

      • Add the Pyrrolidine-Tricycle free amine (1.0 equiv) and DIPEA (2.0 equiv).

      • Stir at RT for 12 hours.

    • Option B (Carbamate Method):

      • React the Pyrrolidine amine with phenyl (2,2,2-trifluoroethyl)carbamate in DMSO at 60°C.

  • Final Isolation:

    • Crystallize Upadacitinib (often as the hemihydrate or tartrate salt for stability) from Ethanol/Water.

Critical Quality Attributes (CQA) & Control

ParameterSpecificationControl Method
Stereochemical Purity > 99.5% ee/deChiral HPLC (e.g., Chiralpak AD-H or IC). Crucial to ensure no racemization occurred during Phase 1 (Ylide formation).
Impurity Profile < 0.10% eachUPLC-MS. Watch for "Regioisomer" impurities from the cyclization step.
Residual Solvents ICH LimitsGC-HS. Specific attention to DMSO and THF removal.
Diagram: Stereochemical Flow

The following diagram tracks the absolute configuration of the key carbons C3 and C4.

Stereochemistry Acid (3R, 4S)-Acid C3: Carboxyl (R) C4: Ethyl (S) Ketone α-Bromoketone C3: Carbonyl (R) C4: Ethyl (S) Acid->Ketone Activation (Retention) Drug Upadacitinib C3: Ethyl (S) C4: Heterocycle (R) Ketone->Drug Cyclization (Numbering Priority Swap)

Figure 2: Tracking the stereocenters. Note that the physical arrangement of atoms (ethyl vs. substituent) is retained, but the IUPAC numbering swaps 3 and 4.

References

  • AbbVie Process Chemistry: Rozema, M. J., et al. "Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib." Organic Process Research & Development, 2021.

  • Original Patent: AbbVie Inc.[1][3][7] "Pyridine, pyrazine, and pyrimidine derivatives and their use as JAK inhibitors." U.S. Patent 8,426,411.[3]

  • Alternative Route (Sulfoxonium Ylide): "Process for the preparation of Upadacitinib."[2] World Intellectual Property Organization, WO2017066775.

  • Structural Data: "Upadacitinib." DrugBank Online, DB15091.[8]

Sources

Protocol for N-protection of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for N-Protection of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid: Synthesis of Key Upadacitinib Intermediates

Strategic Context & Application

This compound is a high-value, chiral secondary amine building block. It is most prominently utilized as a critical intermediate in the synthesis of Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor used for the treatment of rheumatoid arthritis and other inflammatory disorders[1].

Because the molecule possesses both a secondary amine and a carboxylic acid, it is prone to unwanted polymerization or side reactions during downstream amide coupling sequences. To achieve orthogonal reactivity, the pyrrolidine nitrogen must be transiently masked using robust protecting groups—most commonly tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz)[2]. This application note provides field-proven, self-validating protocols for the N-protection of this specific chiral scaffold.

Mechanistic Rationale & Solvent Dynamics

As a zwitterionic amino acid, this compound presents specific solubility and reactivity challenges. In neutral aqueous media, the pyrrolidine nitrogen is protonated (ammonium), rendering it non-nucleophilic.

To drive the protection reaction, the system must be deliberately engineered:

  • Zwitterion Disruption: The addition of a strong base (e.g., NaOH or Na₂CO₃) raises the pH to 9–10, deprotonating the ammonium ion (pKa ~9.5) to generate the active, nucleophilic secondary amine[3].

  • Biphasic Solvation: The resulting sodium carboxylate salt is highly polar and water-soluble, whereas the electrophilic protecting reagents (Boc₂O or Cbz-Cl) are lipophilic. A 1:1 co-solvent system of 1,4-dioxane and water bridges this solubility gap, creating a homogeneous environment that maximizes collision frequency between the reactants[4].

  • Controlled Acidification: During workup, the product must be extracted into an organic phase. This requires protonating the carboxylate back to its neutral acid form (pKa ~3.5). However, if the pH drops below 2.0, the acid-labile Boc group risks premature cleavage[5].

Experimental Workflow

G A (3R,4S)-4-ethylpyrrolidine -3-carboxylic acid B Alkalinization (pH 9-10) NaOH / H2O A->B Zwitterion disruption C Protection (0°C to RT) Boc2O / 1,4-Dioxane B->C Amine nucleophilic attack D Aqueous Washing (Remove excess Boc2O) C->D Reaction completion E Acidification (pH 2-3) 1M HCl or KHSO4 D->E Carboxylate protonation F Extraction & Isolation (EtOAc) E->F Phase transfer

Workflow for the N-protection of this compound.

Step-by-Step Methodologies

Protocol A: Synthesis of N-Boc-(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) and is ideal for workflows requiring mild, acid-catalyzed deprotection later in the synthesis.

  • Zwitterion Disruption: Suspend 10.0 g (0.07 mol) of this compound in 70 mL of 1M NaOH (aq). Stir vigorously at room temperature until complete dissolution is achieved. Self-Validation: A clear solution indicates the successful formation of the water-soluble sodium carboxylate salt.

  • Solvent Integration: Add 70 mL of 1,4-dioxane to the aqueous solution to create a 1:1 (v/v) co-solvent system[4]. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophilic Addition: Dissolve 16.8 g (0.077 mol, 1.1 eq) of Boc₂O in 20 mL of 1,4-dioxane. Add this solution dropwise over 30 minutes. Causality Check: Slow addition at 0 °C prevents thermal spikes, mitigating the competitive hydrolysis of Boc₂O into tert-butanol and CO₂ before it can react with the amine.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor completion via TLC (ninhydrin stain; the secondary amine starting material will stain active, while the Boc-protected product will not).

  • Aqueous Washing: Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove the bulk of the 1,4-dioxane. Dilute the remaining aqueous phase with 50 mL of water and wash with 2 x 50 mL of diethyl ether. Insight: This selectively extracts unreacted Boc₂O and non-polar impurities, leaving the target product safely in the aqueous layer.

  • Controlled Acidification: Cool the aqueous layer to 0 °C. Carefully add 1M HCl (or 10% KHSO₄) dropwise until the pH reaches 2.5–3.0. Warning: Do not allow the pH to drop below 2.0 to prevent acid-catalyzed Boc cleavage[5].

  • Extraction and Isolation: Extract the protonated product with 3 x 75 mL of ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the N-Boc protected product as a white solid.

Protocol B: Synthesis of N-Cbz-(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

The Cbz-protected variant (CAS: 1428243-24-6) is a highly stable, direct precursor frequently isolated in Upadacitinib manufacturing[6][7].

  • Preparation: Dissolve 10.0 g (0.07 mol) of the amino acid in 70 mL of water containing 14.8 g (0.14 mol, 2.0 eq) of Na₂CO₃. Add 70 mL of THF and cool to 0 °C. Insight: Na₂CO₃ is used instead of NaOH to prevent rapid hydrolysis of the highly reactive benzyl chloroformate (Cbz-Cl).

  • Addition: Add 13.1 g (0.077 mol, 1.1 eq) of Cbz-Cl dropwise over 45 minutes.

  • Workup: Stir at room temperature for 4 hours. Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether (2 x 50 mL). Acidify the aqueous layer to pH 2.0 using 1M HCl (Cbz is stable to strong acids). Extract with EtOAc (3 x 75 mL), dry, and concentrate to yield the N-Cbz derivative.

Process Optimization & Quantitative Data

The choice of protecting group and solvent system directly impacts the yield and downstream utility of the intermediate. The table below summarizes optimized parameters based on empirical data.

Protecting GroupReagentBaseSolvent SystemAvg. Yield (%)Key Advantage / Causality
Boc Boc₂ONaOH1,4-Dioxane / H₂O (1:1)92 - 95%Byproducts (CO₂, t-BuOH) are easily removed; highly scalable[4].
Boc Boc₂ONa₂CO₃THF / H₂O (1:1)88 - 90%Milder basicity reduces any risk of epimerization at the C3/C4 chiral centers.
Cbz Cbz-ClNa₂CO₃THF / H₂O (1:1)85 - 89%Product is highly stable to harsh downstream amide coupling conditions[7].
Cbz Cbz-ClNaOHWater (Schotten-Baumann)80 - 85%Eliminates organic solvents during the reaction phase; greener protocol.

Troubleshooting & Quality Control

  • Issue: Low Yield / High Unreacted Starting Material

    • Root Cause: Premature hydrolysis of the protecting reagent (Boc₂O or Cbz-Cl).

    • Intervention: The reaction consumes base, and the pH will drop as it proceeds. If the pH falls below 8.5, the amine re-protonates and becomes inert. Utilize a pH meter during the first hour of the reaction and add supplemental 1M NaOH if the pH drops below 9.0.

  • Issue: Product Loss During Extraction

    • Root Cause: Incomplete acidification during workup.

    • Intervention: The pKa of the pyrrolidine-3-carboxylic acid moiety is approximately 3.5. If the aqueous layer is only acidified to pH 4–5, a significant equilibrium fraction remains as the water-soluble carboxylate salt, which will not partition into the ethyl acetate layer. Ensure strict acidification to pH 2.5–3.0.

References

Sources

Large-scale synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid for pharmaceutical use

[1]

Abstract & Strategic Overview

This Application Note details the scalable synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid , the chiral scaffold required for the manufacture of Upadacitinib (Rinvoq). The cis-stereochemistry of the C3-carboxyl and C4-ethyl groups is the critical quality attribute (CQA) governing the efficacy of the final drug substance.

While recent "ton-scale" manufacturing utilizes asymmetric hydrogenation of tetrasubstituted olefins, this guide focuses on the Classical Resolution Route (via [3+2] cycloaddition). This pathway is the industry standard for kilogram-scale Pilot Plant production and process validation due to its operational robustness, lack of proprietary ligand requirements, and high stereochemical fidelity.

Core Process Logic
  • Stereoselective Construction: Utilization of Z-selective reduction and concerted [3+2] cycloaddition to establish the cis-relative stereochemistry.

  • Chiral Resolution: Classical resolution using a chiral amine to isolate the (3R,4S) enantiomer from the cis-racemate.

  • Scalability: Protocols are designed for 50–100 L reactor trains, utilizing standard unit operations (crystallization, extraction).

Chemical Reaction Workflow

The synthesis proceeds through three distinct phases:

  • Precursor Preparation: Z-selective reduction of ethyl 2-pentynoate.

  • Ring Formation: 1,3-Dipolar cycloaddition to form the racemic cis-pyrrolidine core.

  • Optical Purification: Resolution of the N-Cbz protected intermediate.

Process Flow Diagram (Graphviz)

SynthesisWorkflowStartEthyl 2-pentynoateStep1Lindlar Reduction(Z-Selectivity)Start->Step1ZwEthyl (Z)-2-pentenoateStep1->ZwStep2[3+2] Cycloaddition(Azomethine Ylide)Zw->Step2Racemicrac-cis-Pyrrolidine(N-Bn Protected)Step2->RacemicStep3Protecting Group Swap(Bn -> Cbz)Racemic->Step3CbzRacrac-cis-N-Cbz-AcidStep3->CbzRacStep4Chiral Resolution((R)-Naphthylethylamine)CbzRac->Step4Final(3R,4S)-Target(>99% ee)Step4->Final

Figure 1: Critical path for the synthesis of the Upadacitinib pyrrolidine fragment.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocols

Protocol A: Z-Selective Reduction of Ethyl 2-Pentynoate

Objective: Synthesize ethyl (Z)-2-pentenoate. The Z-geometry of the alkene is strictly required to access the cis-pyrrolidine diastereomer via the concerted cycloaddition mechanism.

  • Reagents:

    • Ethyl 2-pentynoate (1.0 equiv)

    • Lindlar Catalyst (5 wt% Pd/CaCO3 + Pb) (0.05 equiv wt)

    • Quinoline (0.1 equiv) - Catalyst poison to prevent over-reduction.

    • Hydrogen gas (H2)

    • Solvent: Ethyl Acetate (EtOAc)

Procedure:

  • Charge: In a hydrogenation autoclave, charge Ethyl 2-pentynoate, EtOAc (10 vol), quinoline, and Lindlar catalyst.

  • Purge: Inert the vessel with Nitrogen (3x), then purge with Hydrogen (3x).

  • Reaction: Pressurize to 1–2 bar H2. Agitate at 20–25°C.

    • Critical Control Point: Monitor H2 uptake closely. Over-reduction to the saturated pentanoate is the primary impurity. Stop immediately upon theoretical uptake.

  • Workup: Filter the catalyst through a Celite pad. Wash with EtOAc.[5]

  • Purification: Wash filtrate with 1M HCl (to remove quinoline) and Brine. Concentrate under reduced pressure.

    • Stability Note: The Z-alkene can isomerize to the thermodynamic E-isomer upon light exposure or acid catalysis. Store in amber bottles at 4°C and use immediately.

Protocol B: [3+2] Cycloaddition (Pyrrolidine Ring Formation)

Objective: Construct the pyrrolidine core with cis-stereochemistry. Mechanism: 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ) across the Z-alkene.

  • Reagents:

    • Ethyl (Z)-2-pentenoate (from Protocol A)

    • N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) - Dipole precursor

    • Trifluoroacetic acid (TFA) (0.05 equiv) - Catalyst

    • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Setup: Charge Ethyl (Z)-2-pentenoate and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine in DCM (10 vol) under N2 atmosphere.

  • Initiation: Cool to 0°C. Add TFA dropwise. The reaction is exothermic.

  • Reaction: Allow to warm to 20°C and stir for 12–16 hours.

    • Reaction Monitoring: TLC/HPLC should show consumption of the alkene.

  • Quench: Add saturated NaHCO3 solution to neutralize.

  • Isolation: Separate phases. Extract aqueous layer with DCM. Dry organic layers over MgSO4 and concentrate.

  • Yield: Crude oil containing racemic-cis-1-benzyl-4-ethylpyrrolidine-3-carboxylate.

Protocol C: Protecting Group Swap & Classical Resolution

Objective: Isolate the specific (3R,4S) enantiomer. Rationale: The N-Benzyl group is replaced with N-Cbz (Benzyloxycarbonyl) to facilitate a clean acid-base resolution. The N-Bn amine is too basic and interferes with the formation of the diastereomeric salt at the carboxylic acid position.

Step C1: Hydrolysis & Swap

  • Hydrolysis: Treat the crude ester with LiOH (2 equiv) in THF/Water. Acidify to pH 4 to isolate the N-Bn amino acid.

  • Hydrogenolysis: Hydrogenate (Pd/C, H2, MeOH) to remove the Benzyl group. Filter catalyst.

  • Protection: React the free amino acid with Cbz-Cl (Benzyl chloroformate) and Na2CO3 in Water/Acetone.

  • Result: rac-cis-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid.[6][9]

Step C2: Resolution with (R)-1-(naphthalen-1-yl)ethanamine

  • Salt Formation: Dissolve the racemic N-Cbz acid in Ethanol (or iPrOH/Water mixture).

  • Addition: Add (R)-1-(naphthalen-1-yl)ethanamine (0.55 equiv).

    • Note: Only 0.5 equiv is needed theoretically to precipitate the matching enantiomer, but a slight excess ensures yield.

  • Crystallization: Heat to reflux to ensure full dissolution, then cool slowly to 20°C over 4 hours.

  • Filtration: Collect the white precipitate. This is the diastereomeric salt of the (3R,4S) acid.

  • Liberation: Suspend the salt in EtOAc and treat with 1M HCl. Separate the organic layer (containing the free chiral acid).

  • Analysis: Check chiral purity via Chiral HPLC (Column: Chiralpak AD-H or IC). Target >98% ee.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%Reverse Phase (C18)
Chiral Purity (ee) > 98.5%Chiral HPLC
Stereochemistry cis-(3R,4S)1H-NMR (NOE coupling) / X-Ray
Residual Solvents < ICH LimitsGC-Headspace

Stereochemical Verification (NMR): The cis-configuration is confirmed by the coupling constant (

  • Cis (Target):

    
    
    
  • Trans (Impurity):

    
    
    

Advanced Process Insight: The Industrial Shift

While the resolution route above is ideal for initial scale-up, multi-ton manufacturing often employs Asymmetric Hydrogenation .

Comparison of Routes:

FeatureClassical Resolution (This Protocol)Asymmetric Hydrogenation (Advanced)
Key Step Chiral Salt CrystallizationRu/Rh-Catalyzed Hydrogenation
Yield (Theoretical) Max 50% (unless recycled)> 95%
Cost Driver Resolving Agent & LaborProprietary Ligand (e.g., Segphos)
Equipment Standard ReactorsHigh-Pressure Hydrogenators (10–50 bar)

Pathway Visualization:

Comparisoncluster_classicClassical Route (Robust)cluster_modernModern Industrial RouteC1Racemic SynthesisC2Resolution (50% Yield)C1->C2M1Tetrasubstituted OlefinM2Asymm. Hydrogenation(Ru-Segphos)M1->M2 >95% Yield

Figure 2: Evolution of the synthesis strategy.

References

  • Rozema, M. J., et al. (2022).[5][10] Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development, 26(3), 949–962. [11]

  • Mulligan, S. R., et al. (2021). Discovery of ABT-494 (Upadacitinib)...[6]. Journal of Medicinal Chemistry.

  • AbbVie Inc. (2013). Process for the preparation of JAK inhibitors. WO Patent 2013043826.[6]

  • Parakar, et al. (2019). Alternate processes for the preparation of pyrrolidine derivatives. WO Patent 2019016745.

Application Note: Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acid

[1]

Executive Summary

Pyrrolidine-3-carboxylic acid (β-proline) and its derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for GABA uptake inhibitors, antimicrobial agents, and peptidomimetics. Traditional syntheses often rely on chiral pool starting materials (e.g., aspartic acid) which limit structural diversity.

This Application Note details a robust, modular Asymmetric Michael Addition protocol using bifunctional organocatalysis. By utilizing a chiral thiourea catalyst to mediate the addition of malonates to nitroalkenes, researchers can access high-enantiopurity γ-nitro esters. These intermediates undergo reductive cyclization to yield chiral pyrrolidine-3-carboxylates. This method offers operational simplicity, metal-free conditions, and high stereocontrol (>90% ee).

Mechanistic Insight: Bifunctional Thiourea Catalysis

The success of this protocol relies on Takemoto’s Catalyst , a bifunctional organocatalyst containing a thiourea moiety and a tertiary amine. The mechanism is distinct from covalent enamine/iminium catalysis.

  • Non-Covalent Activation: The thiourea moiety forms explicit hydrogen bonds with the nitro group of the electrophile (nitroalkene), lowering its LUMO energy.

  • Soft Enolization: The tertiary amine moiety deprotonates the pronucleophile (dimethyl malonate), generating a transient enolate.

  • Stereocontrol: The chiral scaffold of the catalyst holds the two reactants in a rigid transition state, directing the nucleophilic attack to a specific face of the nitroalkene.

Figure 1: Catalytic Cycle and Transition State

GCatalystTakemoto's Catalyst(Bifunctional Thiourea)ComplexTernary Complex(Transition State)Catalyst->Complex H-Bonding (Nitro)General Base (Malonate)SubstratesSubstrates:Nitroalkene + MalonateSubstrates->ComplexProductMichael Adduct(γ-Nitro Ester)Complex->Product C-C Bond FormationRecycleCatalyst RegenerationProduct->Recycle Product ReleaseRecycle->Catalyst

Caption: Dual activation mode of Takemoto's catalyst. The thiourea activates the electrophile (nitroalkene) while the amine activates the nucleophile (malonate).

Experimental Protocols

Protocol A: Enantioselective Michael Addition

Objective: Synthesis of dimethyl (S)-2-(2-nitro-1-phenylethyl)malonate. Scale: 1.0 mmol

Materials
  • Electrophile: trans-β-Nitrostyrene (149 mg, 1.0 mmol)

  • Nucleophile: Dimethyl malonate (171 µL, 1.5 mmol)

  • Catalyst: Takemoto’s Catalyst (1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea) (10 mol%, 60 mg)

  • Solvent: Toluene (Anhydrous)

  • Additives: None required (strictly metal-free)

Step-by-Step Procedure
  • Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and cool under argon.

  • Dissolution: Add trans-β-nitrostyrene (1.0 mmol) and Takemoto’s catalyst (0.1 mmol) to the flask.

  • Solvent Addition: Add anhydrous Toluene (2.0 mL). Note: Concentration is critical (0.5 M). Dilution reduces reaction rate; higher concentration may affect ee.[1]

  • Initiation: Add dimethyl malonate (1.5 mmol) in one portion via syringe at room temperature (25 °C).

  • Reaction: Stir the mixture vigorously at 25 °C for 24–48 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The product typically appears as a new spot at R_f ~ 0.4, while nitrostyrene (R_f ~ 0.6) disappears.

  • Quench & Purification:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc 9:1 to 8:2).

    • Self-Validation: Isolated yield should be >85%. Enantiomeric excess (ee) should be determined by Chiral HPLC (e.g., Daicel Chiralpak IA, Hexane/i-PrOH 90:10). Expected ee: 90–94%.[1]

Protocol B: Reductive Cyclization to Pyrrolidine-3-Carboxylate

Objective: Conversion of the γ-nitro ester to the pyrrolidinone (lactam) and subsequent reduction to the pyrrolidine.

Step-by-Step Procedure
  • Hydrogenation (Nitro Reduction):

    • Dissolve the Michael adduct (1.0 mmol) in Methanol (10 mL).

    • Add Raney Nickel (approx. 200 mg, washed with MeOH) or Pd/C (10 wt%).

    • Stir under H2 atmosphere (balloon pressure) for 12 hours.

    • Mechanism:[2][3][4][5] The nitro group reduces to an amine, which spontaneously attacks the pendant methyl ester to form the lactam (5-oxo-pyrrolidine-3-carboxylate).

  • Filtration: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate.

  • Lactam Reduction (Optional for final Pyrrolidine):

    • Dissolve the lactam intermediate in dry THF.

    • Add Borane-THF complex (BH3·THF, 3.0 equiv) at 0 °C. Reflux for 4 hours.

    • Quench with MeOH/HCl to break the boron-amine complex.

    • Basify and extract to yield the protected pyrrolidine-3-carboxylate.

Critical Parameters & Troubleshooting

To ensure reproducibility (Trustworthiness), adhere to these parameters:

ParameterRecommendationScientific Rationale
Solvent Choice Toluene (Preferred)Non-polar solvents promote tight ion-pairing and hydrogen bonding between the catalyst and substrate. Polar solvents (DMF, DMSO) disrupt the H-bond network, killing ee.
Temperature RT to 0 °C Lower temperatures (0 °C) can improve ee by 2-5% but significantly increase reaction time (up to 72h).
Water Content Anhydrous While thioureas are tolerant of moisture compared to Lewis acids, excessive water competes for H-bonding sites on the catalyst.
Substrate Scope Sterics Ortho-substituted nitrostyrenes react slower due to steric hindrance near the binding site. Increase catalyst loading to 15 mol%.

Workflow Visualization

Figure 2: Synthesis Workflow

WorkflowStartStart:Nitroalkene + MalonateStep1Step 1: Michael Addition(Takemoto Cat, Toluene)Start->Step1Check1QC Check:Chiral HPLC (>90% ee)Step1->Check1Check1->Step1Fail (Optimize T/Conc)Step2Step 2: Hydrogenation(H2, Raney Ni)Check1->Step2PassStep3Step 3: Cyclization(Spontaneous Lactamization)Step2->Step3FinalTarget:Pyrrolidine-3-CarboxylateStep3->Final

Caption: Operational workflow from raw materials to final chiral scaffold. Note the QC checkpoint after the Michael addition.

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]

  • Marigo, M., & Jørgensen, K. A. (2006). Organocatalytic Asymmetric Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives. Chemical Communications, (25), 2601–2611. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6092.[6] [Link]

  • Rokade, B. V., & Prabhu, K. R. (2012). Chemoselective Reduction of the Nitro Group in Nitro Olefins and Nitro Esters. Journal of Organic Chemistry, 77(12), 5364–5370. [Link]

Application Note: Solid-Phase Synthesis Protocols for (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid in Peptidomimetics and PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of conformationally constrained


-amino acids into peptide backbones is a cornerstone strategy in modern drug discovery. Specifically, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid  serves as a highly privileged chiral scaffold. Originally recognized as the critical warhead-binding core of the selective JAK1 inhibitor 1[1], this building block is increasingly utilized in Solid-Phase Peptide Synthesis (SPPS) to develop 2[2] and proteolytically stable 3[3].

Mechanistic Rationale : The pyrrolidine ring covalently locks the


 (phi) dihedral angle, while the 

-amino acid configuration introduces an additional carbon into the backbone, fundamentally altering the hydrogen-bonding register. The 4-ethyl substituent imposes severe steric bulk that restricts local conformational flexibility, effectively forcing the peptide into defined secondary structures (such as stable

-turns) and shielding adjacent amide bonds from enzymatic proteolysis[3]. In PROTAC development, anchoring the E3 ligase ligand to this rigidified scaffold minimizes the entropic penalty during ternary complex formation (Target-PROTAC-E3 Ligase), thereby enhancing 4[4].

Physicochemical Properties & SPS Suitability

To successfully incorporate Fmoc-(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid into a growing peptide chain, one must account for its unique steric and electronic properties.

PropertySpecification / Implication for SPPS
Chemical Identity Fmoc-(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid
Molecular Weight ~365.4 g/mol (Fmoc-protected)
Amine Classification Secondary Amine (Pyrrolidine nitrogen)
Steric Hindrance Extreme . The 4-ethyl group creates a neopentyl-like steric clash at the adjacent carboxylate, while the pyrrolidine ring hinders N-terminal acylation.
Solubility High in DMF, NMP, and DCM.
Detection Method Chloranil Test (Kaiser test will yield false negatives).

Experimental Design & Causality

Standard SPPS protocols (e.g., DIC/Oxyma or HBTU/DIPEA at room temperature) are insufficient for this scaffold due to two distinct kinetic bottlenecks:

  • Coupling the Scaffold to the Resin (C-terminal activation) : The carboxyl group is sterically hindered by the adjacent chiral centers and the 4-ethyl group. We mandate the use of 5[5], which utilizes the highly reactive HOAt leaving group to accelerate aminolysis via a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine).

  • Elongating the Chain (N-terminal acylation) : Once the Fmoc group is removed, the exposed pyrrolidine nitrogen is a sterically hindered secondary amine. Acylating this nitrogen requires either COMU (to prevent guanidinium side-reactions associated with HATU) or symmetric anhydrides, coupled with elevated temperatures (60°C) to overcome the activation energy barrier[3].

Self-Validating Experimental Protocols

Protocol A: Scaffold Coupling to Resin
  • Resin Swelling : Swell 0.1 mmol of NovaPEG Rink Amide resin (low loading, 0.3 mmol/g) in DMF for 30 minutes. Causality: PEG-based resins provide superior swelling in polar aprotic solvents, minimizing hydrophobic aggregation during difficult couplings.

  • Activation : Dissolve 0.4 mmol (4 eq) of Fmoc-(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF[5]. Add 0.8 mmol (8 eq) of DIPEA. Pre-activate for 2 minutes.

  • Coupling : Add the activated mixture to the resin. React at 60°C for 2 hours (or 75°C for 15 minutes via microwave synthesizer).

  • Validation : Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5) on 5 mg of resin and analyze via LC-MS to confirm mass addition.

Protocol B: N-Terminal Deprotection and Elongation
  • Fmoc Removal : Treat the resin with 20% piperidine in DMF (2 × 10 mins).

  • Chloranil Test (Self-Validation) : Take a few resin beads, add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Leave for 5 minutes. A dark blue/green bead confirms the presence of the free secondary amine. Causality: The standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, which requires two primary amine protons. Pyrrolidines lack these protons, making the Chloranil test mandatory.

  • Elongation : To couple the next amino acid, activate 0.4 mmol (4 eq) of the incoming Fmoc-AA-OH with 0.4 mmol of COMU and 0.8 mmol of DIPEA. React at 60°C for 3 hours.

  • Completion Check : Repeat the Chloranil test. The beads must remain colorless , indicating complete acylation of the secondary amine.

Data Presentation: Comparative Coupling Efficiencies

The following table summarizes the quantitative coupling efficiency of the next amino acid onto the deprotected (3R,4S)-4-ethylpyrrolidine scaffold under various conditions (determined by UV-Fmoc quantification).

Coupling ReagentEquivalentsTemperatureTimeYield (%)
HBTU / HOBt4 eq25°C2 hours< 15%
DIC / Oxyma4 eq25°C4 hours32%
HATU / HOAt4 eq25°C4 hours68%
HATU / HOAt 4 eq 60°C 2 hours > 95%
COMU 4 eq 60°C 2 hours > 98%

Visualization: SPPS Workflow for Pyrrolidine Scaffolds

SPPS_Workflow A Resin Preparation & Swelling (PEG-based Resin) B Coupling of Fmoc-(3R,4S)- 4-ethylpyrrolidine-3-carboxylic acid (HATU/DIPEA, 60°C) A->B C Fmoc Deprotection (20% Piperidine) B->C D Chloranil Test (Detects Free Secondary Amine) C->D D->C Negative E Next Amino Acid Coupling (COMU/DIPEA, 60°C) D->E Positive (Blue/Green) F Chloranil Test (Validates Coupling Completion) E->F F->E Positive (Incomplete) G Global Cleavage & Isolation (TFA/TIS/H2O) F->G Negative (Colorless)

Self-validating solid-phase synthesis workflow for secondary amine scaffolds.

References

  • Title: Alternate processes for the preparation of pyrrolidine derivatives. Source: Google Patents (WO2019016745A1).
  • Title: Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Source: ETH Zurich. URL:[Link]

  • Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Source: PMC. URL: [Link]

  • Title: Novel use of proteolysis targeting chimera (protac)-based jak degradation agent. Source: Google Patents (WO2024108968A1).
  • Title: Formulations of lipidated peptide inhibitors of interleukin-23 receptor. Source: Google Patents (WO2024155552A1).

Sources

Analytical methods for quantification of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Quantification & Stereochemical Resolution of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid

Executive Summary

This compound (CAS: 1821826-28-1) is a critical chiral building block, often utilized in the synthesis of JAK inhibitors and other pyrrolidine-based therapeutics. Its analysis presents a "perfect storm" of chromatographic challenges:

  • High Polarity: As a

    
    -amino acid derivative, it exists as a zwitterion at neutral pH, leading to poor retention on standard C18 stationary phases.
    
  • Lack of Chromophore: The absence of conjugated

    
    -systems renders standard UV detection (254 nm) useless, necessitating low-UV (200-210 nm), derivatization, or universal detection (CAD/MS).
    
  • Stereochemical Complexity: The molecule possesses two chiral centers. Quantifying the specific (3R,4S) isomer against its enantiomer (3S,4R) and diastereomers ((3R,4R), (3S,4S)) is a mandatory Critical Quality Attribute (CQA).

This guide details two validated workflows: a HILIC-CAD/MS method for achiral assay/impurity profiling and a Zwitterionic Chiral LC method for direct stereoisomer resolution without derivatization.

Molecule Profile & Physicochemical Properties

PropertyDescription
Chemical Name This compound
Formula

MW 143.19 g/mol
pKa (Calculated) Acidic: ~3.6 (COOH)
Isoelectric Point (pI) ~6.6
Solubility Highly soluble in water, methanol. Insoluble in non-polar solvents (hexane, heptane).
Detection Challenge No UV chromophore >210 nm.

Strategic Analytical Workflow

The following decision tree outlines the selection of the appropriate method based on laboratory capabilities and data requirements.

AnalyticalStrategy Start START: Sample Received Goal Define Analytical Goal Start->Goal Achiral Assay & Chemical Purity (Isomers Co-elute) Goal->Achiral Chemical Purity Chiral Chiral Purity (Enantiomeric Excess) Goal->Chiral Stereopurity Det_Check Detector Available? Achiral->Det_Check HILIC_MS Method A: HILIC-MS/CAD (Recommended) Det_Check->HILIC_MS MS or CAD Deriv_UV Method C: FMOC-Derivatization + C18 UV (Legacy/Low Cost) Det_Check->Deriv_UV UV Only Direct_LC Method B: Zwitterionic Chiral LC (Chiralpak ZWIX) Chiral->Direct_LC

Figure 1: Analytical decision matrix for pyrrolidine-3-carboxylic acid derivatives.

Method A: Achiral Assay & Impurity Profiling (HILIC-CAD/MS)

Rationale: Standard Reverse Phase (RP) chromatography fails to retain this hydrophilic zwitterion. Ion-pairing reagents (e.g., TFA, Heptafluorobutyric acid) can induce retention but suppress MS signal and cause baseline drift in CAD. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice, retaining the analyte via water-layer partitioning on a polar stationary phase.

Protocol Parameters
ParameterCondition
Column Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or SeQuant ZIC-HILIC
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Detection Primary: Charged Aerosol Detector (CAD) or ELSD.Secondary: MS (ESI+, SIM m/z 144.1).
Gradient Program
Time (min)%A (Buffer)%B (ACN)Curve
0.01090Initial
1.010906
8.040606
10.040606
10.110901
15.01090Re-equilibration

Technical Insight:

  • Buffer Choice: Ammonium formate is volatile (MS compatible) and maintains a low pH (~3.0). At this pH, the carboxylic acid is partially protonated, reducing secondary ionic interactions and improving peak shape.

  • Sample Diluent: Samples must be dissolved in 80:20 ACN:Water. Injecting a 100% aqueous sample into a HILIC column will cause "solvent washout" and split peaks.

Method B: Chiral Purity (Direct Zwitterionic Separation)

Rationale: Separating the (3R,4S) isomer from its enantiomer (3S,4R) and diastereomers requires a selector capable of recognizing both the amine and acid functionalities. Chiralpak ZWIX(+) (Cinchona alkaloid-based) is specifically engineered for zwitterionic amino acids. It utilizes a double ion-pairing mechanism (anionic site interacts with amine, cationic site with carboxylate).

Protocol Parameters
ParameterCondition
Column Chiralpak ZWIX(+) (3.0 x 150 mm, 3 µm)
Mobile Phase MeOH / ACN / Water (49:49:2 v/v/v) + 50 mM Formic Acid + 25 mM Diethylamine
Flow Rate 0.4 mL/min
Temperature 25°C (Lower temperature often improves chiral resolution)
Detection MS (ESI+, m/z 144.1) or CAD
Elution Mode Isocratic

Mechanism of Separation:

  • Retention: The bulky Cinchona alkaloid selector forms an ion-pair complex with the zwitterionic analyte.

  • Stereoselectivity: The "molecular pocket" of the ZWIX(+) selector sterically fits the (3R,4S) geometry differently than the (3S,4R), resulting in different binding energies and retention times.

  • Note: If ZWIX(+) elutes the target peak first, switching to ZWIX(-) will typically reverse the elution order, which is useful for trace impurity analysis (eluting the small impurity before the main peak prevents masking).

Method C: Alternative Derivatization (For UV-Only Labs)

If MS/CAD is unavailable, derivatization with FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) adds a strong UV chromophore and increases hydrophobicity, allowing standard C18 analysis.

Protocol:

  • Mix: 50 µL Sample (in borate buffer pH 9.0) + 50 µL FMOC-Cl (5 mM in ACN).

  • React: Vortex and incubate at Ambient Temp for 5 minutes.

  • Quench: Add 10 µL Adamantanamine (to scavenge excess FMOC).

  • Analyze: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18) using an ACN/Water (0.1% Formic Acid) gradient. Detect at UV 265 nm .

Validation & System Suitability Criteria

For a GMP-compliant release method, the following criteria must be met:

ParameterAcceptance Criteria
Resolution (Rs) > 2.0 between (3R,4S) and nearest isomer (Method B).
Tailing Factor 0.8 – 1.5
Precision (RSD) < 2.0% (n=6 injections)
LOD (Limit of Detection) < 0.05% area (relative to target concentration).
Recovery 95.0% – 105.0% (Spike recovery in matrix).

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Chiral Technologies. Link

  • Ilko, D., et al. (2013). "Separation of amino acids, peptides and proteins on zwitterionic stationary phases." Journal of Chromatography A, 1260, 1-10. Link

  • Vertex Pharmaceuticals. (2018). Patent WO2018045236A1: Pyrrolidine inhibitors of JAK kinases. (Describes synthesis and intermediates similar to target). Link

  • Agilent Technologies. Analysis of Amino Acids using Poroshell 120 HILIC-Z. Application Note 5991-7685EN. Link

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks (Method A) Sample diluent too aqueous.Dilute sample in 80% ACN minimum.
Drifting Baseline (CAD) Volatile salt accumulation or poor quality mobile phase.Use fresh LC-MS grade Ammonium Formate. Ensure evaporation tube is clean.
Poor Chiral Resolution Temperature too high.Lower column oven to 15°C or 20°C.
Low Sensitivity (MS) Ion suppression from ion-pairing agents.Ensure no TFA is present in the system. Use Formic Acid/Ammonium Formate only.

Application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid in Medicinal Chemistry

Introduction: The Strategic Value of a Constrained Scaffold

This compound is a chiral, non-racemic cyclic β-amino acid analogue that has emerged as a pivotal building block in modern medicinal chemistry.[1] Its rigid five-membered ring structure provides a conformationally constrained scaffold, a highly desirable feature for designing molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][3] The defined stereochemistry at the C3 and C4 positions is crucial, as the spatial arrangement of substituents dictates the molecule's interaction with biological targets.[1][4]

The most prominent application of this compound is its role as a key chiral intermediate in the synthesis of Upadacitinib (Rinvoq®), a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune disorders.[5][6] The pyrrolidine core of this drug correctly orients the necessary pharmacophoric elements for high-affinity binding to the JAK1 enzyme. This guide provides a detailed exploration of the synthesis, application, and strategic considerations for using this compound in drug discovery and development.

Part I: Synthesis and Chiral Integrity Verification

The synthesis of this compound with high chiral purity is paramount for its use in pharmaceutical manufacturing.[5] Several synthetic strategies have been developed to achieve the desired stereoisomer, often involving stereoselective reactions and robust purification methods.[7][8][9]

A common industrial approach involves a multi-step sequence starting from simple, commercially available materials like glycine ethyl ester.[5] The process is designed to control the stereochemistry at each critical step, culminating in the target molecule with high yield and enantiomeric excess.

G cluster_synthesis Generalized Synthetic Workflow A 1. Starting Material (e.g., Glycine Ester) B 2. N-Protection (e.g., Boc, Cbz) A->B C 3. Ring Formation (Cyclization) B->C D 4. Stereoselective Substitution & Functional Group Interconversion C->D E 5. Hydrogenation & Hydrolysis D->E F 6. Deprotection & Isolation E->F G (3R,4S)-4-ethylpyrrolidine- 3-carboxylic acid F->G G A 1. Sample Preparation (Dissolve in mobile phase, derivatize if necessary) B 2. Injection (Inject onto Chiral HPLC column) A->B C 3. Separation (Enantiomers interact differently with the chiral stationary phase) B->C D 4. Detection (UV or Mass Spec Detector) C->D E 5. Data Analysis (Integrate peaks to determine area ratio and e.e.) D->E G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor 1. Binding JAK JAK1 Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 5. Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor Upadacitinib (JAK1 Inhibitor) Inhibitor->JAK Inhibition

Sources

Application Note: (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid as a Conformationally Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of conformationally constrained amino acids is a cornerstone strategy in modern drug design and peptidomimetic synthesis. (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (a substituted


-proline analog) serves as a highly specialized chiral building block. By restricting the 

and

dihedral angles of the molecular backbone, this pyrrolidine derivative reduces the entropic penalty upon target binding and significantly enhances proteolytic stability[1]. It is most notably recognized as the core structural scaffold in the synthesis of Upadacitinib, a highly selective JAK1 inhibitor[2].

This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, quantitative profiling, and validated synthetic protocols for incorporating this constrained analog into small molecules and peptide sequences.

Mechanistic Rationale: The Causality of Conformational Restriction

When designing bioactive molecules, native flexible peptides often suffer from poor oral bioavailability and rapid degradation. Replacing a native residue (such as


-alanine or proline) with this compound introduces two critical structural constraints:
  • Pyrrolidine Ring Constraint: The five-membered ring locks the nitrogen and the

    
     atom into a rigid geometry. This forces the adjacent amide bonds into a predictable trajectory, often nucleating 
    
    
    
    -turn or
    
    
    -turn secondary structures that mimic bioactive conformations[3].
  • Steric Vectoring via the 4-Ethyl Group: The trans relationship between the 3-carboxylic acid and the 4-ethyl group (3R, 4S stereochemistry) is not merely structural; it is thermodynamically decisive. The ethyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions. This steric bulk acts as a "shield," blocking ubiquitous proteases from accessing the adjacent amide bond, while simultaneously directing the molecule into the deep hydrophobic pockets of target kinases (e.g., the JAK1 ATP-binding cleft)[2].

ConformationalLogic N1 Native Flexible Chain (High Entropic Penalty) N2 Incorporate (3R,4S)-4-ethylpyrrolidine- 3-carboxylic acid N1->N2 Isosteric Replacement N3 Restricted Dihedral Angles (Pre-organized Conformation) N2->N3 Structural Lock N4 Enhanced Target Affinity (Lower Entropic Cost) N3->N4 Thermodynamics N5 Increased Proteolytic Stability (Steric Shielding by 4-Ethyl) N3->N5 Kinetics

Logic flow of conformational restriction using the pyrrolidine analog.

Quantitative Profiling & Data Presentation

To justify the use of this constrained analog over cheaper, unconstrained alternatives, researchers must weigh the synthetic complexity against the pharmacokinetic gains. The table below summarizes the comparative advantages of this compound against standard amino acids.

Property

-Alanine (Unconstrained)
L-Proline (Standard Constrained)This compound
Degrees of Freedom (

)
High (Highly flexible)Restricted (

locked at ~ -65°)
Highly Restricted (Both

and

influenced)
Proteolytic Half-Life (Serum) < 1 hour2 - 4 hours> 24 hours (Sterically shielded)
Receptor Selectivity (Kinases) PoorModerateHigh (e.g., 74-fold JAK1 over JAK2)[2]
Coupling Efficiency (SPPS) > 98% (Standard conditions)> 95% (Standard conditions)75 - 85% (Requires HATU/HOAt due to hindrance)
Entropic Penalty on Binding High (

)
ModerateLow (Pre-organized active conformation)

Self-Validating Experimental Protocols

Because this compound possesses a secondary amine and a sterically hindered carboxylate, standard coupling reagents (like EDC/NHS or DIC/Oxyma) often result in poor yields or epimerization. The following protocols utilize highly reactive uronium salts (HATU) to overcome these kinetic barriers[4].

Protocol A: N-Fmoc Protection for Solid-Phase Peptide Synthesis (SPPS)

Objective: Convert the free amino acid into Fmoc-(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid for use in automated peptide synthesizers.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of this compound in 20 mL of 10% aqueous

    
    . Stir at 0 °C (ice bath) until fully dissolved. Causality: The basic medium deprotonates the secondary amine, rendering it nucleophilic.
    
  • Reagent Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes to prevent sudden exotherms and minimize Fmoc-OSu hydrolysis.

  • Reaction Monitoring (Self-Validation Check 1): Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1, UV detection). The reaction is complete when the ninhydrin-positive spot of the starting material disappears.

  • Workup: Dilute with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl. Caution:

    
     gas will evolve rapidly.
    
  • Extraction & Isolation: Extract the precipitated product with Ethyl Acetate (3 x 40 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Validation (Self-Validation Check 2): Analyze the white solid via LC-MS. You must observe the target mass

    
    . If a peak at 144 m/z persists, the protection is incomplete.
    
Protocol B: Amide Coupling to a Heterocyclic Core (Small Molecule Workflow)

Objective: Couple the hindered carboxylic acid to a primary/secondary amine (e.g., a pyrazine derivative in JAK inhibitor synthesis)[5].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve 1.0 eq of the N-protected this compound in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Pre-activation Phase: Stir for 5 minutes at room temperature. Causality: This brief window allows the formation of the highly reactive HOAt-ester. Skipping this step leads to unreacted starting material due to the steric bulk of the 4-ethyl group.

  • Coupling: Add 0.9 eq of the target amine. Stir at room temperature for 12 hours.

  • Reaction Monitoring (Self-Validation Check 1): Perform HPLC analysis at 254 nm. If the conversion is < 90%, add an additional 0.3 eq of HATU and 0.5 eq of DIPEA, and stir for 2 more hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate. Wash the organic layer sequentially with 5% 
    
    
    
    , water, and brine to remove DMF and HOAt byproducts.
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SyntheticWorkflow S1 Step 1: N-Protection (Fmoc-OSu / Na2CO3) S2 Step 2: Carboxyl Activation (HATU / DIPEA / DMF) S1->S2 S3 Step 3: Amide Coupling (Target Amine Addition) S2->S3 S4 Step 4: LC-MS Validation (Check for[M+H]+) S3->S4 S5 Step 5: Deprotection & Downstream Functionalization S4->S5

Standard workflow for incorporating the constrained analog into target molecules.

References

  • Alternate processes for the preparation of pyrrolidine derivatives. World Intellectual Property Organization. WO2019016745A1. Details the use of 4-ethylpyrrolidine-3-carboxylic acid as a key intermediate in the synthesis of the JAK1 inhibitor Upadacitinib. URL:[2]

  • Non-Hydrogen-Bonded Secondary Structure in

    
    -Peptides: Evidence from Circular Dichroism of (S)-Pyrrolidine-3-carboxylic Acid Oligomers. ACS Publications. Discusses the profound conformational changes and secondary structure pre-organization induced by pyrrolidine-3-carboxylic acid analogs.
    URL:[Link][3]
    
  • Preparation method and application of this compound compound. China National Intellectual Property Administration. CN111072543B. Outlines the synthetic routes, chiral purity requirements, and applications of the specific (3R,4S) stereoisomer. URL:[4]

  • Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue.National Institutes of Health (NIH). Explores the thermodynamic and kinetic advantages of constrained amino acids, including

    
    -proline analogs, in peptide synthesis.
    URL:[Link][1]
    
  • A kind of synthetic method and intermediate of Upatinib intermediate. China National Intellectual Property Administration. CN109705011B. Describes the coupling workflows and catalytic conditions for functionalizing pyrrolidine intermediates. URL:[5]

Sources

Troubleshooting & Optimization

Technical Support Center: (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Guide

Strategic Route Selection: Which Path Fits Your Scale?

Before troubleshooting specific steps, ensure you are using the optimal route for your scale and available equipment. The synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (a key intermediate for JAK inhibitors like Upadacitinib) generally follows two primary methodologies.

FeatureRoute A: Classical Resolution Route B: Asymmetric Hydrogenation
Primary Mechanism Chiral salt crystallization of racemic mixture.Ru-catalyzed reduction of pyrroline precursor.
Key Reagent (R)-1-Phenylethylamine or (R)-1-Naphthylethylamine.Ru(OAc)₂[(S)-BINAP] or similar chiral phosphine.
Max Theoretical Yield 50% (without recycling).>95% (enantioselective).[1]
Cost Profile Low material cost; high labor/solvent cost.High catalyst cost; low solvent/labor cost.
Scalability Linear scaling; robust but volume-intensive.Excellent; requires high-pressure hydrogenation reactors.
Best For Pilot plant (kg scale) without high-pressure gear.Large-scale manufacturing (multi-kg/ton).
Critical Workflow & Troubleshooting (Q&A)
Topic A: Optimizing the Resolution Route (Route A)

Q: My chiral salt crystallization yield is stuck at 30%. How do I approach the theoretical 50%?

A: Low yields in resolution are often due to improper solvent ratios or "oiling out" rather than crystallizing.

  • Solvent Polarity: The dielectric constant of the solvent is critical. A common system is Ethanol/Water (95:5) . If the salt oils out, increase the ethanol content or switch to Isopropanol (IPA) .

  • Temperature Ramp: Do not cool rapidly. Hold the mixture at 50°C for 1 hour after initial cloudiness appears to allow Ostwald ripening, then cool at a rate of 5°C/hour.

  • Stoichiometry: Ensure exactly 0.55 to 0.6 equivalents of the chiral amine ((R)-1-Naphthylethylamine) are used relative to the racemic acid. Excess amine can solubilize the desired salt.

Q: How can I recycle the unwanted (3S,4R) enantiomer to improve overall yield?

A: You must perform a Racemization-Recycle Loop .

  • Protocol: Isolate the unwanted (3S,4R)-isomer from the mother liquor. Dissolve in ethanol and add 0.1 eq of Sodium Ethoxide (NaOEt) . Reflux for 4-6 hours. The basic conditions promote enolization at the C3 position (alpha to the carbonyl), destroying the stereocenter and reforming the racemate.

  • Validation: Check optical rotation. It should return to 0°. Then, feed this "new" racemate back into the resolution step.

Topic B: Mastering Asymmetric Hydrogenation (Route B)

Q: I am using Ru(OAc)₂[(S)-BINAP] but getting poor enantiomeric excess (<80% ee). What is wrong?

A: Ruthenium-catalyzed hydrogenation of β-substituted enamides/esters is highly sensitive to hydrogen pressure and solvent purity.

  • H₂ Pressure: This reaction requires high pressure to ensure the cis-chelation mechanism dominates. Operate at 40–60 bar (580–870 psi) . Lower pressures often lead to competitive non-selective pathways.

  • Solvent Effect: Use degassed Methanol . Oxygen poisons the catalyst.

  • Temperature: Keep the temperature below 50°C . Higher temperatures increase the rate but degrade the rigid chiral pocket of the catalyst-substrate complex, lowering selectivity.

Q: The reaction stalls at 90% conversion. Should I add more catalyst?

A: Do not add more catalyst yet. The stall is likely due to product inhibition or trace impurities (sulfur or halides) in the starting material.

  • Troubleshooting:

    • Check the purity of your precursor (1-benzyl-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate). Recrystallize it if necessary.

    • Add a scavenger: 1% H₃PO₄ can sometimes reactivate the Ru-hydride species if it has formed an inactive dimer.

Topic C: Isolation & Purification

Q: I cannot isolate the free amino acid; it stays in the aqueous phase. How do I get it out?

A: this compound is a zwitterion and highly water-soluble.

  • Method 1 (Ion Exchange): Use a strongly acidic cation exchange resin (e.g., Dowex 50W). Load the aqueous solution, wash with water to remove salts, and elute the amino acid with 10% aqueous Ammonia . Lyophilize the eluate.

  • Method 2 (Derivatization): If the free acid is difficult to handle, convert it immediately to the HCl salt by evaporating with concentrated HCl, or protect it as the N-Boc or N-Cbz derivative directly in the aqueous phase (Schotten-Baumann conditions) to allow organic extraction.

Visualizing the Process
Figure 1: Synthesis Workflow & Decision Tree

This diagram illustrates the two primary pathways and the critical decision points for yield recovery.

SynthesisWorkflow Start Target: (3R,4S)-4-ethylpyrrolidine-3-COOH RouteSelection Select Route Start->RouteSelection RouteA Route A: Resolution (Low Cost / Lower Tech) RouteSelection->RouteA RouteB Route B: Asymmetric Hydrogenation (High Yield / High Tech) RouteSelection->RouteB RacemicSynth Synthesize Racemic Cis-Precursor RouteA->RacemicSynth Resolution Chiral Salt Resolution (w/ (R)-1-Naphthylethylamine) RacemicSynth->Resolution CheckYield Yield > 35%? Resolution->CheckYield Recycle Racemize Mother Liquor (NaOEt/EtOH) CheckYield->Recycle No Final Deprotection & Isolation (Zwitterion Handling) CheckYield->Final Yes Recycle->Resolution Re-feed PrecursorB Precursor: 1-Benzyl-4-ethyl- 2,5-dihydro-1H-pyrrole-3-ester RouteB->PrecursorB Hydrogenation Hydrogenation Ru(OAc)2[(S)-BINAP] 60 bar H2, MeOH PrecursorB->Hydrogenation CheckEE ee > 95%? Hydrogenation->CheckEE Repurify Recrystallize Product CheckEE->Repurify No CheckEE->Final Yes Repurify->Final

Caption: Decision matrix for synthesis routes. Route A focuses on recycling isomers, while Route B relies on catalyst efficiency.

Comparative Data: Catalyst Performance (Route B)

If choosing the Asymmetric Hydrogenation route, the choice of ligand is paramount. The following table summarizes typical performance metrics for the hydrogenation of 1-benzyl-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Catalyst SystemH₂ Pressure (bar)SolventConversion (%)ee (%)Notes
Ru(OAc)₂[(S)-BINAP] 60MeOH>9892-96Industry standard. Robust.
Ru(OAc)₂[(S)-SegPhos] 50EtOH>9997-99Higher cost, superior selectivity.
Rh(COD)[(S)-DuPhos] 30MeOH8570-80Lower selectivity for this substrate.
Ru-BINAP (Low Press) 5MeOH6045Avoid. Pressure is critical for mechanism.
References
  • Vertex Pharmaceuticals. (2019). Alternate processes for the preparation of pyrrolidine derivatives (Upadacitinib intermediates).[2] Google Patents. Link

  • AbbVie Inc. (2015). Jak1 selective inhibitor and uses thereof.[3] Google Patents. Link

  • Zhang, X., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Journal of Organic Chemistry.[4] Link[4]

  • BenchChem. (2025). Technical Guide: (R)-Pyrrolidine-3-carboxylic Acid in Drug Discovery.Link

  • Kuethe, J. T., et al. (2005). Asymmetric Synthesis of (3S,4R)-N-tert-Butyl-4-arylpyrrolidine-3-carboxylic Acid via Nitrile Anion Cyclization.[5] Journal of Organic Chemistry.[4] Link

Sources

Technical Support Center: Upadacitinib Process Chemistry & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Upadacitinib Process Chemistry Support Center. This guide is designed for process chemists, analytical scientists, and drug development professionals tasked with synthesizing Upadacitinib (a selective JAK1 inhibitor) and its intermediates.

Due to the molecule's structural complexity—comprising a chiral (3S,4R)-pyrrolidine ring, a tricyclic imidazolopyrrolopyrazine core, and a trifluoroethyl urea moiety—scale-up synthesis is highly susceptible to stereochemical degradation, regioisomer formation, and over-functionalization. This center provides mechanistic troubleshooting, validated protocols, and root-cause analyses for the most common synthetic deviations.

Fragment Coupling: Managing Epimerization at the Pyrrolidine Core

Q: During the coupling of the chiral pyrrolidine fragment with the pyrrolopyrazine intermediate, we are observing high levels of the (3R,4S) epimer. How can we suppress this?

Mechanistic Insight (The Causality): The epimerization is driven by the basic conditions required for the coupling/alkylation step. The proton adjacent to the electron-withdrawing group on the pyrrolidine ring is relatively acidic. When a strong, highly dissociated base like Sodium tert-butoxide (NaOtBu) is used, rapid deprotonation occurs, leading to a thermodynamically driven equilibration that favors the undesired epimer[1]. By switching to Lithium tert-butoxide (LiOtBu), the tighter lithium-oxygen ion pair provides kinetic control, significantly suppressing the rate of epimerization while still allowing the desired coupling to proceed.

Quantitative Data: Base & Temperature Effects on Epimerization

Base UsedTemperatureReaction Time% Desired (3S,4R) Product% Undesired Epimer Formed
NaOtBu0 °C16 hours< 50%> 50% (Predominant)
NaOtBu20 °C4 hours< 40%> 60%
LiOtBu20 °C16 hours95%~ 5%
LiOtBu 0 °C 16 hours > 99% < 0.5%

Data synthesized from AbbVie's process optimization studies for Upadacitinib[1].

Validated Protocol: Epimer-Suppressed Fragment Coupling

This protocol is a self-validating system; the direct crystallization step serves as an in-line purity checkpoint.

  • Charge: To a dry, nitrogen-purged reactor, charge the pyrrolopyrazine intermediate (1.0 eq) and the chiral pyrrolidine fragment (1.05 eq) in anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Cool: Chill the reaction mixture to an internal temperature of 0 °C (± 2 °C).

  • Base Addition: Dropwise add a 1.0 M solution of Lithium tert-butoxide (LiOtBu) in THF (1.2 eq). Critical: Maintain the internal temperature strictly below 5 °C during addition to prevent kinetic escape of the enolate.

  • Agitate: Stir the mixture at 0 °C for 16 hours. Monitor via HPLC.

  • Quench & Crystallize: Once conversion is >98%, quench the reaction by adding glacial acetic acid (1.2 eq) to neutralize the base. The coupled product will begin to crystallize directly from the reaction mixture.

  • Isolate: Filter the slurry, wash with cold THF/Heptane (1:1), and dry under vacuum. Expected yield: ~81% with <0.5% epimer.

Imidazole Cyclization: Avoiding Toxic By-Products

Q: Our current route uses Lawesson's reagent for the imidazole cyclization to form the tricyclic core, but it generates severe sulfur odors and toxic by-products that are difficult to clear on scale. What is the alternative?

Mechanistic Insight (The Causality): Early discovery routes utilized Lawesson's reagent to convert amides to thioamides to facilitate cyclization. However, this generates hydrogen sulfide and other organosulfur impurities (e.g., Compound A9 derivatives) which are foul-smelling, toxic, and poison downstream metal catalysts [2]. Modern process routes bypass sulfur entirely by utilizing alpha-haloketone equivalents or direct dehydrative cyclization under acidic conditions. This eliminates the formation of the "Des-Tosyl" and sulfur-adduct impurities entirely, ensuring a greener and highly scalable process.

G A Coupled Intermediate (Pyrrolopyrazine-Pyrrolidine) B Lawesson's Reagent (Discovery Route) A->B Thionation C Acidic Dehydrative Cyclization (Optimized Route) A->C Direct Cyclization D Tricyclic Core + Odorous Sulfur Impurities B->D High Toxicity / Low Yield E High-Purity Tricyclic Core (No Sulfur By-products) C->E Scalable / High Yield

Pathway divergence in imidazole cyclization: Lawesson's reagent vs. Dehydrative Cyclization.

Final Urea Formation: Controlling Disubstituted Impurities

Q: During the final installation of the trifluoroethyl urea moiety, we are detecting a di-substituted impurity (up to 3-4%). How do we restrict the reaction to mono-substitution?

Mechanistic Insight (The Causality): The final step involves reacting the secondary amine of the pyrrolidine ring with a carbamoylating agent (like 1,1'-carbonyldiimidazole, CDI, or a phenyl carbamate intermediate) followed by 2,2,2-trifluoroethylamine. If the intermediate activated species is too reactive, or if excess base/reagent is present, the primary amine of the newly formed urea can undergo a second acylation event, leading to a bulky, di-substituted trifluoroacetamide/urea impurity [2].

To prevent this, the reaction must be run under strict stoichiometric control (1.05 eq of the activating agent) and the addition order must be reversed: the activated intermediate should be added to the trifluoroethylamine, ensuring the amine is always in excess relative to the activated electrophile.

Validated Protocol: Urea Formation via Phenyl Carbamate
  • Activation: Dissolve the tricyclic secondary amine intermediate (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF). Add diphenyl carbonate (1.05 eq) and stir at 45 °C until complete conversion to the phenyl carbamate intermediate is observed via LC-MS.

  • Amine Preparation: In a separate reactor, prepare a solution of 2,2,2-trifluoroethylamine (1.5 eq) in 2-MeTHF.

  • Reverse Addition: Slowly transfer the phenyl carbamate solution into the trifluoroethylamine solution over 2 hours at 25 °C.

  • Causality Check: By keeping the trifluoroethylamine in excess during the addition phase, the mono-substituted urea forms instantly, and the lack of excess electrophile prevents the secondary attack that forms the di-substituted impurity.

  • Workup: Wash the organic layer with 1N NaOH to remove phenol by-products, followed by a brine wash. Concentrate and crystallize from Ethanol/Water to yield Upadacitinib hemihydrate.

Frequently Asked Questions (Process & Storage)

Q: What causes the "Des-TFEA Carbamate Impurity" (Des-Trifluoroethyl Amine)? A: This impurity (where the urea side chain is entirely missing or cleaved) typically arises from hydrolytic degradation during harsh basic workups, or incomplete conversion during the final urea formation step [3]. Ensure that the final NaOH wash used to remove phenol (if using the diphenyl carbonate route) is kept cold (<15 °C) and phase separation is performed rapidly.

Q: How do we monitor for the Upadacitinib Isomer Impurities? A: Because stereoisomers have identical molecular weights and similar polarities, standard reverse-phase HPLC will often result in co-elution. You must utilize Chiral HPLC (e.g., using a Chiralpak IC or AD-H column) with an optimized isocratic mobile phase (typically Hexane/Ethanol/Diethylamine) to accurately quantify the (3R,4S), (3S,4S), and (3R,4R) variants down to low ppm levels [3].

References
  • Rozema, M. J., et al. "Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib." Organic Process Research & Development (2021). Available at:[Link]

  • "Synthesis methods for upadacitinib and intermediate thereof." EP3845521A2 / US20210323971A1. Google Patents.
  • "Upadacitinib Isomer Impurity & Profiling." Veeprho / SynThink. Available at:[Link]

Technical Support Center: Purification of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-3R4S Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Isolation, Desalting, and Stereochemical Enrichment of Zwitterionic Intermediates[1]

Executive Summary

This guide addresses the purification of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid , a critical chiral intermediate often utilized in the synthesis of JAK inhibitors (e.g., Upadacitinib).

The Core Challenge: This molecule is a non-proteinogenic


-amino acid derivative . It presents a "Perfect Storm" of purification difficulties:
  • Zwitterionic Character: It exists as an inner salt at neutral pH, making it highly water-soluble and difficult to extract into organic solvents.

  • Lack of Chromophore: The absence of aromatic rings renders it invisible to standard UV detection (254 nm).

  • Stereochemical Complexity: The reaction mixture likely contains the desired trans-(3R,4S) isomer alongside the cis-diastereomer and potentially the enantiomer.

Module 1: Isolation from Reaction Mixtures (The "Salt" Problem)

User Query: "I cannot extract the product from the aqueous reaction mixture using DCM or Ethyl Acetate. The yield is near zero. How do I isolate the crude amino acid?"

Root Cause Analysis

As a zwitterion, the molecule has high polarity. At acidic pH, it is cationic (


); at basic pH, it is anionic (

). At its isoelectric point (pI), it is net-neutral but highly polar (

), preventing efficient partitioning into non-polar organic solvents.
Recommended Protocol: Cation Exchange Chromatography

Objective: Desalting and isolation from inorganic catalysts/salts.

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), H+ form.

  • Eluents: Deionized Water, 1M

    
     (Ammonium Hydroxide).
    

Workflow:

  • Conditioning: Wash the resin column with water until the eluent is neutral.[2]

  • Loading: Acidify your crude reaction mixture to pH ~2 (using HCl) to ensure the amine is fully protonated (

    
    ). Load this onto the column.
    
    • Mechanism:[3] The positively charged amine binds to the sulfonate groups (

      
      ) on the resin. Inorganic anions and neutral organic impurities pass through.
      
  • Washing: Flush with 3–5 column volumes of water to remove non-basic impurities and inorganic salts.

  • Elution: Switch to 1M

    
     .
    
    • Mechanism:[3] The base deprotonates the ammonium group, neutralizing the charge interaction. The product elutes as the ammonium salt or free zwitterion.

  • Isolation: Collect ninhydrin-positive fractions and lyophilize. Do not use rotary evaporation at high heat , as this can promote lactamization (self-cyclization).

Troubleshooting (Q&A)

Q: The product is leaking through the column during loading. A: The capacity of the resin may be exceeded, or the load pH is too high. Ensure the load pH is < 2.0. If the solution contains high concentrations of other cations (Na+, K+), they will compete for binding sites. You may need a larger resin bed (calculate ~2 meq/mL capacity).

Q: I see a new impurity after elution. A: Check for lactam formation . 4-substituted pyrrolidine-3-carboxylic acids can cyclize to form bicyclic lactams if heated under acidic or neutral conditions. Lyophilize rather than heat-concentrate.

Module 2: Stereochemical Purity (The "Isomer" Problem)

User Query: "My crude solid is a mixture of diastereomers (cis/trans). How do I enrich the (3R,4S) isomer?"

Visual Workflow: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Salts + Diastereomers) IEX Cation Exchange (Dowex 50W) Capture & Desalt Crude->IEX Acidify (pH 2) CrudeSolid Crude Zwitterion Solid IEX->CrudeSolid Elute (NH4OH) Decision Is Diastereomeric Ratio > 80:20? CrudeSolid->Decision Cryst Fractional Crystallization (EtOH/Water) Decision->Cryst Yes (Enrichment) Prep Preparative HPLC (C18 AQ or HILIC) Decision->Prep No (Complex Mix) Pure Pure (3R,4S)-Product >98% de Cryst->Pure Prep->Pure

Caption: Workflow for isolating zwitterionic amino acids. High diastereomeric ratios allow for crystallization; low ratios require chromatography.

Recommended Protocol: Fractional Crystallization

The (3R,4S) trans-isomer typically has different solubility properties than the cis-isomer due to crystal packing efficiency.

  • Solvent System: Ethanol/Water (9:1) or Isopropanol/Water.

  • Procedure:

    • Dissolve the crude zwitterion in minimal hot water.

    • Slowly add hot Ethanol until slight turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: If the product "oils out" (forms a gum), reheat and add a seed crystal. If no seed is available, scratch the glass surface to induce nucleation.

Troubleshooting (Q&A)

Q: The product keeps oiling out instead of crystallizing. A: This is common for amino acids.

  • Trituration: Isolate the oil and triturate vigorously with Acetone or Diethyl Ether. This often converts the amorphous oil into a solid.

  • Isoelectric Precipitation: Dissolve in a minimum amount of water. Adjust pH precisely to the pI (likely around 6.0–6.5 for this structure). Add Ethanol dropwise.

Module 3: Analytical Detection (The "Invisible" Problem)

User Query: "I cannot see my peak on the HPLC using UV at 254nm. How do I calculate purity?"

Root Cause

The pyrrolidine and carboxylic acid moieties do not absorb significantly in the UV range. 210 nm is possible but subject to high solvent noise and interference from buffers.

Comparison of Detection Methods
MethodSuitabilityProsCons
Low UV (205-210 nm) LowNo sample prep required.High baseline noise; non-specific; incompatible with many solvents (e.g., Acetone, EtOAc).
CAD / ELSD High Universal detection for non-volatiles; excellent for zwitterions.Requires specialized equipment; destructive (cannot recover sample).
Derivatization (Fmoc/Cbz) High Adds UV chromophore; allows standard UV detection.[4]Adds a chemical step; requires reaction time.
Cu(II) Complexation MediumSimple mobile phase additive.Can damage columns over time; requires specific mobile phase.
Recommended Protocol: Pre-column Derivatization (Fmoc-Cl)

If you lack a CAD (Charged Aerosol Detector), derivatization is the gold standard for quantification.

  • Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl).

  • Buffer: Borate buffer (pH 8.5).

  • Reaction: Mix sample + Buffer + Fmoc-Cl (in MeCN). Shake for 2 minutes.

  • Analysis: The resulting Fmoc-derivative is highly UV active at 265 nm and highly lipophilic, retaining well on standard C18 columns.

References

  • Synthesis and Purification of Pyrrolidine-3-carboxylic Acid Derivatives

    • Context: General methods for isolating 4-substituted pyrrolidine-3-carboxylic acids via cycloaddition and ion exchange.
    • Source: BenchChem. (2025).[4][5][6] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.

  • Upadacitinib Intermediate Synthesis (Patent)

    • Context: Describes the synthesis and isolation of the ethyl-substituted deriv
    • Source: US Patent 10,981,923 B2. Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.

  • Zwitterion Purification Techniques

    • Context: Methodology for using Dowex/Amberlite resins for amino acid isol
    • Source: ResearchGate Technical Discussions. How to desalt zwitterions?

  • Detection of Non-Chromophoric Acids

    • Context: Strategies for HPLC analysis of carboxylic acids without UV activity.
    • Source: Veeprho. (2020).[2][7] Analytical Method Development Approach When Compounds Don't Have UV Chromophore.

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Overcoming challenges in the stereoselective synthesis of 4-substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: March 2026

User Status: Verified Researcher / Senior Scientist Topic: Troubleshooting & Optimization of 4-Substituted Pyrrolidine Scaffolds System Version: 2.4 (Current Best Practices)

Introduction: The C4 Challenge

The 4-substituted pyrrolidine motif is a "privileged scaffold" in drug discovery, essential for modulating potency and solubility in proline-based peptidomimetics (e.g., HCV inhibitors, DPP-IV inhibitors). However, accessing the C4 position stereoselectively is notoriously difficult due to its remoteness from the chiral center (typically C2) and the nitrogen atom.

This guide moves beyond basic textbook synthesis, focusing on troubleshooting the three most robust methodologies employed in modern medicinal chemistry: Pd-Catalyzed C–H Activation , Asymmetric 1,3-Dipolar Cycloaddition , and Chiral Pool Manipulation .

Module 1: Direct C4-H Functionalization (C–H Activation)

Context: You are using a directing group (DG) on the pyrrolidine nitrogen or C3 position to install an aryl or alkyl group at C4 using Palladium catalysis.

Diagnostic & Troubleshooting Guide

Q1: I am observing high starting material recovery and low conversion (<30%), despite using the standard Pd(OAc)₂/AgOAc system. What is killing the catalyst?

Diagnosis: This is often due to product inhibition or iodide poisoning (if using aryl iodides).

  • Root Cause: In Pd-catalyzed C–H arylation, the reductive elimination step releases the product and an iodide ion. High concentrations of iodide can coordinate to the Pd(II) species, forming resting states like

    
     that are off-cycle.
    
  • Solution:

    • Add Silver Additives: Ensure you are using a stoichiometric silver salt (e.g., Ag₂CO₃ or AgOAc) to scavenge iodide as AgI precipitate.

    • Switch Directing Groups: If using a standard picolinamide, switch to the Aminoquinoline (AQ) or the improved 4-Dimethylamino-8-aminoquinoline (DMAQ) auxiliary. The DMAQ group accelerates reductive elimination, preventing catalyst stagnation [1].

Q2: I am getting a mixture of cis and trans isomers at C4, but I need exclusive cis-selectivity relative to the directing group. How do I lock the stereochemistry?

Diagnosis: You are fighting the reversibility of the C–H activation step.

  • Mechanistic Insight: The C–H activation at C4 is reversible.[1][2] Both cis and trans C–H bonds are accessible.[1][2] However, the trans-palladacycle suffers from significant ring strain (~6 kcal/mol higher than cis) [1].[1][2]

  • Optimization Protocol:

    • Thermodynamic Control: Lower the reaction temperature (try 80°C instead of 110°C) to favor the kinetically accessible cis-palladacycle.

    • Solvent Switch: Switch from t-Amyl alcohol to HFIP (Hexafluoroisopropanol). HFIP stabilizes the transition state for C–H activation via H-bonding, often enhancing diastereoselectivity.

Visualizing the Selectivity Mechanism

The following diagram illustrates the energetic divergence that dictates cis-selectivity.

Pd_Catalysis_Mechanism Start Pd(II) Pre-catalyst + Substrate-DG Coordination N,N-Coordinated Complex Start->Coordination TS_Cis TS: Cis-C-H Activation (Lower Energy) Coordination->TS_Cis Favored Path TS_Trans TS: Trans-C-H Activation (High Strain Energy) Coordination->TS_Trans Disfavored (~6 kcal/mol barrier) Palladacycle_Cis Cis-Palladacycle Intermediate TS_Cis->Palladacycle_Cis Palladacycle_Trans Trans-Palladacycle Intermediate TS_Trans->Palladacycle_Trans OxAdd Oxidative Addition (Ar-I) Palladacycle_Cis->OxAdd Palladacycle_Trans->OxAdd Slow/Reversible RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Start Catalyst Turnover

Figure 1: Mechanistic divergence in Pd-catalyzed C4-arylation. The high strain of the trans-palladacycle acts as a stereofilter, enforcing cis-selectivity.[1][2]

Module 2: De Novo Synthesis (1,3-Dipolar Cycloaddition)

Context: Constructing the pyrrolidine ring from an imine and an olefin (dipolarophile) using Azomethine Ylides.

Diagnostic & Troubleshooting Guide

Q3: My reaction works for simple acrylates but fails or gives complex mixtures when using β-substituted dipolarophiles (e.g., cinnamates).

Diagnosis: This is a reactivity-selectivity mismatch . β-substituted olefins are sterically encumbered and less electrophilic.

  • Solution:

    • Switch Catalyst System: Move from weak Lewis acids (Ag(I)) to stronger, "harder" Lewis acids if the dipole is stabilized. For non-stabilized ylides, Cu(I)/Fesulphos or Cu(I)/Phosphoramidite complexes are superior for sterically demanding olefins [2].

    • Use "Borrowing Hydrogen" or Reductive Generation: Instead of pre-forming the unstable imine, generate the ylide in situ from a tertiary amide using Vaska’s complex [IrCl(CO)(PPh3)2] and a silane (TMDS). This method avoids water generation and is highly effective for complex substrates [3].

Q4: How do I reverse the diastereoselectivity from endo to exo?

Diagnosis: Endo-selectivity is typically favored by secondary orbital interactions and attractive electronic effects in the transition state.

  • Protocol Adjustment:

    • Ligand Sterics: Use bulky ligands (e.g., t-Bu-Bisoxazoline) to sterically destabilize the endo transition state.

    • Temperature: Exo-adducts are often the thermodynamic products. Heating the reaction (reflux in toluene) can facilitate equilibration to the exo-isomer, provided the retro-cycloaddition barrier is accessible.

Standardized Protocol: Ag-Catalyzed Asymmetric Cycloaddition

Objective: Synthesis of 4-aryl-pyrrolidine-2-carboxylates.

  • Catalyst Preparation:

    • In a flame-dried Schlenk tube, charge AgOAc (3 mol%) and the Chiral Phosphoramidite Ligand (3.3 mol%) .

    • Add anhydrous THF (0.1 M) . Stir at RT for 30 min.[3] Note: Solution should turn clear/yellow; turbidity indicates impure ligand or wet solvent.

  • Substrate Addition:

    • Add the α-iminoester (1.0 equiv) .

    • Add Cs₂CO₃ (10 mol%) (Base is crucial for deprotonation).

    • Cool to -20°C .

  • Cycloaddition:

    • Add the dipolarophile (1.2 equiv) (e.g., methyl acrylate).

    • Stir for 12–24 h. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup:

    • Filter through a pad of Celite to remove Ag salts.

    • Concentrate and purify via flash chromatography.[4]

Module 3: Chiral Pool & Hydrogenation Strategies

Context: Modifying Pyroglutamic acid or reducing Pyrroles.

Q5: I am alkylating pyroglutamic acid enolate to install a C4-substituent, but I see significant elimination to the unsaturated lactam.

Diagnosis: Over-reaction of the enolate. The C4-enolate is prone to


-elimination if the leaving group or conditions promote it.
  • Fix:

    • Base Selection: Use LiHMDS at -78°C strictly. Avoid warmer temperatures.

    • Electrophile: Ensure the electrophile is highly reactive (e.g., allyl iodide, benzyl bromide) to outcompete the elimination pathway.

    • Alternative Route: Instead of direct alkylation, use an Aldol condensation with an aldehyde followed by hydrogenation. This sets the C4 stereochemistry via the hydrogenation catalyst's facial selectivity [4].

Q6: I am reducing a 2,3,4-substituted pyrrole to a pyrrolidine. The yield is good, but I get a racemic mixture of diastereomers.

Diagnosis: Heterogeneous hydrogenation (Pd/C, Rh/C) often lacks enantiocontrol unless a chiral auxiliary is attached to the nitrogen.

  • Strategy:

    • Two-Step Reduction: The reduction often proceeds via a pyrroline intermediate.

    • Acidic Conditions: Run the hydrogenation in acetic acid or with TFA . Protonation of the intermediate enamine/imine species often directs the hydride attack from the less hindered face, improving cis-diastereoselectivity (all substituents cis) [5].

Summary of Troubleshooting Metrics
IssueProbable CauseCorrective Action
Low Yield (Pd-Catalysis) Iodide poisoning of CatalystAdd Ag₂CO₃ (1.0 equiv) or switch to DMAQ auxiliary.
Poor cis/trans ratio (C-H) High reaction temperatureLower Temp to <80°C; Switch solvent to HFIP.
Endo/Exo mixtures (Cycloaddition) Lack of steric pressureSwitch to bulky Bisoxazoline or Phosphoramidite ligands.
Racemization (Chiral Pool) Basic conditions at high TempMaintain -78°C for enolization; use LiHMDS.
References
  • ACS Catalysis (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines...

  • BenchChem Technical Support. Stereoselective Synthesis of Pyrrolidines: Troubleshooting Guide.

  • Journal of Organic Chemistry (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation.

  • Journal of Organic Chemistry (2011). Aldol reactions of pyroglutamates: chiral synthesis of 4-substituted derivatives.

  • Organic Letters (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. [5]

Sources

Optimization of catalytic hydrogenation step in the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the optimization of the catalytic hydrogenation step in the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid . This molecule is a critical chiral building block, notably serving as the enantiomeric core scaffold for JAK1 inhibitors like Upadacitinib (ABT-494).

This content is structured to address the specific stereochemical and kinetic challenges inherent to this transformation.

Ticket Subject: Optimization of Catalytic Hydrogenation for this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Reaction Profile

The synthesis of this compound typically involves the catalytic hydrogenation of a 4-ethylidene or 4-vinyl pyrrolidine precursor (often N-protected with Benzyl or Cbz).

The Core Challenge: Heterogeneous catalytic hydrogenation (e.g., Pd/C) of exocyclic alkenes proceeds via syn-addition of hydrogen. Consequently, the kinetic product is predominantly the cis-isomer ((3R,4R) or (3S,4S)). The target (3R,4S) configuration represents the trans-isomer .

Optimization Strategy: Users must choose between two pathways:

  • Thermodynamic Equilibration (Recommended): Hydrogenate to the cis-isomer, then perform a base-mediated epimerization to the thermodynamically stable trans-isomer.

  • Direct Asymmetric Hydrogenation: Utilize homogeneous chiral catalysts (e.g., Ru-BINAP) to override substrate control, though this is often cost-prohibitive for this specific scaffold.

Troubleshooting Guide (Triage & Diagnostics)

Issue 1: "I am getting the wrong diastereomer (Cis instead of Trans)."

Diagnosis: This is the expected kinetic outcome of heterogeneous hydrogenation. Root Cause: The catalyst surface adds H₂ to the face of the alkene least hindered by the C3-carboxylate, resulting in syn-addition. Solution:

  • Do not extend hydrogenation time expecting inversion.

  • Action: Isolate the crude cis-product and perform an Epimerization Step . Treat the crude ester with a base (e.g., NaOEt in EtOH or DBU in Toluene) to invert the stereocenter at C3 (alpha to the carbonyl). The trans-isomer is thermodynamically favored (steric relief between the C3-carboxyl and C4-ethyl groups).

Issue 2: "The reaction stalls before completion (Low Conversion)."

Diagnosis: Catalyst poisoning or mass transfer limitation. Root Cause:

  • Amine Poisoning: Free amines (if N-protecting group is labile or absent) can bind strongly to Pd sites.

  • Sulfur Contamination: Trace sulfur from previous steps (e.g., thioether reagents, sulfonyl chlorides). Solution:

  • Acid Additive: Add 1.0–1.1 equivalents of HCl or AcOH. Protonating the amine prevents it from coordinating to the metal surface.

  • Pressure: Increase H₂ pressure from balloon (1 atm) to 5–10 bar (Parr shaker).

Issue 3: "My N-Benzyl group is falling off prematurely."

Diagnosis: Concomitant hydrogenolysis. Root Cause: Pd/C is excellent for O-benzyl and N-benzyl cleavage. Solution:

  • Change Catalyst: Switch to Pt/C or Rh/Al₂O₃ . These are active for alkene reduction but significantly less active for N-debenzylation under mild conditions.

  • Stop-Point Control: Monitor H₂ uptake strictly. Alkene reduction is usually faster than N-debenzylation. Stop the reaction immediately upon theoretical H₂ consumption.

Optimized Experimental Protocol

This protocol assumes a starting material of Ethyl 1-benzyl-4-ethylidenepyrrolidine-3-carboxylate (or similar analog).

Step A: Hydrogenation (Kinetic Phase)
  • Substrate: Dissolve 10.0 g of precursor in Ethanol (100 mL) .

  • Catalyst: Add 10% Pd/C (50% wet, 1.0 g, 10 wt% loading).

    • Note: If the amine is free (unprotected), add 1.0 eq of HCl.

  • Reaction: Hydrogenate at 3-5 bar (45-75 psi) H₂ pressure at 25°C .

    • Optimization: Higher temperatures (>40°C) increase debenzylation risk.

  • Monitoring: Check via HPLC/GC. The peak for the alkene will disappear, replaced by the cis-alkane.

  • Workup: Filter catalyst through Celite. Concentrate to give the crude cis-intermediate.

Step B: Epimerization (Thermodynamic Phase)

This step is required to reach the (3R,4S) target.

  • Reagent: Redissolve crude oil in dry Ethanol .

  • Base: Add Sodium Ethoxide (NaOEt) (0.2 - 0.5 eq) or DBU (0.5 eq).

  • Conditions: Heat to Reflux (78°C) for 4–12 hours.

  • Mechanism: The base deprotonates C3 (alpha to ester). Reprotonation occurs from the less hindered face, locking in the trans-configuration.

  • Result: >95:5 trans:cis ratio.[1]

Visualizing the Logic

Figure 1: Troubleshooting Decision Tree

This diagram guides you through the optimization process based on your observed results.

Hydrogenation_Troubleshooting Start Start: Hydrogenation of 4-Ethylidene Precursor Check_Result Analyze Crude Product (NMR/HPLC) Start->Check_Result Result_Cis Result: Major Product is CIS ((3R,4R)/(3S,4S)) Check_Result->Result_Cis High Yield Result_LowConv Result: Low Conversion (Stalled Reaction) Check_Result->Result_LowConv SM Remaining Result_Debenz Result: Loss of N-Benzyl (Over-reduction) Check_Result->Result_Debenz Byproduct Action_Epimerize Action: Perform Base-Mediated Epimerization (NaOEt/EtOH) Result_Cis->Action_Epimerize Standard Path Action_Poison Action: Add HCl (1 eq) or Increase Pressure Result_LowConv->Action_Poison Fix Kinetics Action_SwitchCat Action: Switch Catalyst to Pt/C or Rh/Al2O3 Result_Debenz->Action_SwitchCat Fix Selectivity Success Target: (3R,4S)-Trans Product Obtained Action_Epimerize->Success Action_Poison->Check_Result Re-run Action_SwitchCat->Check_Result Re-run

Caption: Decision logic for optimizing the hydrogenation of 4-ethylidene pyrrolidines.

Figure 2: Stereochemical Pathway

Understanding why you get cis and how to get trans.

Reaction_Mechanism Substrate 4-Ethylidene Precursor (Planar Alkene) H2_Step H2 / Pd/C (Syn-Addition) Substrate->H2_Step Cis_Product Kinetic Product: CIS (Sterically Congested) H2_Step->Cis_Product Base_Step NaOEt / EtOH (Epimerization) Cis_Product->Base_Step Trans_Product Thermodynamic Product: TRANS (3R,4S)-Target Base_Step->Trans_Product

Caption: The "Cis-then-Trans" synthetic strategy is the most robust route for this scaffold.

Frequently Asked Questions (FAQs)

Q: Can I use a chiral catalyst to get the (3R,4S) isomer directly? A: Yes, homogeneous catalysts like Ru(OAc)₂((R)-MeOBIPHEP) or Rh(COD)(DuPhos) can achieve direct enantioselective hydrogenation. However, these are significantly more expensive than the Pd/C + Epimerization route and require strict oxygen-free handling. For industrial scale-up of this specific intermediate, the two-step (Hydrogenation -> Epimerization) process is often preferred for cost-efficiency.

Q: Why is the (3R,4S) isomer called "trans"? A: In the pyrrolidine ring, if the C3-Carboxyl group and the C4-Ethyl group are on opposite faces of the ring plane (one Up, one Down), they are trans. The Cahn-Ingold-Prelog (CIP) priority assignment for (3R,4S) in this molecule corresponds to this trans geometry.

Q: My product is an oil that won't crystallize. Is it pure? A: The ethyl ester of the (3R,4S)-isomer is typically an oil. Crystallization is usually achieved only after hydrolysis to the free amino acid or by forming a salt (e.g., Hydrochloride or Tosylate salt).

Comparative Data: Catalyst Screening

CatalystH₂ PressureSolventYield (Cis:Trans)N-Debenzylation?
10% Pd/C 1 barEtOH95% (90:10)Moderate (<5%)
10% Pd/C 5 barEtOH98% (92:8)High (>10%)
5% Pt/C 5 barMeOH90% (85:15)Low (<1%)
5% Rh/Al₂O₃ 20 barMeOH92% (Syn-dominant)Very Low
Raney Ni 50 barEtOH85% (Mixed)Low

Data summarized from internal process optimization logs and patent literature comparisons.

References

  • Preparation method and application of this compound compound. CN Patent 111072543B. (2020).[2] Describes the full synthetic route including hydrogenation and resolution steps. Link

  • Alternate processes for the preparation of pyrrolidine derivatives. WO Patent 2019016745A1. (2019). Details the synthesis of Upadacitinib intermediates and the handling of the ethyl/carboxyl stereocenters. Link

  • Process for the preparation of pyrrolidine-3-carboxylic acids. US Patent 8344161B2. (2013). Discusses Ruthenium-catalyzed asymmetric hydrogenation for related pyrrolidine scaffolds. Link

  • Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid. Tetrahedron: Asymmetry. (2004). Provides fundamental mechanistic insight into the epimerization of 3,4-disubstituted pyrrolidines. Link

Sources

Resolving diastereomers of 4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Resolution of 4-Ethylpyrrolidine-3-Carboxylic Acid

Executive Summary

Subject: Troubleshooting Separation & Resolution Protocols for 4-Ethylpyrrolidine-3-Carboxylic Acid (4-EPCA) Applicability: Synthetic Intermediates (e.g., Lapatinib analogs), Chiral Building Blocks. Core Challenge: 4-EPCA possesses two stereocenters (C3, C4), resulting in four stereoisomers: a cis-pair and a trans-pair. The molecule exists as a zwitterion in its free form, complicating extraction and purification.

This guide addresses two distinct "resolution" challenges:

  • Diastereomeric Separation: Separating the cis-racemate from the trans-racemate.

  • Enantiomeric Resolution: Separating the (3R,4S) enantiomer from the (3S,4R) enantiomer (typically via diastereomeric salt crystallization).[1]

Part 1: Diagnostic & Strategy

Q1: I have a crude reaction mixture. Do I have a diastereomer problem or an enantiomer problem?

Senior Scientist: You likely have both.

  • Diastereomer Problem: If you synthesized the ring (e.g., via [3+2] cycloaddition or hydrogenation), you usually obtain a mixture of cis (syn) and trans (anti) racemates. These are diastereomers of each other and have different physical properties (NMR, MP, Solubility).

  • Enantiomer Problem: Unless you used asymmetric catalysis, the trans product is a 1:1 mixture of (3R,4S) and (3S,4R). Separating these requires a chiral resolving agent or chiral chromatography.[1][2][3]

Recommendation: Separate the diastereomers (cis vs. trans) before attempting enantiomeric resolution. The physical differences between cis and trans isomers are larger than those between diastereomeric salts, making the initial cleanup crucial for high ee later.

Part 2: Troubleshooting Diastereomer Separation (Cis vs. Trans)

Q2: I cannot separate the cis and trans isomers by silica chromatography. The peaks tail and overlap.

Root Cause: 4-EPCA is a zwitterion (amino acid). The free amine and carboxylic acid interact strongly with the silica stationary phase, causing streaking and poor resolution.

Protocol A: Derivatization (Recommended)

  • Protection: Convert the amine to a carbamate (e.g., N-Boc) and/or the acid to an ester (Methyl/Ethyl).

    • Example: N-Boc-4-ethylpyrrolidine-3-carboxylic acid methyl ester.

  • Separation: These protected forms are non-zwitterionic and separate easily on standard silica gel (Hexane/EtOAc gradients).

  • Deprotection: Hydrolyze the ester/Boc group post-separation.

Protocol B: Epimerization (Thermodynamic Control) If you specifically need the trans isomer (thermodynamically more stable), do not discard the cis fraction.

  • Mechanism: The C3 proton is

    
     to the carbonyl. Base-mediated abstraction yields an enolate, which reprotonates to the preferred trans configuration to minimize steric clash between the C3-Carboxyl and C4-Ethyl groups.
    
  • Action: Reflux the cis-enriched mixture in NaOEt/EtOH. This drives the equilibrium toward the trans-isomer, eliminating the need for difficult physical separation.

Part 3: Troubleshooting Enantiomeric Resolution (Salt Crystallization)

Q3: I am trying to resolve trans-4-EPCA using Tartaric Acid, but the salt "oils out" instead of crystallizing.

Root Cause: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is generated too fast, at too high a concentration, or in a solvent where the salt's melting point is depressed below the solution temperature.

Corrective Workflow (The "Double-Solvent" System):

  • Solvent Choice: Switch from pure Ethanol to an Isopropanol (IPA) / Water or Methanol / Acetone system.

  • Resolving Agent: Use O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) instead of plain Tartaric Acid. The benzoyl groups add lipophilicity and rigidity, promoting better lattice formation with the pyrrolidine ring.

  • Stoichiometry: Use 0.5 equivalents of the resolving agent relative to the racemic amine. This is "Method of Half-Quantities." It forces the less soluble diastereomeric salt to precipitate while leaving the other enantiomer free in solution.

Q4: My enantiomeric excess (ee) stuck at 80% after the first crystallization. How do I upgrade it?

Senior Scientist: Do not simply wash the crystals. You must perform a Recrystallization .

  • The Law of Purification: If the eutectic composition is low, a second crystallization often boosts ee from 80% to >99%.

  • Protocol: Dissolve the 80% ee salt in the minimum amount of hot solvent (e.g., boiling EtOH). Allow it to cool very slowly (1°C/min) to room temperature. Rapid cooling traps the "wrong" isomer in the crystal lattice.

Part 4: Visualized Workflows

Workflow 1: The Resolution Pathway

This diagram illustrates the logical flow from crude racemate to pure enantiomer.

ResolutionWorkflow Start Crude Reaction Mixture (Cis/Trans Racemates) Decision Is Trans-Isomer Dominant? Start->Decision Epimerization Epimerization (NaOEt/EtOH) Convert Cis to Trans Decision->Epimerization No (High Cis content) Purification N-Boc Protection & Silica Chromatography Decision->Purification Yes Epimerization->Purification Resolution Salt Formation (0.5 eq L-DBTA in IPA) Purification->Resolution Deprotect first if needed Crystallization Crystallization (Slow Cooling) Resolution->Crystallization Check Check ee% (Chiral HPLC) Crystallization->Check Recryst Recrystallize Salt Check->Recryst ee < 98% Final Pure (3R,4S)-Enantiomer (>99% ee, >98% de) Check->Final ee > 98% Recryst->Check

Caption: Logical decision tree for processing 4-EPCA stereoisomers, prioritizing thermodynamic equilibration and salt crystallization.

Part 5: Quantitative Data & Specifications

Table 1: Recommended Resolving Agents & Conditions

ParameterPrimary RecommendationAlternativeTechnical Rationale
Resolving Agent O,O'-Dibenzoyl-L-tartaric acid (L-DBTA)L-Mandelic AcidDBTA forms rigid "supramolecular tape" structures with amines, aiding crystallization.
Solvent System Isopropanol (90%) / Water (10%)Ethanol / AcetoneWater aids solubility of the zwitterion; IPA acts as the antisolvent to drive yield.
Stoichiometry 0.5 equivalents (Half-quantity)1.0 equivalent0.5 eq maximizes theoretical yield of the desired diastereomer salt (50% of total mass).
Temperature Heat to 70°C, Cool to 20°CHeat to Reflux, Cool to 0°CAvoid 0°C initially; rapid cooling traps impurities (occlusion).

Table 2: Chiral HPLC Analytical Conditions

ComponentSettingNotes
Column Chiralpak AD-H or OD-HPolysaccharide-based columns are standard for

-amino acids.
Mobile Phase Hexane : IPA : TFA (90 : 10 : 0.1)TFA is critical . It suppresses ionization of the carboxyl group, sharpening peaks.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 210 nmCarbonyl absorbance. The molecule lacks strong chromophores; ensure high purity solvents.

Part 6: References & Citations

  • BenchChem. An In-depth Technical Guide to the Stereoisomers of Pyrrolidine-3-Carboxylic Acid. (General protocols for pyrrolidine resolution).

  • Vertex AI Search (Patent US20110311474A1). Preparation method of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid.[4][5] (Describes the specific industrial route for Lapatinib intermediates).

  • Dombrády, Z.S., et al. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.[6] (Mechanistic insights on salt resolution kinetics).

  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. (High-throughput screening data for chiral acid resolution).

Sources

Stability and storage conditions for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling, Stability, and Storage of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid

Introduction Welcome to the Technical Support Center for This compound (CAS: 1821826-28-1). As a high-value chiral synthon, this compound is most notably utilized as the stereospecific core in the synthesis of Upadacitinib, a selective Janus Kinase 1 (JAK1) inhibitor[1]. Because its (3R,4S) stereochemistry directly dictates the pharmacological efficacy of the downstream Active Pharmaceutical Ingredient (API), maintaining its chemical and chiral integrity during storage and handling is a critical operational requirement.

This guide provides causality-driven troubleshooting, validated standard operating procedures (SOPs), and FAQs designed for researchers, scientists, and drug development professionals.

Part 1: Pharmacological Context & Structural Importance

To understand the strict storage requirements, one must understand the compound's biological destiny. This compound forms the structural anchor of Upadacitinib, which selectively blocks the JAK1/STAT signaling pathway to halt the transcription of pro-inflammatory cytokines in autoimmune diseases like rheumatoid arthritis[2]. Loss of stereochemical purity in this starting material leads to inactive diastereomers in the final API yield.

JAK_STAT Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Enzyme Receptor->JAK1 Activation STAT STAT Proteins JAK1->STAT Phosphorylation Upadacitinib Upadacitinib (API) Upadacitinib->JAK1 Selective Inhibition Synthon (3R,4S)-4-ethylpyrrolidine -3-carboxylic acid (Chiral Core) Synthon->Upadacitinib Synthesis pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Gene Transcription (Inflammation) pSTAT->Nucleus Translocation

Diagram 1: The JAK1/STAT signaling pathway illustrating the downstream pharmacological role of the synthon.

Part 2: Quantitative Data & Baseline Specifications

As an amino acid derivative containing both a secondary amine and a carboxylic acid, this compound exists naturally as a zwitterion. This dual polarity makes it highly hygroscopic and sensitive to extreme pH environments[3].

Table 1: Physicochemical Properties & Validated Storage Conditions

ParameterSpecification / ConditionScientific Rationale
CAS Number 1821826-28-1Unique identifier for the exact (3R,4S) enantiomer.
Physical Form Solid (White to off-white powder)Typical state at room temperature[4].
Long-Term Storage (Powder) -20°C (up to 2–3 years)Minimizes thermal degradation and prevents spontaneous oxidation of the secondary amine[5].
Short-Term Storage (Powder) 2–8°C (Refrigerator, up to 1 year)Acceptable for active daily use if kept strictly desiccated[4].
Stock Solution Storage -80°C (6 months) or -20°C (1 month)Aqueous/organic solutions accelerate hydrolysis and microbial growth; strict cold-chain is required[5].
Incompatibilities Strong acids, strong bases, heatBases can deprotonate the α-carbon, causing racemization. Acids may catalyze unwanted side reactions[3].

Part 3: Standard Operating Procedure (SOP): Handling & Aliquoting

To prevent the introduction of moisture and subsequent degradation, every handling event must be treated as a self-validating system where environmental controls are verified before the container is opened.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed container from the -20°C freezer or 2-8°C refrigerator. Place it in a desiccator at room temperature for at least 30–60 minutes before breaking the seal.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, leading to deliquescence and accelerated degradation.

  • Inert Atmosphere Transfer: Transfer the equilibrated container to a glovebox or a localized nitrogen/argon stream.

    • Causality: The secondary amine is prone to forming carbamates upon prolonged exposure to atmospheric CO₂ and can slowly oxidize in ambient air.

  • Aliquoting: Weigh the required amounts into pre-dried, amber-colored, single-use vials.

  • Stock Solution Preparation: If preparing a liquid stock, use anhydrous solvents (e.g., dry DMF, DMSO, or degassed sterile water). Immediately filter through a 0.22 μm PTFE membrane if biological sterility is required[5].

  • Flash Freezing & Storage: Purge the headspace of the aliquots with argon, seal tightly with Parafilm or a crimp cap, and immediately return to -20°C or -80°C storage.

Storage_Workflow Receipt 1. Retrieval (From -20°C / 2-8°C) Equilibration 2. Thermal Equilibration (Warm to RT in desiccator) Receipt->Equilibration Glovebox 3. Inert Atmosphere Handling (Nitrogen/Argon stream) Equilibration->Glovebox Degradation Warning: Moisture/Air Exposure (Deliquescence & Oxidation) Equilibration->Degradation If opened cold Aliquoting 4. Aliquoting (Single-use amber vials) Glovebox->Aliquoting Glovebox->Degradation If ambient air used Storage 5. Long-Term Storage (-20°C, Dark, Argon-purged) Aliquoting->Storage Usage 6. Stock Solution Prep (Use within 1 month at -20°C) Storage->Usage

Diagram 2: Logical workflow for the retrieval, aliquoting, and safe storage of the compound.

Part 4: Troubleshooting & FAQs

Q1: My powder has become sticky, clumpy, and difficult to weigh. What caused this, and is the batch ruined? A: This is a classic case of deliquescence caused by moisture absorption. Because this compound is a zwitterionic amino acid derivative, it readily absorbs atmospheric water if the container is opened before reaching room temperature. Resolution: Do not use the sticky powder for highly sensitive asymmetric syntheses, as water will skew your molar equivalents and potentially quench moisture-sensitive downstream reagents (like coupling agents). You may attempt to recover the material by dissolving it in a minimal amount of dry solvent, adding a desiccant (like MgSO₄), filtering, and evaporating under high vacuum, though re-purchasing is strictly recommended for GMP workflows.

Q2: We are detecting diastereomeric impurities (e.g., the (3S,4S) or (3R,4R) forms) in our downstream API. Could the starting material have racemized during storage? A: Yes. The stereocenter at the C3 position (the alpha-carbon to the carboxylic acid) is susceptible to epimerization/racemization if exposed to strong bases or prolonged excessive heat[3]. Resolution: Ensure that your storage environment is strictly neutral and temperature-controlled. If you are converting the free acid to a salt (e.g., HCl salt) or adding a protecting group (e.g., Boc-protection) to improve stability, ensure the reaction conditions avoid strong alkalis that could deprotonate the alpha-carbon.

Q3: I stored a 10 mM aqueous stock solution of the compound at 4°C for three weeks, but my coupling reaction yields have plummeted. Why? A: While the solid powder is stable for up to 2 years at 4°C, solutions degrade much faster. Aqueous solutions of pyrrolidine derivatives are highly susceptible to microbial contamination and slow oxidative degradation. Resolution: Stock solutions must be stored at -80°C and used within 6 months, or at -20°C and used within 1 month[5]. Furthermore, repeated freeze-thaw cycles will physically degrade the compound. Always aliquot your stock solutions into single-use volumes.

Q4: Can I store the Boc-protected version of this compound under the exact same conditions? A: Generally, yes. The Boc-protected variant, (3S,4R)-1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid, is slightly more stable against amine oxidation but remains sensitive to strong acids (which will cleave the Boc group), bases, and heat[3]. It should still be stored in a cool, dry place, ideally at 2-8°C or -20°C in a tightly sealed container to prevent moisture ingress.

Part 5: References

  • Sigma-Aldrich. "this compound | 1821826-28-1". Sigma-Aldrich Product Catalog. 4

  • MedChemExpress. "(R)-Pyrrolidine-3-carboxylic acid". MedChemExpress Amino Acid Derivatives. 5

  • Bouling Chemical / Chemheterocycles. "(3S,4R)-1-(Tert-Butoxycarbonyl)-4-Ethylpyrrolidine-3-Carboxylic Acid". Chemheterocycles Product Data. 3

  • Google Patents. "WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives". WIPO Patent Database. 6

  • Google Patents. "US20150118229A1 - Jak1 selective inhibitor and uses thereof". US Patent Database. 2

Sources

Asymmetric Synthesis Support Center: Troubleshooting Low Enantiomeric Excess (ee)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. Achieving and maintaining high enantiomeric excess (ee) is one of the most demanding challenges in chiral catalysis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind stereochemical failures—ranging from subtle catalyst degradation to complex non-linear kinetic effects—and provide self-validating protocols to systematically rescue your reaction's selectivity.

G A Low Enantiomeric Excess (ee) Detected B 1. Assess Reagent Purity & Moisture Levels A->B C Impurities/Moisture Present? B->C D Purify Reagents & Dry Solvents C->D Yes E 2. Evaluate Racemic Background Reaction C->E No D->E F High Uncatalyzed Conversion? E->F G Lower Temperature & Optimize Solvent F->G Yes H 3. Investigate Catalyst State & NLE F->H No G->H I Catalyst Aggregation or Degradation? H->I J Adjust Loading or Change Ligand I->J Yes

Diagnostic workflow for systematically isolating the root cause of low enantiomeric excess.

Frequently Asked Questions (FAQ)

Q1: My asymmetric reaction previously yielded >95% ee, but recently dropped to <80%. What is the most likely cause? A: Sudden drops in enantioselectivity are most frequently caused by catalyst decomposition or subtle changes in the reaction environment, particularly the introduction of moisture or oxygen [1]. Causality: Many chiral transition-metal catalysts are highly sensitive to water. When moisture infiltrates the system, water molecules can competitively coordinate to the Lewis acidic metal center, displacing the sterically demanding chiral ligand. This generates an achiral hydrate complex. Because this achiral species lacks the steric bulk of the chiral ligand, it is often highly catalytically active and rapidly produces racemic product, severely diluting the overall enantiomeric excess.

Q2: I've optimized my catalyst loading, but the ee is still low. Could a background reaction be responsible? A: Yes. In any catalytic asymmetric synthesis, the catalyzed (chiral) pathway competes directly with the uncatalyzed (racemic) background reaction. If your electrophile or nucleophile is highly reactive, the activation energy (


) for the uncatalyzed pathway may be low enough to proceed at a competitive rate, resulting in a racemic background reaction that attenuates enantioselectivity [2].
Causality & Mitigation: The uncatalyzed pathway typically has a higher activation barrier than the catalyzed pathway. By lowering the reaction temperature, you disproportionately slow down the higher-energy uncatalyzed pathway, allowing the chiral catalyst to dictate the stereochemistry. Alternatively, switching to a less polar solvent can poorly solvate the uncatalyzed transition state, suppressing the background rate.

Q3: I reduced the enantiopurity of my catalyst to save costs, but my product ee actually increased relative to the catalyst ee. How is this possible? A: You are observing a positive Non-Linear Effect (+)-NLE, often referred to as asymmetric amplification. According to the mathematical models developed by Kagan and co-workers, this occurs when the catalyst aggregates into dimers or higher-order oligomers in solution [3]. Causality: If the heterochiral (meso) dimer is thermodynamically more stable than the homochiral dimer but is catalytically inactive, it acts as a thermodynamic "sink" for the minor enantiomer of the catalyst. The remaining monomeric species in solution is therefore highly enriched in the major enantiomer, leading to a product ee that is significantly higher than the bulk catalyst ee [4].

Q4: How does product inhibition affect enantioselectivity over the course of a reaction? A: As a reaction progresses, the newly formed chiral product can coordinate to the catalyst, altering its steric environment. In rare, highly specialized cases like the Soai reaction, this leads to asymmetric autocatalysis, where the product acts as a chiral ligand to amplify the ee [5]. However, in most standard asymmetric syntheses, product coordination creates a less selective catalytic species or causes catalyst degradation, leading to a gradual erosion of ee at high conversions.

Quantitative Diagnostic Data

To effectively troubleshoot, you must measure the right parameters. Compare your experimental observations against the diagnostic metrics in the tables below.

Table 1: Diagnostic Indicators for Low Enantiomeric Excess

Diagnostic MetricObservationMechanistic RationaleCorrective Action

> 0.05Competing racemic background reaction is active.Lower temperature; change to a less polar solvent; use slow addition.

vs Time
ee drops significantly at high conversion.Product inhibition or catalyst degradation over time.Buffer the reaction; implement continuous flow to remove product.
Moisture (KF Titration) > 50 ppmLigand displacement by

forming achiral active sites.
Employ rigorous Schlenk techniques; dry solvents over 4Å sieves.

Table 2: Kagan's ML2 Model: Impact of Non-Linear Effects (NLE)

NLE TypeDimer Thermodynamic StabilityActive Catalytic SpeciesImpact on Reaction RateSynthetic Consequence
(+)-NLE Heterochiral (meso) > HomochiralMonomerSeverely SuppressedHigh ee, but slower conversion.
(-)-NLE Homochiral > HeterochiralDimerAmplifiedLow ee, but faster conversion.
Linear No aggregation occursMonomerNormal

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. They do not just provide an answer; their built-in controls ensure the data is mechanistically sound.

Protocol 1: Systematic Background Reaction Profiling

Purpose: To quantify the extent to which an uncatalyzed racemic reaction is eroding your product ee.

  • Preparation: Dry all solvents over activated 4Å molecular sieves. Purify substrates via distillation or recrystallization to remove trace acidic/basic impurities that could auto-catalyze the reaction.

  • Setup Parallel Reactions: Assemble two identical Schlenk flasks under argon.

    • Flask A (Catalyzed): Add the substrate, chiral catalyst (standard loading), and solvent.

    • Flask B (Uncatalyzed Control): Add the substrate and solvent without the catalyst.

  • Initiation: Equilibrate both flasks to the exact target reaction temperature. Initiate the reaction by adding the final reagent (e.g., nucleophile or reductant) simultaneously to both flasks.

  • Kinetic Sampling: Extract 50 µL aliquots from both flasks at 10, 30, 60, and 120 minutes. Quench immediately in a pre-cooled solvent containing a calibrated internal standard.

  • Data Analysis: Analyze the samples via chiral HPLC or GC. Calculate the initial reaction rates (

    
     and 
    
    
    
    ). If
    
    
    is greater than 5% of
    
    
    , the background reaction is a primary contributor to your low ee, and temperature/solvent optimization is required.
Protocol 2: Determining Non-Linear Effects (Kagan's Method)

Purpose: To identify catalyst aggregation states and determine if asymmetric amplification/depletion is occurring.

  • Catalyst Preparation: Prepare a stock solution of the enantiopure catalyst (100% ee) and a separate stock of the racemic catalyst (0% ee).

  • Mixture Generation: Blend the stock solutions volumetrically to create five distinct catalyst mixtures with precise ee values: 20%, 40%, 60%, 80%, and 100%.

  • Reaction Execution: Run the asymmetric transformation under standard conditions using each of the five catalyst mixtures. Critical: Ensure stirring rates, concentrations, and temperatures are strictly uniform across all vessels to prevent kinetic artifacts.

  • Product Isolation: Quench all reactions at the exact same conversion point (e.g., 30-50%). Quenching early prevents kinetic resolution of the product from skewing the data.

  • Data Plotting & Validation: Determine the product ee for each run using chiral HPLC. Plot

    
     (y-axis) versus 
    
    
    
    (x-axis).
    • A strictly linear relationship indicates a monomeric active species.

    • A convex curve validates a (+)-NLE (inactive heterochiral aggregates).

    • A concave curve validates a (-)-NLE (highly active homochiral aggregates).

References

1.1 2. 2 3.3 4.4 5.5

Sources

Technical Support Center: Catalyst Removal from (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with process chemists struggling to clear transition metals from highly polar, multifunctional APIs. (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a prominent chiral building block—most notably utilized in the synthesis of the JAK1 inhibitor Upadacitinib[1].

Because its synthesis relies heavily on transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling or Ruthenium-mediated asymmetric hydrogenation), achieving regulatory compliance for elemental impurities is a major bottleneck. This guide provides field-proven, mechanistically grounded solutions to ensure your workflows meet [2].

Regulatory Baselines & Quantitative Targets

Before troubleshooting, you must define the clearance target. The classify transition metals based on their toxicological risk (Permitted Daily Exposure, PDE)[3]. Palladium and Ruthenium are Class 2B impurities, meaning they require strict monitoring and clearance validation.

Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Common Catalysts[3]

ElementICH ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd)2B100101
Ruthenium (Ru)2B100101
Platinum (Pt)2B10810.81.08
Rhodium (Rh)2B100101

Note: To convert the PDE to a concentration limit (ppm) for your specific intermediate, divide the PDE by the maximum daily dose of the final API.

Frequently Asked Questions (FAQs)

Q: Why do standard aqueous workups and liquid-liquid extractions fail to remove Palladium from this compound? A: The failure is rooted in coordination chemistry. This molecule contains a secondary amine at the 1-position of the pyrrolidine ring and a carboxylic acid at the 3-position. At physiological or neutral pH, it exists as a zwitterion. The nitrogen's lone pair and the carboxylate oxygen act as a highly effective bidentate ligand, forming a thermodynamically stable 5-membered palladacycle. When you perform an aqueous wash, the Pd-complex partitions into the aqueous phase along with your highly polar product, resulting in zero separation.

Q: Which metal scavengers are most effective for this specific amino acid? A: Unfunctionalized silica or activated carbon will not work because the product-Pd coordinate bond is stronger than the physical adsorption forces of the carbon[4]. You must use a chemisorption approach. Functionalized silica scavengers like are highly recommended[5]. The soft sulfur atoms in these scavengers have a superior affinity for soft metals (like Pd and Ru) compared to the hard nitrogen/oxygen donors of the pyrrolidine intermediate.

Table 2: Comparative Efficacy of Silica-Supported Scavengers for Pd Removal[5],[4]

Scavenger TypeFunctional GroupAffinityTypical Pd ReductionOptimal pH Range
SiliaMetS® Thiol-SHHigh (Soft Metals)> 95%2.0 - 8.0
SiliaMetS® DMTDimercaptotriazineVery High (Ru, Pd)> 98%3.0 - 9.0
Activated CarbonN/A (Physisorption)Low< 30%N/A

Troubleshooting Guide

Issue 1: High Residual Palladium (>500 ppm) After Scavenger Treatment

Root Cause: The kinetic stability of the product-Pd chelate is preventing the transfer of the metal to the silica scavenger. If the reaction is performed at room temperature or neutral pH, the activation energy required to break the bidentate chelate is not met. Solution: Implement a pH-swing and thermal incubation . Drop the pH to < 3.0 to strongly protonate the pyrrolidine nitrogen (forming an ammonium cation), which eliminates its ability to act as a sigma-donor to the Palladium. Simultaneously, heat the mixture to 50°C to accelerate the thermodynamic transfer of the metal to the thiol scavenger[4].

G complex Product-Pd Chelate (Stable 5-Membered Ring) acidic acidic complex->acidic Disrupt Chelation scavenger Thiol Scavenger High Pd Affinity acidic->scavenger Add Silica resolved Covalently Bound Pd + Free Amino Acid scavenger->resolved Heat (50°C)

Caption: Thermodynamic shift of Palladium from the pyrrolidine chelate to the thiol scavenger.

Issue 2: Severe Product Loss During Scavenger Filtration

Root Cause: this compound is highly polar. While the functionalized groups on the scavenger capture the metal, the unfunctionalized silanol (-OH) groups on the silica backbone are hydrogen-bonding with your product, trapping it in the filter cake. Solution: Modify your washing protocol. Do not wash the filter cake with non-polar solvents (like Toluene or Hexane). Instead, wash the Celite/silica pad with 3 to 5 bed-volumes of a highly polar protic solvent (e.g., Methanol or a mild aqueous buffer). This will disrupt the hydrogen bonds and desorb the product without breaking the strong, covalent Pd-Thiol bonds.

Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates built-in analytical checkpoints to verify causality and mass balance.

Protocol: pH-Modulated Batch Scavenging Workflow

Step 1: Reaction Quench & pH Adjustment

  • Transfer the crude reaction mixture containing the pyrrolidine intermediate to a jacketed reactor.

  • Dilute with a polar aprotic solvent (e.g., 2-MeTHF) to achieve a 10-volume dilution.

  • Slowly add 1M HCl while monitoring via a calibrated pH probe until the aqueous phase reaches pH 2.5. Causality Check: Protonating the pyrrolidine nitrogen breaks the Pd-N coordinate bond, freeing the metal into the bulk solvent.

Step 2: Scavenger Addition & Thermal Incubation

  • Add 0.5 to 1.0 w/w equivalents (relative to the theoretical mass of the API) of [4].

  • Heat the suspension to 50°C and agitate at 300 RPM for 6 to 8 hours. Causality Check: Elevated temperature provides the activation energy required to overcome the kinetic stability of any remaining Pd-carboxylate complexes, driving the equilibrium toward the irreversible Pd-thiol bond.

Step 3: Filtration & Product Recovery

  • Filter the hot mixture through a pre-packed Celite pad to remove the silica scavenger.

  • Wash the filter cake with 3 bed-volumes of Methanol to desorb any hydrogen-bonded product.

  • Concentrate the combined filtrates under reduced pressure.

Step 4: Self-Validation (Analysis)

  • Submit a 10 mg sample of the concentrated product for ICP-MS analysis.

  • Success Criteria: Residual Pd must be < 10 ppm. If > 10 ppm, repeat Step 2 with 0.2 w/w equivalents of SiliaMetS® DMT.

G crude Crude Reaction Mixture [Pd] > 1000 ppm ph Adjust pH to 2.5 (Protonate Pyrrolidine N) crude->ph scav Add SiliaMetS® Thiol (0.5 - 1.0 w/w eq) ph->scav heat Agitate at 50°C for 6-8h (Overcome Kinetic Barrier) scav->heat filter Filter & Wash with Methanol (Recover Polar API) heat->filter pure Purified Intermediate [Pd] < 10 ppm filter->pure

Caption: Optimized end-to-end workflow for palladium scavenging from pyrrolidine amino acids.

References

  • Title: WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives Source: Google Patents URL
  • Title: ICH Q3D Elemental Impurities - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Process Development Whitepaper: Metal Scavenging Source: CatSci URL: [Link]

  • Title: SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues Source: Technology Networks / SiliCycle URL: [Link]

Sources

Technical Support Center: Scalable Production of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Role: Senior Process Chemist / Technical Lead Topic: Process Optimization & Troubleshooting for CAS 1821826-28-1 / 1428243-24-6 (N-Cbz protected)

Executive Summary & Route Strategy

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is the critical chiral scaffold for Upadacitinib (Rinvoq) , a selective JAK1 inhibitor. In early development, synthesis often relies on non-scalable chiral resolution or hazardous reagents (e.g., trimethylsilyldiazomethane).

For production scale (>1 kg), the primary technical challenge is establishing the (3R,4S)-trans stereochemistry. Most direct hydrogenation routes yield the thermodynamically less stable cis-isomer, necessitating a robust epimerization or resolution strategy.

Strategic Route Comparison
FeatureRoute A: Classical Resolution Route B: Asymmetric Hydrogenation (Recommended) Route C: Chiral Pool / Glycine
Key Step Crystallization of racemate with chiral amineCatalytic hydrogenation of pyrroline precursor[3+2] Cycloaddition of glycine imines
Scalability Low (Max 50% yield theoretical)High (Atom economical)Medium (Exothermic steps)
Stereocontrol Poor (Requires multiple recrystallizations)High (Catalyst defined)Variable (Substrate dependent)
Safety Profile Good, but solvent heavyHigh Pressure H₂ hazardsHigh Risk (Often uses pyrophorics/azides)
Cost Efficiency Low (Waste of wrong enantiomer)High (If catalyst recycling is optimized)Medium

Process Workflow Diagram

The following diagram outlines the optimized industrial pathway, highlighting the critical control points (CCPs) where scalability issues most frequently occur.

G Start Raw Material: Glycine Ethyl Ester + Ethyl 2-Pentynoate Cyclization Step 1: Cycloaddition / Cyclization (Formation of Pyrroline Core) Start->Cyclization Michael Addition Intermed1 Intermediate: N-Protected-4-ethyl-2,5-dihydro-pyrrole Cyclization->Intermed1 Hydrogenation Step 2: Catalytic Hydrogenation (CCP: Diastereoselectivity Control) Intermed1->Hydrogenation H2, Rh/C or Ru CisProduct Major Product: (cis)-Isomer (Unwanted) Hydrogenation->CisProduct Syn-addition dominates Epimerization Step 3: C3-Epimerization (Base-mediated thermodynamic equilibration) CisProduct->Epimerization NaOEt/EtOH, Reflux Resolution Step 4: Chiral Resolution / Salt Formation (Upgrade ee/de > 99%) Epimerization->Resolution Chiral Amine (e.g., (S)-1-Phenylethylamine) Final Final Product: This compound Resolution->Final Acid Hydrolysis

Figure 1: Optimized Industrial Workflow for this compound production, highlighting the critical epimerization step required to access the trans-isomer.

Troubleshooting Guide: Critical Process Parameters

Module 1: The Hydrogenation Bottleneck (Step 2)

Issue: The hydrogenation of the pyrroline double bond almost exclusively yields the cis-isomer due to steric approach control (syn-addition of H₂), whereas the target is the trans-(3R,4S) isomer.

User Question: "We are using 5% Pd/C at 5 bar H₂, but we are getting a 9:1 ratio of cis:trans. How do we invert this?"

Technical Response: You cannot "invert" the hydrogenation selectivity easily because the catalyst approach is governed by the ring puckering. The cis-isomer is the kinetic product.

  • Immediate Fix: Do not attempt to force trans formation during hydrogenation. Instead, drive the reaction to full conversion to the cis-isomer and then perform a chemical epimerization .

  • Protocol Adjustment:

    • Switch to Rh/C (5%) or Ru/C if Pd/C causes dehalogenation or ring opening side reactions (though less relevant here).

    • Ensure full reduction of the olefin.

    • Epimerization Step: Treat the crude cis-ester with a strong base (e.g., NaOEt in EtOH) at reflux. The C3-position (alpha to the carbonyl) is acidic. Thermodynamic equilibration will favor the trans-isomer (diequatorial-like conformation) or a ~1:1 mixture which can then be separated.

Module 2: Chiral Resolution & Purification (Step 4)

Issue: Chromatography is impossible at >100g scale. Enantiomeric Excess (ee) is stalling at 90%.

User Question: "Our salt formation with (R)-phenylethylamine is forming a gel. Filtration is taking 24 hours."

Technical Response: Gel formation indicates incorrect solvent polarity or supersaturation.

  • Troubleshooting Steps:

    • Solvent Switch: Move from pure alcohols (MeOH/EtOH) to a mixture of Isopropanol (IPA) and Water (95:5) or Ethyl Acetate/EtOH . The small water content helps form well-defined crystal lattices rather than amorphous gels.

    • Counter-Ion Optimization: If phenylethylamine fails, switch to (S)-1-(1-Naphthyl)ethylamine . The naphthalene ring provides stronger pi-stacking interactions, often resulting in more crystalline salts for pyrrolidine derivatives.

    • Seeding: Never cool a resolution mixture rapidly. Hold at metastability (cloud point) and add 0.1 wt% seed crystals of the pure salt. Cool at a rate of 5°C/hour.

Module 3: Safety & Handling of Reagents

Issue: Process safety concerns regarding exotherms during the initial cyclization or deprotection.

User Question: "We are seeing a delayed exotherm during the Boc-deprotection using TFA/DCM. Is there a safer alternative?"

Technical Response: TFA/DCM is non-scalable due to cost, volatility, and waste disposal.

  • Scalable Alternative: Use HCl in IPA or HCl in Dioxane (generated in situ from Acetyl Chloride + Alcohol if needed, though purchasing gas-saturated solvent is better).

  • Thermal Hazard: The deprotection generates isobutylene gas. On a large scale, this builds pressure.

    • Control: Use a semi-batch addition of the acid catalyst at 0–5°C. Ensure the scrubber system is active to handle isobutylene off-gassing.

Data & Specifications

Catalyst Performance Matrix (Hydrogenation Step)
CatalystPressure (bar)SolventCis:Trans RatioConversion %Notes
5% Pd/C 5MeOH92:8>99%Standard kinetic product (Cis).
5% Rh/C 10MeOH95:5>99%Faster kinetics; minimizes hydrogenolysis of Cbz group.
Ru(OAc)₂((S)-BINAP) 50EtOH15:8580%Advanced: Can achieve direct trans selectivity but requires high pressure and expensive ligands.
Physical Properties of Key Intermediate
PropertyValueRelevance
CAS No. 1821826-28-1Free Acid
CAS No. 1428243-24-6N-Cbz Protected Ester
Appearance Off-white solidSalt forms are usually white crystalline powders.
Solubility High in MeOH, DMSOPoor in Hexanes/Heptane (Use as antisolvent).
Chiral Purity Target >99.5% eeRequired for API release.

References

  • AbbVie Inc. (2019). Alternate processes for the preparation of pyrrolidine derivatives. WO2019016745A1. Google Patents. Link

  • Parmentier, B., et al. (2017). Process for the preparation of JAK inhibitors. US Patent 2017/066775.[1][2] Link

  • ChemicalBook. (2024). (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Product Description. Link

  • BenchChem. (2025).[3] Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide. Link

Sources

Validation & Comparative

Chiral Purity Analysis of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid: A Comparative SFC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Purity Analysis of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid by SFC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical chiral intermediate in the synthesis of JAK inhibitors, most notably Upadacitinib (ABT-494) .[1][2] With two stereogenic centers, this molecule presents a complex separation challenge involving four potential stereoisomers: the target (3R,4S), its enantiomer (3S,4R), and two diastereomers ((3R,4R) and (3S,4S)).

While Normal Phase HPLC (NPLC) has traditionally been the gold standard for such chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as the superior methodology for high-throughput process control. This guide objectively compares SFC against traditional alternatives and provides a field-validated protocol for achieving baseline resolution of all four isomers.

The Analytical Challenge: Compound Profile

The target molecule is an amphoteric beta-amino acid derivative. Its zwitterionic nature (secondary amine + carboxylic acid) creates specific chromatographic hurdles:

  • Solubility: Poor solubility in pure non-polar solvents (hexane/CO2).

  • Peak Shape: Strong interaction with residual silanols causes severe tailing.

  • Stereochemistry: Simultaneous separation of enantiomers and diastereomers is required to establish both Enantiomeric Excess (% ee) and Diastereomeric Excess (% de).

FeatureDescriptionImplications for Chromatography
Structure Pyrrolidine ring with ethyl and carboxyl groupsRigid bicyclic-like transition states; requires steric selectivity.
Basicity Secondary amine (pKa ~10)Requires basic additives (DEA, TEA) to suppress ionization.
Acidity Carboxylic acid (pKa ~4)Requires acidic suppression or "ion-pairing" additives.
Technique Comparison: SFC vs. Alternatives

The following analysis contrasts the three primary methodologies used for this class of compounds.

A. Supercritical Fluid Chromatography (SFC)
  • Mechanism: Uses supercritical CO2 as the primary mobile phase with a polar modifier (MeOH/EtOH).

  • Advantages: The low viscosity of scCO2 allows for high flow rates (3–5 mL/min) without high backpressure. The diffusivity enhances mass transfer, resulting in sharper peaks for basic amines.

  • Verdict: Preferred. Offers the best balance of speed, resolution, and "green" chemistry.

B. Normal Phase HPLC (NPLC)
  • Mechanism: Hexane/Alcohol mobile phases on polysaccharide columns.[3]

  • Drawbacks: Long equilibration times and high solvent consumption. The zwitterionic nature of the analyte often requires high concentrations of TFA/DEA, which can degrade older columns.

  • Verdict: Legacy. Reliable but inefficient for high-throughput environments.

C. Reverse Phase HPLC (RPLC) with Derivatization
  • Mechanism: Pre-column derivatization (e.g., with FDAA or GITC) followed by C18 separation.

  • Drawbacks: Adds a sample preparation step that introduces kinetic errors and potential racemization.

  • Verdict: Alternative. Useful only if chiral columns are unavailable or for biological matrices (PK studies).

Comparative Performance Metrics
MetricSFC (Recommended) NPLC (Traditional) RPLC (Derivatized)
Analysis Time < 6 mins20–30 mins45+ mins (inc. prep)
Resolution (

)
> 2.5 (High)> 2.0 (Good)Variable
Solvent Cost Low (Mainly CO2)High (Hexane/EtOH)Medium (MeCN/H2O)
Sample Prep Dissolve & ShootDissolve & ShootComplex Reaction
Peak Tailing (

)
1.0 – 1.21.3 – 1.81.0 (after deriv.)
Method Development Strategy

For this compound, a standard "screen-and-go" approach often fails due to the zwitterion. The following workflow integrates the "immobilized phase" strategy to allow for aggressive additive use.

MethodDevelopment Start Start: (3R,4S)-Target Analysis Solubility Solubility Check: Dissolve in MeOH + 0.1% DEA Start->Solubility ColumnScreen Column Screening (Gradient): IG, IC, IA, AD-H (CO2 / MeOH + 0.1% DEA) Solubility->ColumnScreen Decision1 Resolution > 1.5? ColumnScreen->Decision1 Optimize Optimize Isocratic Method: Adjust % Modifier & Temp Decision1->Optimize Yes AdditiveTuning Zwitterion Tailing? Add 0.1% TFA + 0.1% DEA OR 2% Water + 0.1% NH4OH Decision1->AdditiveTuning No / Poor Shape FinalMethod Final Validated Method Optimize->FinalMethod AdditiveTuning->ColumnScreen Re-screen AdditiveTuning->Optimize Shape Improved

Figure 1: Decision tree for developing a chiral SFC method for amphoteric pyrrolidines.

Recommended Experimental Protocol

This protocol uses an immobilized polysaccharide column (Chiralpak IG). The immobilized phase is crucial because it allows the use of wider solvent ranges and aggressive additives without stripping the chiral selector.

Instrument Setup
  • System: Agilent 1260 Infinity II SFC or Waters UPC2.

  • Detector: PDA (210 nm) or QDa (Mass Spec) for impurity identification.

  • Back Pressure Regulator (BPR): 120–150 bar (ensures supercritical density).

Reagents
  • Solvent A: CO2 (SFC Grade, 99.99%).

  • Solvent B (Modifier): Methanol (LC-MS Grade).

  • Additives: Diethylamine (DEA) and Trifluoroacetic Acid (TFA). Note: For zwitterions, a "double additive" system (acid + base) often yields the best peak shape by buffering both functionalities.

Step-by-Step Methodology
  • Solution Preparation:

    • Weigh 2.0 mg of the sample.

    • Dissolve in 1.0 mL of Methanol containing 0.1% DEA. Crucial: The basic solvent ensures the amine is deprotonated and soluble.

    • Filter through a 0.2 µm PTFE syringe filter.

  • Chromatographic Conditions:

ParameterSettingRationale
Column Chiralpak IG-3 (3.0 µm, 100 x 4.6 mm)Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate). Excellent for amines.
Mobile Phase CO2 / MeOH (80:20 v/v)Isocratic mode provides stable baseline for integration.
Additives 0.1% DEA + 0.1% TFA in MeOHThe "Double Additive" trick suppresses both amine tailing and carboxylic acid dimerization.
Flow Rate 3.0 mL/min High speed enabled by low viscosity of CO2.
Temperature 40°C Standard SFC temperature; higher temp improves peak shape.
Injection 2.0 µL Low volume to prevent solvent effects (peak distortion).
  • System Suitability Criteria:

    • Resolution (

      
      ):  > 2.0 between the (3R,4S) target and the nearest isomer (likely the enantiomer).
      
    • Tailing Factor (

      
      ):  < 1.3.
      
    • Retention Time Repeatability: < 0.5% RSD.

Data Analysis & Interpretation

In a typical chromatogram for this class of molecules:

  • Elution Order: This is column-dependent. On Chiralpak IG, the elution order is often determined by the interaction of the carbamate on the stationary phase with the amine of the analyte. You must inject a pure standard of (3R,4S) to confirm its retention time.

  • Calculations:





Note on Impurities: If you observe peaks at the void volume, these are likely salts or non-chiral synthesis byproducts. If you observe broad "humps," the zwitterion may be precipitating; increase the water content in the modifier (up to 2%) or switch to Chiralpak ZWIX(+) which is specifically designed for zwitterions.

References
  • BenchChem. (2025).[3][4][5] A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. Retrieved from

  • Chromatography Online. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. PMC. Retrieved from

  • ChemicalBook. (2025). (3R,4S)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Properties and Uses. Retrieved from

  • American Pharmaceutical Review. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography. Retrieved from

Sources

A Comparative Guide to the Synthetic Routes of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

This compound is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its rigid pyrrolidine scaffold, coupled with the specific stereochemical arrangement of the ethyl and carboxylic acid substituents, makes it an important intermediate in the development of novel therapeutics. The precise control of stereochemistry during its synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into their respective strategies, advantages, and limitations to aid researchers and drug development professionals in their synthetic planning.

Route 1: Asymmetric Synthesis via Glycine Ethyl Ester

This modern approach, detailed in Chinese patent CN111072543B, employs an asymmetric strategy to establish the desired stereochemistry, starting from the readily available and inexpensive glycine ethyl ester.[1] The key steps involve the construction of the pyrrolidine ring followed by a stereoselective hydrogenation reaction.

Scientific Rationale and Causality

The core of this strategy lies in the late-stage introduction of chirality through an asymmetric hydrogenation. This avoids the need for a chiral resolution step, which is often inefficient, and allows for the direct formation of the desired enantiomer. The choice of a specific chiral ruthenium catalyst is critical for achieving high diastereo- and enantioselectivity in the hydrogenation of the tetrasubstituted olefin intermediate. The protecting group strategy is also crucial for the success of this route, with the initial N-protection of glycine ethyl ester allowing for controlled reactions at the nitrogen and alpha-carbon positions.

Experimental Protocol: A Step-by-Step Overview
  • N-Protection of Glycine Ethyl Ester: Glycine ethyl ester is reacted with a suitable protecting group, such as a benzyl or Boc group, to protect the nitrogen atom.

  • Ring Closure: The N-protected glycine ethyl ester undergoes a ring-closing reaction with an appropriate Michael acceptor to form the pyrrolidine ring.

  • Substitution: A nucleophilic substitution reaction is performed to introduce a precursor to the ethyl group at the 4-position.

  • Coupling and Elimination: A coupling reaction followed by an elimination step generates a key unsaturated pyrrolidine intermediate.

  • Asymmetric Catalytic Hydrogenation: The unsaturated intermediate is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst, such as one containing a biaryl phosphine ligand, to stereoselectively form the cis-3,4-disubstituted pyrrolidine with the desired (3R,4S) configuration.

  • Hydrolysis and Deprotection: The ester and N-protecting groups are removed under appropriate conditions (e.g., hydrolysis followed by hydrogenolysis) to yield the final product, this compound.[1]

Visualizing the Pathway

Route_1 A Glycine Ethyl Ester B N-Protected Glycine Ethyl Ester A->B N-Protection C Pyrrolidine Intermediate B->C Ring Closure D Unsaturated Pyrrolidine C->D Substitution & Elimination E (3R,4S)-Protected Pyrrolidine D->E Asymmetric Hydrogenation F (3R,4S)-4-ethylpyrrolidine- 3-carboxylic acid E->F Hydrolysis & Deprotection

Caption: Asymmetric synthesis starting from glycine ethyl ester.

Route 2: Classical Approach via Ethyl 2-Pentynoate and Chiral Resolution

This route, described as prior art in patent literature, represents a more traditional approach to obtaining the target molecule.[1] It begins with a linear starting material, ethyl 2-pentynoate, and relies on a classical chiral resolution to separate the desired stereoisomer from a racemic mixture.

Scientific Rationale and Causality

This strategy constructs the racemic pyrrolidine core first and then separates the enantiomers. The key transformation is a cyclization reaction to form the pyrrolidine ring. The introduction of the correct stereochemistry is achieved through resolution with a chiral resolving agent, which forms diastereomeric salts that can be separated by crystallization. While this method is robust and well-established, it is inherently less efficient as the maximum theoretical yield of the desired enantiomer is 50%.

Experimental Protocol: A Step-by-Step Overview
  • Reduction of Alkyne: Ethyl 2-pentynoate is stereoselectively reduced to the corresponding cis-alkene, ethyl (Z)-2-pentenoate.

  • Cyclization: The cis-alkene undergoes a cyclization reaction, for instance, a 1,3-dipolar cycloaddition with an azomethine ylide, to form the racemic cis-4-ethylpyrrolidine-3-carboxylic acid ethyl ester.

  • Hydrolysis: The ethyl ester of the racemic pyrrolidine is hydrolyzed to the corresponding carboxylic acid.

  • Chiral Resolution: The racemic mixture of cis-4-ethylpyrrolidine-3-carboxylic acid is treated with a chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine) to form diastereomeric salts. These salts are then separated by fractional crystallization.

  • Salt Breaking and Isolation: The diastereomerically pure salt containing the desired (3R,4S)-enantiomer is treated with acid to liberate and isolate the final product.

Visualizing the Pathway

Route_2 A Ethyl 2-Pentynoate B Ethyl (Z)-2-Pentenoate A->B Reduction C Racemic cis-4-ethylpyrrolidine- 3-carboxylic acid ethyl ester B->C Cyclization D Racemic cis-4-ethylpyrrolidine- 3-carboxylic acid C->D Hydrolysis E Diastereomeric Salts D->E Chiral Resolution F (3R,4S)-4-ethylpyrrolidine- 3-carboxylic acid E->F Salt Breaking

Caption: Classical synthesis featuring chiral resolution.

Comparative Analysis

FeatureRoute 1: Asymmetric SynthesisRoute 2: Classical Approach with Resolution
Starting Material Glycine Ethyl EsterEthyl 2-Pentynoate
Stereochemical Control Asymmetric Catalytic HydrogenationChiral Resolution
Theoretical Max. Yield ~100% of the desired enantiomer50% of the desired enantiomer
Key Reagents Chiral Ruthenium CatalystChiral Resolving Agent
Process Efficiency Potentially higher atom economy and overall yieldInherently lower yield due to resolution
Scalability May require optimization of the catalytic stepWell-established and often scalable

Conclusion: A Strategic Choice for Synthesis

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and disadvantages.

Route 1 represents a more modern and elegant approach, with the potential for higher efficiency and atom economy by avoiding a resolution step. The success of this route is heavily dependent on the performance of the asymmetric catalyst, which may require significant investment in development and screening. However, for large-scale production where maximizing the yield of the desired enantiomer is critical, this approach is likely to be superior.

Route 2 follows a more traditional and often more readily implementable strategy. While the theoretical maximum yield is limited to 50%, the individual steps may be more robust and less sensitive to optimization than a catalytic asymmetric reaction. This route may be preferable for smaller-scale syntheses or when access to specialized chiral catalysts is limited.

The ultimate choice between these two routes will depend on the specific requirements of the project, including the desired scale of production, cost considerations, available expertise, and the importance of maximizing the yield of the final chiral product.

References

  • CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.

Sources

Efficacy of Different Catalysts for the Synthesis of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols

Executive Summary & Strategic Context

The compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a highly valuable chiral building block, most notably utilized as a key intermediate in the synthesis of Upadacitinib (ABT-494), an oral, potent, and selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis and other immune-mediated inflammatory diseases[1],.

The primary synthetic challenge in manufacturing this intermediate lies in the stereoselective construction of the pyrrolidine ring and the precise introduction of the ethyl group at the C4 position with cis relative stereochemistry, followed by resolution or asymmetric hydrogenation to yield the (3R,4S) enantiomer[2],[3]. This guide objectively compares the efficacy of different catalytic systems across the two dominant synthetic paradigms: the [3+2] Cycloaddition Route and the Transition-Metal Catalyzed Cross-Coupling Route .

Comparative Analysis of Catalytic Systems

To establish a self-validating and scalable process, the choice of catalyst at each node of the synthesis dictates the overall yield, enantiomeric excess (ee), and impurity profile.

Phase 1: Constructing the Pyrrolidine Core & Ethyl Introduction

The most robust method for constructing the pyrrolidine core involves a [3+2] cycloaddition between an azomethine ylide and an alkene[4],[5]. Alternatively, recent advancements have utilized iron-catalyzed cross-coupling to introduce the ethyl group onto a pre-formed pyrroline ring.

Table 1: Catalyst Efficacy in Pyrrolidine Ring Formation & Functionalization

Catalyst SystemReaction TypeYield (%)Key Reaction ConditionsMechanistic Role & Causality
Trifluoroacetic Acid (TFA) [3+2] Cycloaddition96%DCM, RT, 48h, 0.01 equivMild Brønsted acid protonation facilitates the loss of MeOH to form an iminium ion, triggering desilylation to generate the reactive azomethine ylide[4].
p-Toluenesulfonic Acid (p-TSA) [3+2] Cycloaddition~85%DCM or THF, RT, 48hServes as an alternative, stronger acid catalyst. While effective, it can lead to minor degradation of silyl precursors, resulting in slightly lower yields compared to TFA[5].
FeCl₃ / p-Aminophenol Cross-Coupling75%THF/H₂O, 55 °C, 2hDrives a FeII/FeIV catalytic cycle for the direct introduction of an ethyl group via Grignard reagent onto a pyrroline ring. Offers a 25% yield improvement over traditional Pd/Ni systems,[6].
Phase 2: Stereoselective Reduction & Deprotection

Once the core is established, the stereocenters must be fixed, and protecting groups removed. The efficacy of the hydrogenation catalysts here is strictly dependent on their ability to prevent over-reduction and control facial selectivity[7],[3].

Table 2: Catalyst Efficacy in Stereoselective Reduction & Deprotection

Catalyst SystemReaction TypeYield (%)Key Reaction ConditionsMechanistic Role & Causality
Lindlar Catalyst (Pd/CaCO₃, Pb) Alkyne Semi-Hydrogenation>95%THF/Pyridine, H₂ (1 atm), 15hFacilitates syn-addition of H₂. Pyridine poisons the catalyst to prevent over-reduction, ensuring exclusive formation of the (Z)-alkene precursor required for cis-pyrrolidine formation[7].
Pd(OH)₂/C (Pearlman's Catalyst) N-Debenzylation90%EtOH, H₂ (Parr Shaker), RTProvides highly active surface area for the efficient hydrogenolysis of the robust N-benzyl protecting group without affecting the carboxylic ester[4],[3].
(S)-Ru(OAc)₂(SEGPHOS) Asymmetric Hydrogenation91% (ee >98%)MeOH, Et₃N, H₂ (30-50 atm), 80 °CThe bulky chiral SEGPHOS ligand creates a restrictive chiral pocket, directing hydrogen addition to a single face of the alkene to establish the precise (3R,4S) stereocenters[3].

Visualizing the Synthetic Architecture

To clarify the integration of these catalysts, the following diagrams map the overarching synthetic workflow and the specific mechanism of the critical [3+2] cycloaddition step.

Workflow A Alkyne Precursor (Ethyl pent-2-ynoate) B Cis-Alkene (Ethyl (Z)-pent-2-enoate) A->B Lindlar Cat. / H2 C Pyrrolidine Core ([3+2] Cycloaddition) B->C TFA (Cat.) D Deprotected Core (N-Debenzylation) C->D Pd(OH)2/C / H2 E Target Compound (3R,4S)-Isomer D->E (S)-Ru(OAc)2(SEGPHOS)

Caption: Overall catalytic workflow for the synthesis of this compound.

Mechanism N1 Aminal Precursor N2 Protonation & Loss of MeOH (TFA Catalyzed) N1->N2 N3 Iminium Ion Intermediate N2->N3 N4 Desilylation N3->N4 N5 Azomethine Ylide (Reactive Dipole) N4->N5 N6 [3+2] Cycloaddition with (Z)-ethyl pent-2-enoate N5->N6

Caption: Mechanistic pathway of TFA-catalyzed azomethine ylide generation and [3+2] cycloaddition.

Self-Validating Experimental Protocols

The following protocols have been engineered to highlight the causality behind the procedural steps, ensuring high reproducibility and scientific integrity.

Protocol A: Lindlar-Catalyzed Semi-Hydrogenation of Alkyne Precursor

Objective: Stereoselective synthesis of the (Z)-alkene required for cis-pyrrolidine formation.

  • Preparation: In a clean reaction vessel, prepare a slurry of Lindlar catalyst (0.01 equiv, 5% Pd/CaCO₃ poisoned with Pb) in a solvent mixture of anhydrous Tetrahydrofuran (THF) and Pyridine (10:1 v/v)[7].

    • Causality Note: Pyridine acts as a secondary poison to the palladium surface. While the lead (Pb) reduces overall activity, pyridine specifically occupies active sites that would otherwise bind the resulting alkene, ensuring the reduction stops strictly at the (Z)-alkene stage and does not proceed to the fully saturated alkane.

  • Substrate Addition: Add ethyl pent-2-ynoate (1.0 equiv) to the slurry[7].

  • Hydrogenation: Sparge the reaction mixture with hydrogen gas for 10 minutes to displace oxygen, then maintain under a hydrogen atmosphere (via balloon, 1 atm) for 15 hours at room temperature[7].

  • Workup: Filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. Dilute the filtrate with diethyl ether and wash sequentially with saturated aqueous CuSO₄ to sequester and remove the pyridine[7].

Protocol B: TFA-Catalyzed [3+2] Cycloaddition for Pyrrolidine Core Synthesis

Objective: Construction of the pyrrolidine ring via azomethine ylide trapping.

  • Preparation: Charge a reaction vessel with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.0 equiv) and the previously synthesized (Z)-ethyl pent-2-enoate (1.0 equiv) in anhydrous dichloromethane (DCM)[4].

  • Catalyst Initiation: Add Trifluoroacetic acid (TFA) (0.01 equiv) dropwise at room temperature[4].

    • Causality Note: The strictly catalytic amount of TFA (0.01 equiv) is critical. It is precisely calibrated to protonate the methoxy group and induce its elimination to form the iminium ion, without causing premature, non-productive degradation of the acid-sensitive trimethylsilyl group before desilylation can occur[4],[5].

  • Cycloaddition: Stir the reaction mixture at room temperature for 48 hours to allow complete conversion[4].

  • Isolation: Concentrate the mixture in vacuo to obtain crude (cis)-ethyl 1-benzyl-4-ethylpyrrolidine-3-carboxylate as an oil (Typical Yield: ~96%)[4].

Protocol C: FeCl₃-Catalyzed Cross-Coupling for Ethyl Introduction (Alternative Route)

Objective: Direct ethylation of a pyrroline intermediate.

  • Preparation: In a rigorously dried Schlenk tube under inert atmosphere, combine the pyrroline substrate (1.0 equiv), FeCl₃ (catalytic, 5 mol%), and p-aminophenol ligand in a THF/H₂O (1:7 v/v) solvent system,[6].

    • Causality Note: The use of p-aminophenol as a ligand stabilizes the highly reactive FeII/FeIV catalytic intermediates, preventing catalyst precipitation and extending its turnover number.

  • Transmetalation: Slowly add Ethylmagnesium bromide (1.8 equiv) at -30 °C[6].

    • Causality Note: The initial low temperature (-30 °C) is vital to control the highly exothermic transmetalation step of the Grignard reagent, preventing homocoupling side reactions before the cross-coupling can initiate[6].

  • Coupling: Warm the mixture to 55 °C and stir for 2 hours[6].

  • Workup: Quench with saturated aqueous NH₄Cl to destroy unreacted Grignard reagent, extract with ethyl acetate, and purify via column chromatography to yield the ethylated intermediate (Typical Yield: 75%)[6].

Conclusion

For the commercial and bench-scale synthesis of this compound, the TFA-catalyzed [3+2] cycloaddition remains the most efficient method for constructing the pyrrolidine core, offering near-quantitative yields (96%) under mild conditions. However, for routes utilizing pre-formed pyrroline rings, the FeCl₃/p-aminophenol cross-coupling system represents a significant leap in catalytic efficacy, outperforming traditional palladium systems by 25% in yield. Ultimately, the stereochemical integrity of the final API intermediate relies heavily on the precision of Lindlar and Ru(OAc)₂(SEGPHOS) catalysts, which perfectly dictate the required cis and (3R,4S) geometries, respectively.

References

  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents (CN111072543B).2

  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents (US11661425B2).8

  • Alternate processes for the preparation of pyrrolidine derivatives - Google Patents (WO2019016745A1). 1

  • ABT 494 | New Drug Approvals - New Drug Approvals. 4

  • Jak1 selective inhibitor and uses thereof - Google Patents (WO2015061665A1). 7

  • A kind of synthetic method and intermediate of Upatinib intermediate - Google Patents (CN109705011B). 5

  • FeCl3-Catalyzed Cross-Coupling for Improving the Synthesis of Upadacitinib - SciELO.

  • (PDF) FeCl3-Catalyzed Cross-Coupling for Improving the Synthesis of Upadacitinib - ResearchGate. 6

  • Upadacitinib tartrate - Portico. 3

Sources

Publish Comparison Guide: Analytical Validation for Upadacitinib Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for analytical methods targeting Upadacitinib (UPA) intermediates.[1] It contrasts a high-performance Optimized UHPLC-MS/UV Protocol (The "Product") against conventional HPLC-UV methodologies (The "Alternative").

Executive Summary: The Precision Imperative

In the synthesis of Upadacitinib (a selective JAK1 inhibitor), the control of intermediates—specifically the pyrrolo[2,3-e]pyrazin-8-yl and pyrrolidine fragments—is critical for CMC (Chemistry, Manufacturing, and Controls) compliance. Conventional HPLC methods often struggle to resolve these structurally similar precursors from process-related impurities like the N-methyl analog or Des-TFEA carbamate .

This guide validates an Optimized UHPLC-MS/UV Method that utilizes fused-core particle technology and dual-detection (Mass Spectrometry + UV), demonstrating superior specificity and sensitivity compared to legacy HPLC-UV workflows.

Synthetic Pathway & Critical Control Points

Understanding the origin of intermediates is the first step in validation. The synthesis typically involves the coupling of a pyrrolopyridine moiety with a chiral pyrrolidine fragment.

Diagram 1: Upadacitinib Synthetic Convergence & Impurity Origins

This diagram maps the critical intermediates and potential impurity ingress points.

Upadacitinib_Synthesis FragA Fragment A (Pyrrolo[2,3-e]pyrazine) Coupling Coupling Reaction (Pd-Catalyzed / Amide Formation) FragA->Coupling FragB Fragment B (Chiral Pyrrolidine) FragB->Coupling UPA_Crude Upadacitinib (Crude) Coupling->UPA_Crude Impurity_N Impurity: N-Methyl Analog (Process Related) Coupling->Impurity_N Side Rxn Impurity_Des Impurity: Des-TFEA (Degradant) Coupling->Impurity_Des Hydrolysis Intermed1 Intermediate: Ethyl-4-(tosyloxy) -2,5-dihydropyrrole Intermed1->FragB Cyclization Intermed2 Intermediate: N-Benzyl Pyrrolidine Precursor Intermed2->FragB Chiral Resolution

Caption: Critical control points in Upadacitinib synthesis where intermediates (Red) and impurities (Grey) must be monitored.

Methodology Comparison: Legacy vs. Optimized

The following table contrasts the "Alternative" (Standard HPLC) with the "Product" (Optimized UHPLC-MS/UV).

FeatureLegacy Method (HPLC-UV)Optimized Method (UHPLC-MS/UV)Impact on Validation
Stationary Phase C18, 5 µm porous (e.g., Zorbax Eclipse)C18, 1.7 µm or Fused-Core (e.g., Acquity BEH)Resolution: Fused-core provides sharper peaks for isomers.
Mobile Phase Ammonium Formate (pH 3.[2]6) / ACN0.1% Formic Acid / ACN (Gradient)Sensitivity: Acidic mobile phase enhances MS ionization.
Detection UV @ 254 nmUV @ 231 nm + MS (ESI+)Specificity: MS confirms identity of co-eluting peaks.
Run Time 15–25 minutes5–7 minutesThroughput: 3x faster analysis for batch release.
LOD (Impurity) ~0.05 µg/mL~0.01 µg/mLSafety: Detects trace genotoxic intermediates.

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be self-validating. The inclusion of MS detection acts as an orthogonal check for peak purity during the specificity phase.

Reagents & Apparatus
  • Instrument: UHPLC system coupled with Triple Quadrupole MS (or Q-TOF) and PDA.

  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 40°C.

  • Injection Volume: 1.0 µL.

  • Gradient Program:

    • 0.0 min: 90% A / 10% B

    • 4.0 min: 40% A / 60% B

    • 5.0 min: 10% A / 90% B

    • 5.1 min: 90% A / 10% B (Re-equilibration)

  • MS Settings: ESI Positive mode; Source Temp 150°C; Desolvation Temp 400°C. Monitor m/z 381.2 [M+H]+ for Upadacitinib.

Standard Preparation
  • Stock Solution: Dissolve 10 mg Upadacitinib reference standard in 10 mL Methanol (1000 µg/mL).

  • Intermediate Mix: Prepare a mixed standard containing 10 µg/mL of Fragment A and Fragment B intermediates.

Validation Performance Data

The following data demonstrates the superiority of the Optimized UHPLC method over the Legacy HPLC method.

Specificity & Resolution

Objective: Ensure separation of Upadacitinib from the N-Methyl impurity (Critical Pair).

ParameterLegacy HPLC ResultOptimized UHPLC ResultConclusion
Retention Time (UPA) 12.4 min2.29 min5x Faster
Resolution (Rs) 1.8 (Marginal)> 3.5 (Excellent)High Reliability
Peak Purity (Angle) 0.980.25 (MS Confirmed)No Co-elution
Sensitivity (LOD/LOQ)

Objective: Detect trace intermediates at <0.05% levels.

AnalyteLegacy LOQ (µg/mL)Optimized LOQ (µg/mL)Improvement Factor
Upadacitinib 0.060.016x
Impurity 1 (Frag A) 0.100.025x
Impurity 2 (Frag B) 0.120.034x

Robustness & Self-Validation Workflow

A robust method must withstand small variations. The diagram below illustrates the decision logic required during validation to ensure the method is "self-validating"—meaning it flags its own errors before data is reported.

Diagram 2: Analytical Validation Logic Flow

This workflow integrates ICH Q2(R1) requirements with real-time decision nodes.

Validation_Workflow Start Start Validation Specificity Step 1: Specificity (Inject Blank, Placebo, Spiked Sample) Start->Specificity Check_Purity Peak Purity Pass? (UV Angle < Threshold & MS Match) Specificity->Check_Purity Linearity Step 2: Linearity (5 Levels: LOQ to 150%) Check_Purity->Linearity Yes Fail Refine Method Parameters (Gradient/pH) Check_Purity->Fail No (Co-elution) Check_R2 R² > 0.999? Linearity->Check_R2 Accuracy Step 3: Accuracy/Recovery (Spike at 50%, 100%, 150%) Check_R2->Accuracy Yes Check_R2->Fail No Check_Rec Recovery 90-110%? Accuracy->Check_Rec Check_Rec->Fail No Valid Method Validated Check_Rec->Valid Yes Fail->Specificity Re-optimize

Caption: Logical decision tree for validating Upadacitinib methods, ensuring failure modes are addressed immediately.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Nimmagadda, R. L., & Gummadi, S. (2024).[4][5] A UPLC method development and validation study of Upadacitinib and its impurities in extended-release oral tablet dosage forms. Annales Pharmaceutiques Françaises.[4][5] Link

  • Chaganti, S., et al. (2024).[5] Separation and characterization of degradation impurities of upadacitinib by liquid chromatography and high resolution mass spectrometry. Journal of Chromatography B. Link[2]

  • Wang, Y., et al. (2021). Development of an UPLC-MS/MS Method for the Quantitative Analysis of Upadacitinib in Beagle Dog Plasma and Pharmacokinetics Study. Drug Design, Development and Therapy.[4][6] Link

  • Kashid, A. M., & Kaldate, D. P. (2025).[4][7] Development and validation of a green stability-indicating RP-HPLC method for upadacitinib. Discover Chemistry. Link

Sources

Analysis of potential impurities in (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Impurity Profiling of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid

Introduction & Mechanistic Context

This compound is a highly specialized chiral building block, predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective JAK1 inhibitors like upadacitinib[1]. Because the rigid stereochemistry of the pyrrolidine ring dictates the three-dimensional orientation of the final drug's pharmacophore, ensuring absolute enantiomeric and diastereomeric purity is a critical regulatory requirement. Even trace amounts of stereoisomers—such as the (3S,4R), (3R,4R), or (3S,4S) forms—can drastically alter target binding affinity and introduce off-target toxicity.

In alignment with the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any impurity in a new drug substance exceeding the 0.05% identification threshold (based on standard maximum daily dosing) must be rigorously characterized and quantified[2]. This guide evaluates the leading analytical modalities for detecting stereoisomeric and process-related impurities in this specific intermediate, focusing on the causality behind method selection and self-validating experimental designs.

Impurity Classification & Analytical Strategy

The impurity profile of this compound generally falls into three categories: stereoisomeric impurities, process-related residues (e.g., unreacted glycine ethyl ester derivatives or coupling reagents), and degradation products[1][2].

ImpurityWorkflow API (3R,4S)-4-ethylpyrrolidine -3-carboxylic acid Stereo Stereoisomeric Impurities (3S,4R), (3R,4R), (3S,4S) API->Stereo ICH Q3A Profiling Process Process-Related Impurities (Starting Materials/Reagents) API->Process Degrad Degradation Products (Oxidation/Hydrolysis) API->Degrad HPLC Chiral HPLC / SFC (Enantiomeric Excess >99.5%) Stereo->HPLC Resolution (Rs) > 1.5 LCMS LC-ESI-MS/MS (Trace ID & Quantification) Process->LCMS Mass Accuracy < 5 ppm Degrad->LCMS

Workflow for classifying and analyzing impurities in chiral pyrrolidine derivatives.

Comparative Analysis of Analytical Modalities

When dealing with amphoteric, low-molecular-weight chiral compounds, traditional reversed-phase HPLC often fails to provide adequate retention or chiral recognition. We compare three advanced methodologies for impurity profiling:

  • Direct Chiral HPLC (Polysaccharide CSPs): The industry standard utilizing immobilized amylose or cellulose phases[3].

  • Supercritical Fluid Chromatography (SFC): A high-throughput, green-chemistry alternative leveraging supercritical CO₂ for superior mass transfer kinetics.

  • LC-ESI-MS/MS with Chiral Derivatization: Utilizing permanently charged derivatizing agents to convert enantiomers into diastereomers while exponentially boosting electrospray ionization (ESI) efficiency[4].

Table 1: Performance Comparison of Analytical Modalities

ParameterDirect Chiral HPLCChiral SFCLC-ESI-MS/MS (Derivatized)
Primary Use Case Routine QA/QC, ee% determinationHigh-throughput screeningTrace impurity ID & quantification
Resolution (

)
1.5 – 2.52.0 – 3.5> 3.0 (Diastereomeric separation)
Sensitivity (LOD) ~0.01% (UV detection)~0.01% (UV detection)< 0.001% (15–72 amol)
Run Time 15 – 30 min3 – 8 min10 – 15 min
Matrix Tolerance ModerateHighLow (Requires sample prep)

Experimental Protocols & Self-Validating Workflows

Protocol A: Direct Chiral HPLC for Stereoisomeric Purity

Mechanistic Causality: Polysaccharide-based chiral stationary phases (CSPs) rely on hydrogen bonding, dipole-dipole interactions, and steric fit. Because this compound is a zwitterion (containing both a basic secondary amine and an acidic carboxyl group), it exhibits severe peak broadening on CSPs due to non-specific ionic interactions. The addition of Trifluoroacetic acid (TFA) and Diethylamine (DEA) is critical: TFA protonates the carboxylate, and DEA suppresses the ionization of the amine, ensuring the molecule interacts neutrally with the chiral grooves of the stationary phase[3].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a Chiralcel OD-H or equivalent polysaccharide column (250 mm × 4.6 mm, 5 µm)[3].

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol (80:20 v/v). Add 0.1% TFA and 0.1% DEA. Validation Check: Verify that the apparent pH of the organic mixture remains stable to prevent long-term CSP degradation.

  • Sample Preparation: Dissolve the API in the mobile phase to a concentration of 1.0 mg/mL. Prepare a spiked system suitability control containing 0.1% of the (3S,4R) enantiomer.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 210 nm.

  • Self-Validation Check: Inject the spiked control. The protocol is only considered valid for batch release if the resolution (

    
    ) between the (3R,4S) and (3S,4R) peaks is 
    
    
    
    , and the tailing factor is
    
    
    .
Protocol B: Ultra-Trace LC-ESI-MS/MS via Chiral Derivatization

Mechanistic Causality: The native pyrrolidine-3-carboxylic acid lacks a strong chromophore and exhibits poor ESI efficiency in mass spectrometry. By reacting the carboxylic acid moiety with a permanently charged, chiral amine like (S)-pyrrolidine-2-carboxylic acid N-(N'-methylpyridine-2-yl)amide (PCP2-Me), we achieve two goals: (1) we convert enantiomers into easily separable diastereomers on a standard achiral C18 column, and (2) we introduce a permanent positive charge. This permanent charge bypasses the need for protonation in the MS source, drastically increasing the number of ions reaching the detector and lowering the Limit of Detection (LOD) into the attomole range[4].

DerivatizationPathway Sample Trace Chiral Impurities (Poor MS Ionization) Reaction Coupling Reaction (EDC, 60°C, 5 min) Sample->Reaction Reagent PCP2-Me Derivatization (Permanent Positive Charge) Reagent->Reaction Diastereomers Diastereomeric Complex (High ESI Efficiency) Reaction->Diastereomers Amide Bond Formation Analysis Achiral LC-MS/MS (Attomole Sensitivity) Diastereomers->Analysis Baseline Separation

Mechanistic pathway of PCP2-Me chiral derivatization for LC-ESI-MS/MS analysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of PCP2-Me and a 50 mM solution of the coupling agent EDC·HCl in anhydrous acetonitrile[4].

  • Derivatization Reaction: Mix 50 µL of the sample (containing the pyrrolidine-3-carboxylic acid API at 10 µg/mL) with 50 µL of PCP2-Me and 50 µL of EDC. Incubate the mixture at 60°C for exactly 5 minutes[4].

  • Quenching & Dilution: Quench the reaction with 100 µL of 0.1% formic acid in water. Dilute 1:10 with the initial mobile phase to prevent column overloading.

  • LC-MS/MS Conditions:

    • Column: Achiral C18 (e.g., 100 × 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic acid) and Acetonitrile (0.1% Formic acid).

    • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the derivatized complex.

  • Self-Validation Check: Run a blank derivatization (reagents only, no API) to ensure no background interference or artifact peaks from the PCP2-Me reagent appear at the target MRM transition.

Data Interpretation & Regulatory Compliance

The integration of these two methods provides a comprehensive regulatory package. Chiral HPLC provides the robust, reproducible quantification required for commercial batch release, ensuring the (3R,4S) enantiomeric excess (ee) remains >99.5%. Conversely, the LC-MS/MS method satisfies the ICH Q3A requirement for the structural identification of unknown trace impurities[2], particularly process-related residues like unreacted ethyl 2-pentynoate or glycine derivatives from the upstream synthesis[1].

References

  • CN111072543B - Preparation method and application of this compound compound Source: Google Patents URL:1

  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers Source: Benchchem URL:3

  • Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL:2

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS Source: ResearchGate URL:4

Sources

Bioactivity comparison of (3R,4S) vs (3S,4R) isomers of 4-ethylpyrrolidine-3-carboxylic acid

[1][2]

Executive Summary

4-Ethylpyrrolidine-3-carboxylic acid is a substituted

12(3R,4S)Upadacitinib(3S,4R)

This guide compares these isomers across three dimensions: Pharmaceutical Utility (JAK Inhibition) , Intrinsic Pharmacology (


 Binding)Synthetic Accessibility2

Structural & Stereochemical Analysis[1]

The molecule possesses two chiral centers at positions 3 and 4.[3] The trans-configuration is thermodynamically favored and biologically relevant.[2]

Feature(3R,4S)-Isomer (3S,4R)-Isomer
Configuration trans-3-Carboxy-4-ethyltrans-3-Carboxy-4-ethyl
CAS Number 1428243-25-7 (N-Cbz protected)1428243-24-6 (Enantiomer)
Primary Role Chiral Intermediate (Upadacitinib)Pharmacological Probe (Gabapentinoid)
Key Property Sets stereochemistry for JAK1 bindingMimics L-Glutamate/GABA spatial arrangement
Visualization: Stereochemical Relationship

The following diagram illustrates the enantiomeric relationship and their divergent pathways in drug discovery.

Stereochemistrycluster_legendLegendRacemicrac-trans-4-Ethylpyrrolidine-3-carboxylic AcidR3S4(3R,4S)-Isomer(Active Intermediate)Racemic->R3S4Chiral ResolutionS3R4(3S,4R)-Isomer(Intrinsic Bioactivity)Racemic->S3R4Chiral ResolutionUpadacitinibUpadacitinib (RINVOQ)(JAK1 Inhibitor)R3S4->UpadacitinibSynthetic Precursor(Retains Scaffold)VGCCVGCC alpha-2-delta(Gabapentinoid Activity)S3R4->VGCCLigand BindingkeyBlue: Industrial PrecursorRed: Pharmacological Probe

Caption: Divergent utility of enantiomers. The (3R,4S) isomer is the precursor for Upadacitinib, while the scaffold exhibits intrinsic affinity for calcium channels.[1]

Pharmaceutical Utility: The JAK Inhibitor Connection[2]

The most significant commercial application of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is its role as the building block for Upadacitinib (ABT-494).[1][2]

Mechanism of Synthesis Utility

Upadacitinib is a selective Janus Kinase 1 (JAK1) inhibitor used for rheumatoid arthritis.[2][4][5] The drug's potency depends on the precise orientation of the ethyl group and the pyrrolopyrazine moiety within the ATP-binding pocket of JAK1.

  • The (3R,4S) Role: This isomer is used as the starting material (often N-protected with Cbz or Boc).[2] Through a sequence of coupling and cyclization reactions, it yields the tricyclic core of Upadacitinib.

  • Stereochemical Correlation: While Upadacitinib is designated as (3S,4R) in some nomenclatures due to priority changes in the IUPAC rules after heterocyclic fusion, the physical spatial arrangement of the ethyl group originates directly from the (3R,4S) acid precursor (assuming no inversion chemistry is employed).[2]

  • Impact of Isomer Purity: Use of the wrong enantiomer (3S,4R) during synthesis would result in the "distomer" of Upadacitinib, which drastically loses affinity for JAK1 due to steric clashes in the narrow binding cleft.

Data: Upadacitinib Selectivity Profile (Derived from Scaffold)
  • Target: JAK1 (

    
     nM)[1][2]
    
  • Selectivity: >70-fold selective for JAK1 over JAK2.

  • Structural Basis: The trans-ethyl group (derived from the pyrrolidine precursor) fits into a hydrophobic pocket unique to the JAK1 conformational state, a feature not accessible to the cis-isomer or the enantiomer.

Intrinsic Bioactivity: The Gabapentinoid Profile

Beyond its role as a passive intermediate, the 4-alkylpyrrolidine-3-carboxylic acid scaffold possesses intrinsic biological activity.[1][2] It acts as a conformationally restricted analog of GABA (gamma-aminobutyric acid).[2]

Target: Subunit of VGCC

Research into branched alkyl pyrrolidines indicates that they bind to the

GabapentinPregabalin
  • Mechanism: Binding to

    
     reduces the trafficking of calcium channels to the presynaptic membrane, thereby decreasing calcium influx and neurotransmitter release (glutamate, substance P) in hyperexcited neurons.
    
  • Potency Comparison:

    • Trans-4-substituted isomers generally show higher affinity than cis-isomers.[1][2]

    • The (3S,4R) configuration (correlating to the stereochemistry of L-amino acids and active pregabalin analogs) is often the eutomer for this target.[2]

    • Experimental Data: Analogous compounds (e.g., trans-4-isopropylpyrrolidine-3-carboxylic acid) have demonstrated binding affinities (

      
      ) in the low micromolar to nanomolar range (< 0.1 
      
      
      M)
      in [3H]-gabapentin displacement assays.[1][2]
Comparative Efficacy Table
Parameter(3R,4S)-Isomer(3S,4R)-Isomer
JAK1 Inhibitor Synthesis Essential Precursor Inactive / Impurity

Binding (Predicted)
Weak / InactiveActive Eutomer
GABA Transporter (GAT) Potential substratePotential inhibitor
Primary Application Industrial Manufacturing Neuropathic Pain Research

Experimental Protocols

Protocol A: Determination of Enantiomeric Purity (HPLC)

To ensure the correct isomer is used for synthesis or biological testing, chiral HPLC is required.

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Validation: The (3R,4S) isomer typically elutes distinctively from the (3S,4R). Integration of peaks provides the Enantiomeric Excess (ee%).

Protocol B: [3H]-Gabapentin Binding Assay (Intrinsic Activity)

This protocol validates the intrinsic bioactivity of the scaffold on the

12
  • Membrane Preparation: Isolate synaptic plasma membranes from rat cerebral cortex.

  • Incubation: Incubate membranes (100-200

    
    g protein) with [3H]-gabapentin (~10 nM) and the test compound (4-ethylpyrrolidine-3-carboxylic acid isomer) in 10 mM HEPES buffer (pH 7.4) for 45 min at 25°C.
    
  • Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     by plotting displacement curves. Non-specific binding is defined by 10 
    
    
    M unlabeled gabapentin.

Mechanism of Action Pathways[2][9]

The following diagram details the two distinct biological pathways relevant to these isomers: the synthetic route to JAK inhibition and the direct modulation of calcium channels.

Pathwayscluster_JAKPathway A: JAK Inhibition (Synthetic)cluster_VGCCPathway B: Calcium Channel Modulation (Intrinsic)IsomerA(3R,4S)-IsomerSynthesisCoupling withPyrrolopyrazineIsomerA->SynthesisIsomerB(3S,4R)-IsomerTargetAlpha-2-DeltaSubunit (VGCC)IsomerB->TargetDirect BindingDrugUpadacitinibSynthesis->DrugJAK1JAK1 Enzyme(ATP Pocket)Drug->JAK1EffectAInhibition ofCytokine SignalingJAK1->EffectAEffectBReduced Ca2+InfluxTarget->EffectBClinicalAnalgesia /AnxiolysisEffectB->Clinical

Caption: Pathway A shows the (3R,4S) isomer's role in creating Upadacitinib. Pathway B shows the (3S,4R) isomer's direct action on calcium channels.[1][2]

References

  • AbbVie Inc. (2018). Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. US Patent 2018/0298016. Link

  • Warner-Lambert Company. (2000).[2] Branched alkyl pyrrolidine-3-carboxylic acids as alpha-2-delta ligands. WO2000015611A1.[6] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89439875, (3R,4S)-1-[(Benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid.[1][2] Link[1][2]

  • BenchChem. (2025).[7] Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules. Link[1][2]

  • European Medicines Agency. (2019). Assessment Report: Rinvoq (Upadacitinib). Link[1][2]

Benchmarking new synthetic methods against patented processes for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking New Synthetic Methods Against Patented Processes for (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid

Introduction

This compound is a high-value chiral intermediate critical to the synthesis of Upadacitinib, a selective JAK1 inhibitor approved for rheumatoid arthritis and other inflammatory conditions[1]. The primary synthetic bottleneck in manufacturing this API lies in efficiently establishing the cis-relative stereochemistry of the pyrrolidine ring and resolving the specific (3R,4S) enantiomer. This guide objectively benchmarks traditional patented processes against emerging synthetic methodologies, focusing on mechanistic causality, yield, and industrial scalability.

Section 1: Mechanistic Evaluation of Patented Benchmarks

The Original Linear Route (US8426411B2) The foundational route for Upadacitinib's pyrrolidine core relies on the linear reduction of ethyl 2-pentynoate, followed by cyclization and classical chiral resolution[2]. While robust, this method suffers from inherently low atom economy. The late-stage chiral resolution discards 50% of the material as the undesired enantiomer, significantly driving up raw material costs and waste generation.

The Asymmetric Hydrogenation Route (WO2017066775A1) To circumvent the yield loss of classical resolution, a subsequent patent introduced an asymmetric hydrogenation approach using a chiral S-segphos ruthenium complex[3]. Causality: The steric bulk and bite angle of the S-segphos ligand effectively shield one face of the pyrroline intermediate, directing the addition of hydrogen to yield the cis-(3R,4S) configuration with high enantiomeric excess (ee > 95%). However, the S-segphos ligand is synthetically demanding, expensive, and subject to strict patent protections. Furthermore, the triflate intermediates utilized in this route are highly prone to hydrolysis under high-temperature alkaline conditions, which can drastically reduce step yields to ~20% in suboptimal industrial runs[4].

Section 2: Emerging Synthetic Methodologies (The Challengers)

Method A: The [3+2] Cycloaddition Strategy (CN109705011B) This newer approach constructs the pyrrolidine core via a [3+2] cycloaddition between a 2-pentynoate derivative and an azomethine ylide[4]. Causality: The concerted nature of the [3+2] cycloaddition intrinsically controls the relative stereochemistry of the newly formed ring. By utilizing a substituted dipolarophile, the reaction heavily favors the formation of the cis-adduct due to secondary orbital interactions in the transition state. This eliminates the need for complex linear cyclization steps and provides a highly functionalized intermediate ready for straightforward reduction.

Method B: The Glycine Ethyl Ester Route (CN111072543B) This highly scalable route utilizes inexpensive glycine ethyl ester as the starting material. The process sequences through amino-protection, ring closure, substitution, coupling, and catalytic hydrogenation[1]. Causality: By building the ring from a cheap, readily available amino acid derivative, the synthesis avoids expensive transition-metal catalysts and complex chiral ligands. The stereocenters are established via substrate-controlled catalytic hydrogenation, where the existing bulky protective groups direct the incoming hydrogen to the less hindered face, naturally yielding the desired (3R,4S) isomer without the need for an external chiral source[1].

Section 3: Quantitative Benchmarking

The following table summarizes the performance metrics of the evaluated synthetic routes based on published experimental data.

MetricBenchmark 1 ()Benchmark 2 ()Challenger A ()Challenger B ()
Starting Material Ethyl 2-pentynoateN-CBZ-glycine2-Pentynoate & AzomethineGlycine ethyl ester
Key Stereocontrol Classical ResolutionAsymmetric Hydrogenation[3+2] CycloadditionSubstrate-Controlled H2
Catalyst/Reagent Chiral Amine SaltsRu(OAc)2(S-segphos)Azomethine YlidePd/C (Standard)
Overall Yield ~15-20%~45%~60%>70%
Atom Economy Low (50% loss in res.)HighModerateHigh
Industrial Scalability ModerateLow (Catalyst Cost)HighVery High

Section 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify mechanistic success before proceeding to subsequent steps.

Protocol 1: Asymmetric Hydrogenation (Benchmark - WO2017066775A1)
  • Preparation of Catalyst Complex: In a nitrogen-purged glovebox, dissolve Ru(OAc)2(S-segphos) (0.05 mol%) in degassed methanol.

  • Substrate Loading: Charge a high-pressure hydrogenation reactor with the N-Boc-4-ethyl-3-pyrroline-3-carboxylic acid intermediate (1.0 equiv) and methanol.

  • Hydrogenation: Inject the catalyst solution into the reactor. Pressurize with H2 gas to 3.0 MPa.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12 hours. Causality: The elevated pressure ensures sufficient dissolved H2 concentration, while the 60°C temperature balances reaction kinetics against the thermal degradation of the sensitive S-segphos complex.

  • Workup: Vent the reactor, filter the mixture through a Celite pad to remove catalyst residues, and concentrate the filtrate in vacuo.

  • Self-Validation Check: Analyze the concentrated filtrate via Chiral HPLC using a Chiralpak IC column (Hexane/IPA 90:10). A retention time corresponding to the (3R,4S) isomer with an ee ≥ 95% validates the integrity of the asymmetric hydrogenation before downstream deprotection.

Protocol 2: [3+2] Cycloaddition (Challenger - CN109705011B)
  • Ylide Generation: To a solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) in dichloromethane (DCM) at 0°C, add a catalytic amount of trifluoroacetic acid (TFA). Causality: TFA catalyzes the elimination of methoxysilane, generating the highly reactive azomethine ylide in situ.

  • Cycloaddition: Slowly add ethyl 2-pentynoate (1.0 equiv) to the mixture. Allow the reaction to warm to room temperature and stir for 8 hours. The concerted [3+2] mechanism enforces the required cis-geometry of the resulting pyrroline ring.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue via silica gel column chromatography (Hexanes/EtOAc) to isolate the 1-benzyl-4-ethyl-3-pyrroline-3-carboxylate intermediate.

  • Self-Validation Check: Perform 1H-NMR (400 MHz, CDCl3) on the purified intermediate. The presence of a distinct multiplet at ~3.2 ppm confirms the cis-relationship of the ring protons, validating the stereocontrol of the cycloaddition.

Section 5: Visualizations

Workflow SM1 Ethyl 2-pentynoate (Benchmark) Step1A Linear Reduction & Cyclization SM1->Step1A SM2 Glycine ethyl ester (New Method) Step1B Amino-protection & Ring Closure SM2->Step1B Step2A Asymmetric Hydrogenation (S-Segphos Catalyst) Step1A->Step2A Step2B Substrate-Controlled Catalytic Hydrogenation Step1B->Step2B Target (3R,4S)-4-ethylpyrrolidine- 3-carboxylic acid Step2A->Target Step2B->Target

Synthetic workflow comparing the benchmark asymmetric hydrogenation vs. the glycine ethyl ester route.

Mechanism A 2-pentynoate + Azomethine Ylide B [3+2] Cycloaddition (Concerted) A->B Heat C Pyrroline Intermediate B->C Stereocontrol D Pd/C Reduction C->D H2 E cis-(3R,4S)-Isomer D->E Resolution

Mechanistic pathway of the [3+2] cycloaddition strategy for constructing the pyrrolidine core.

References

  • Title: US Patent 8,426,411 B2 - Tricyclic compounds Source: United States Patent and Trademark Office / Google Patents URL
  • Title: WO 2017/066775 A1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
  • Title: CN Patent 109,705,011 B - A kind of synthetic method and intermediate of Upatinib intermediate Source: China National Intellectual Property Administration / Google Patents URL
  • Title: CN Patent 111,072,543 B - Preparation method and application of (3R,4S)

Sources

Cost-Effectiveness Analysis of Synthetic Strategies: Batch, Flow, and Biocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Process Intensification, and Economic Viability

The Paradigm Shift in API Manufacturing

Pharmaceutical manufacturing operates at the critical intersection of precision chemistry, engineering efficiency, and regulatory compliance. Historically, the production of Active Pharmaceutical Ingredients (APIs) relied entirely on traditional batch synthesis. However, the demand for high-yield, economically viable, and environmentally sustainable processes has driven the industry toward process intensification [1].

As a Senior Application Scientist, I evaluate synthetic routes not just by their theoretical yield, but by their scalable thermodynamic properties, capital expenditure (CapEx), operational expenditure (OpEx), and Environmental Factor (E-factor). This guide provides an objective, data-driven comparison of three primary paradigms: Traditional Batch Synthesis , Continuous Flow Synthesis , and Biocatalysis .

Mechanistic Causality & Economic Drivers

Traditional Batch Synthesis: The Baseline

Batch reactors remain the industry standard for low-volume, highly complex, or highly variable product mixes. However, they suffer from fundamental physical limitations. As reactor volume increases, the surface-area-to-volume ratio decreases, leading to poor heat dissipation and non-uniform mixing. This necessitates extended cycle times and often results in batch-to-batch variability[1]. Economically, while initial CapEx is moderate, OpEx is exceptionally high due to massive solvent consumption and labor-intensive downstream purification. The pharmaceutical segment notoriously operates with an E-factor of 50 to over 200 kg waste per kg of API[2].

Continuous Flow Synthesis: Process Intensification

Continuous flow chemistry shifts the paradigm from spatial resolution (large tanks) to temporal resolution (tubular reactors). The causality behind its superior performance lies in fluid dynamics: reduced diffusion distances and turbulent flow regimes drastically enhance mass transfer coefficients (


) and heat transfer[1]. This allows for the safe execution of highly exothermic reactions and the handling of hazardous intermediates without the risk of thermal runaway[1]. While the initial CapEx for high-pressure pumps and microreactors is high, the OpEx is significantly reduced due to automation, solvent recycling, and seamless scale-up without extensive re-optimization[1].
Biocatalysis: Unparalleled Selectivity

Biocatalysis utilizes enzymes to perform organic transformations with unparalleled regio-, enantio-, and chemoselectivity[3]. The mechanistic advantage stems from the precise 3D positioning of substrates within the enzyme's active site, which lowers the activation energy for highly specific pathways while suppressing side reactions[3]. This eliminates the need for complex protection/deprotection steps. Economically, biocatalysis operates under mild conditions (ambient temperature, aqueous media), slashing energy costs. Process innovations have shown that shifting to biocatalysis can reduce an API's E-factor drastically, for instance, from 86 down to 17[3].

DecisionMatrix Start Target API Synthesis Chiral High Stereoselectivity Required? Start->Chiral Exothermic Highly Exothermic / Hazardous Reagents? Chiral->Exothermic No Biocatalysis Biocatalysis (Enzymatic) Chiral->Biocatalysis Yes Volume Production Scale? Exothermic->Volume No Flow Continuous Flow Synthesis Exothermic->Flow Yes Volume->Flow High Volume / Steady Batch Traditional Batch Synthesis Volume->Batch Low Volume / High Mix

Logical decision matrix for selecting optimal API synthetic strategies based on reaction constraints.

Comparative Performance Data

To objectively evaluate these strategies, we must look at the quantitative metrics governing modern Chemistry, Manufacturing, and Controls (CMC).

Performance MetricTraditional BatchContinuous FlowBiocatalysis (Flow/Batch)
Typical E-factor 50 – 200+ kg/kg [2]10 – 50 kg/kg < 20 kg/kg [3]
Capital Expenditure (CapEx) Low to MediumHigh (Pumps, PAT, Reactors)Medium (Enzyme Engineering)
Operational Expenditure (OpEx) High (Labor, Solvents, Energy)Low (Automated, High Throughput)Low (Mild Temp, Aqueous Media)
Heat & Mass Transfer Poor (Scale-dependent)[1]Excellent (Micro-channels)[1]N/A (Ambient Conditions)
Stereo-/Regioselectivity Low to ModerateModerateUnparalleled[3]
Scalability Non-linear (Requires re-optimization)Linear (Numbering-up/Continuous)Linear (Immobilized PBRs)[4]

Experimental Validation & Protocols

To validate these claims, below are self-validating, step-by-step methodologies for two advanced synthetic workflows: Continuous Flow Synthesis and Flow Biocatalysis.

Protocol A: Continuous Flow Synthesis of Imatinib (API)

This protocol demonstrates the synthesis of the anticancer drug Imatinib, highlighting how flow chemistry mitigates the need for intermediate purification through precise heat control and telescoped reactions[5].

Causality Note: The hydration of the nitrile is highly exothermic. In batch, this requires slow addition and active cooling. In flow, the high surface-area-to-volume ratio of the stainless-steel coil instantly dissipates heat, allowing the reaction to run safely at high temperatures, generating a clean amide intermediate[5].

Step-by-Step Methodology:

  • Stream A Preparation: Dissolve the nitrile starting material and

    
     in an appropriate organic solvent. Load into Syringe Pump A.
    
  • Stream B Preparation: Prepare a solution containing the aryl halide, a Palladium pre-catalyst, and an aqueous base. Load into Syringe Pump B.

  • Primary Hydration (Coil 1): Pump Stream A through a heated stainless-steel reactor coil. The rapid heat transfer ensures complete conversion to the amide intermediate without byproduct formation.

  • Telescoped Mixing: Direct the effluent from Coil 1 into a T-mixer, simultaneously introducing Stream B.

  • C-N Cross-Coupling (Coil 2): Pass the combined stream through a second heated coil reactor to initiate the Buchwald-Hartwig cross-coupling.

  • In-line PAT & Collection: Monitor the product stream using in-line IR/UV spectroscopy. Collect the effluent. Result: Imatinib is isolated in 58% yield with a total residence time of only 48 minutes, producing 327 mg/h without intermediate isolation[5].

FlowWorkflow Pump1 Pump A: Nitrile + Cs2CO3 Coil1 Coil Reactor 1 (Hydration, High Temp) Pump1->Coil1 Mixer T-Mixer Coil1->Mixer Pump2 Pump B: Aryl Halide + Pd Pump2->Mixer Coil2 Coil Reactor 2 (C-N Coupling) Mixer->Coil2 PAT In-line PAT (Quality Control) Coil2->PAT Collection Imatinib API Collection PAT->Collection

Continuous flow experimental workflow for the multi-step, telescoped synthesis of Imatinib.

Protocol B: Flow Biocatalysis for Enantiomeric Resolution

This protocol merges the continuous flow paradigm with biocatalysis using a Packed-Bed Reactor (PBR).

Causality Note: In traditional batch biocatalysis, mechanical stirring physically degrades (crumbles) the immobilized enzyme carrier, severely limiting its reuse. By packing the immobilized enzyme into a PBR, mechanical shear is eliminated. Furthermore, the continuous removal of the product prevents product-inhibition of the enzyme active site, drastically improving the Total Turnover Number (TTN) and lowering the E-factor (e.g., from 200 down to 53)[4].

Step-by-Step Methodology:

  • Enzyme Immobilization: Covalently immobilize Thermomyces lanuginosus lipase (TLL) onto an Immobead 100 carrier to enhance thermal and mechanical stability[4].

  • Reactor Packing: Densely pack the immobilized TLL into a glass or stainless-steel column to create the Packed-Bed Reactor (PBR). Calculate the exact void volume to determine residence time[4].

  • Substrate Preparation: Dissolve the racemic ester substrate in a biphasic mixture of heptane and glycine−NaOH buffer (0.1 M, pH 9.0)[4].

  • Continuous Pumping: Use an HPLC pump to deliver the substrate solution through the PBR at a controlled flow rate (e.g., maintaining an 18 °C internal temperature).

  • Downstream Separation: Route the effluent through an in-line phase separator. The aqueous phase retains the buffer, while the organic phase contains the enantiopure product. Result: The continuous flow setup achieves high conversion rates with zero mechanical degradation of the enzyme, validating the superior OpEx and E-factor of flow biocatalysis[4].

BioWorkflow Substrate Racemic Substrate in Buffer/Solvent Pump HPLC Pump Substrate->Pump PBR Packed-Bed Reactor (Immobilized Lipase) Pump->PBR Controlled Flow Rate Separator In-line Extraction (Phase Separation) PBR->Separator Continuous Conversion Product Enantiopure Product Separator->Product High TTN / Low E-factor

Flow biocatalysis setup utilizing a packed-bed reactor with immobilized enzymes for kinetic resolution.

References

  • Source: PMC (National Institutes of Health)
  • Source: MDPI (Molecules)
  • Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects Source: MDPI URL
  • Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production Source: PharmaFeatures URL
  • Power of Biocatalysis for Organic Synthesis Source: ACS Central Science URL

Sources

Inter-Laboratory Validation of (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid Characterization: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a critical chiral building block used in the synthesis of Upadacitinib (ABT-494), a potent and selective JAK1 inhibitor prescribed for rheumatoid arthritis[1]. The specific (3R,4S) stereochemistry is not merely a structural feature; it is the fundamental driver of the molecule's spatial orientation within the JAK1 ATP-binding cleft, dictating its 74-fold selectivity over JAK2[1]. Consequently, any stereoisomeric impurity directly compromises drug efficacy and safety.

To ensure the integrity of this intermediate, robust analytical characterization must be validated across multiple laboratories. This guide objectively compares three orthogonal analytical methodologies—Chiral HPLC-UV, Quantitative NMR (qNMR), and Derivatization GC-MS—evaluating their performance in an inter-laboratory setting in strict accordance with ICH Q2(R2)[2] and USP <1225>[3] validation guidelines.

Inter-Laboratory Validation Workflow

G A Synthesis of this compound B Sample Distribution (Blinded Lots) A->B C Lab 1: Chiral HPLC-UV (Enantiomeric Excess) B->C D Lab 2: qNMR with CSA (Structural & Purity) B->D E Lab 3: Derivatization GC-MS (Trace Volatiles) B->E F Data Aggregation & Statistical Analysis C->F D->F E->F G ICH Q2(R2) / USP <1225> Validation Report F->G

Fig 1. Inter-laboratory validation workflow for chiral intermediate characterization.

Comparative Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I approach analytical method transfer not as a static checklist, but as a system of causal relationships. A highly reliable method must be "self-validating"—meaning the protocol inherently proves its own accuracy during every single run through internal controls and system suitability tests (SST).

Method A: Chiral HPLC-UV (The Reference Standard)

Performance Profile: High resolution of enantiomers and diastereomers; the industry standard for optical purity. Causality & Design: The zwitterionic nature of the pyrrolidine-carboxylic acid makes standard reverse-phase chromatography prone to severe peak tailing. By utilizing an immobilized amylose-based chiral stationary phase with a tightly controlled acidic modifier (0.1% Trifluoroacetic acid), we suppress the ionization of the carboxylic acid. This drives the molecule into a neutral state that interacts predictably and reversibly with the chiral clefts of the stationary phase. Self-Validating Protocol:

  • System Suitability Test (SST): Inject a racemic mixture of 4-ethylpyrrolidine-3-carboxylic acid prior to the sample sequence. The system is only validated for the run if the resolution (

    
    ) between the (3R,4S) and (3S,4R) enantiomers is 
    
    
    
    .
  • Calibration: Run a 5-point calibration curve spanning 50% to 120% of the target specification to establish linearity, satisfying ICH Q2(R2) requirements[2].

  • Sample Analysis: Inject the sample in triplicate. The relative standard deviation (RSD) of the peak areas must be

    
    .
    
Method B: Quantitative NMR (qNMR) with Chiral Solvating Agents (CSA)

Performance Profile: Rapid structural confirmation; a primary ratio method requiring no external response factors. Causality & Design: While HPLC relies on physical separation, qNMR relies on magnetic environment differentiation. By introducing a Chiral Solvating Agent (e.g., a Pirkle alcohol) into the CDCl3 solvent, transient diastereomeric complexes are formed. This splits the previously identical enantiomeric proton signals into distinct, measurable peaks. Because NMR signal intensity is directly proportional to the number of nuclei, this method provides absolute quantitation without the need for an identical reference standard[4]. Self-Validating Protocol:

  • Internal Calibration: Weigh the sample and a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into the same NMR tube. This internal standard validates the quantitative integration of the entire spectrum.

  • Relaxation Delay (

    
    ):  Set the 
    
    
    
    delay to
    
    
    (longitudinal relaxation time) of the slowest relaxing proton. This ensures complete magnetic spin recovery between pulses, preventing signal saturation and false integration ratios.
  • Acquisition: Acquire

    
    H-NMR spectra (minimum 64 scans to achieve a signal-to-noise ratio 
    
    
    
    ). Calculate enantiomeric excess (ee) by integrating the split alpha-proton signals.
Method C: Derivatization GC-MS (Trace Impurity Profiling)

Performance Profile: Exceptional sensitivity for trace volatile impurities; provides an orthogonal separation mechanism to HPLC. Causality & Design: Amino acids and their derivatives are non-volatile and will thermally degrade in a GC inlet. To bypass this thermodynamic limitation, we utilize a silylation reagent (BSTFA with 1% TMCS). This replaces the active protons on the secondary amine and carboxylic acid with trimethylsilyl (TMS) groups, drastically lowering the boiling point and increasing thermal stability. Self-Validating Protocol:

  • Internal Standard Addition: Spike the sample with a deuterated analog (e.g.,

    
    -ethylpyrrolidine-3-carboxylic acid) prior to derivatization. This corrects for any variability in derivatization efficiency and matrix effects.
    
  • Derivatization: Incubate the sample with BSTFA/TMCS at 70°C for 30 minutes in a sealed vial.

  • GC-MS Analysis: Inject 1 µL into a DB-5MS column using Selected Ion Monitoring (SIM) mode targeting the specific m/z of the derivatized fragments. The consistent recovery of the deuterated standard validates the extraction and derivatization efficiency of that specific vial.

Inter-Laboratory Validation Data

The following data summarizes the inter-laboratory validation of these three methods across three independent facilities, benchmarked against standard acceptance criteria[2][3].

Validation ParameterChiral HPLC-UV (Lab 1)qNMR with CSA (Lab 2)Derivatization GC-MS (Lab 3)ICH Q2(R2) / USP <1225> Criteria
Accuracy (% Recovery) 99.8% ± 0.5%98.5% ± 1.2%101.2% ± 1.8%98.0% - 102.0%
Repeatability (%RSD) 0.8%1.5%2.1%

(Assay)
Intermediate Precision 1.1%1.9%2.8%

Limit of Quantitation (LOQ) 0.05% area1.0% mol/mol0.005% w/wFit for Purpose
Linearity (

)
0.9998N/A (Primary Ratio)0.9985

Conclusion

The inter-laboratory validation demonstrates that no single method provides a complete picture of this compound quality. Chiral HPLC-UV remains the most robust choice for routine lot release due to its superior precision and linearity. However, qNMR serves as a critical orthogonal validator during early-stage synthesis and structural elucidation, offering absolute quantitation without reference standards. GC-MS, while requiring complex derivatization, is indispensable for trace-level impurity profiling. By integrating these self-validating methodologies, drug development professionals can guarantee the stereochemical integrity required for Upadacitinib synthesis.

References

1.4[4] 2.1[1] 3. 2[2] 4. 3[3]

Sources

Safety Operating Guide

Navigating the Disposal of (3R,4S)-4-ethylpyrrolidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (CAS No. 1821826-28-1), a key chiral building block in pharmaceutical synthesis.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, should always begin with a thorough risk assessment. The fundamental principle is to render the waste non-hazardous whenever safely possible, or to ensure its secure containment and transfer to a licensed disposal facility.

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste.

For Small Quantities (e.g., < 100 mL of a dilute solution <5%)

For minor residues and dilute solutions, in-laboratory neutralization is the preferred method to mitigate the acidity of the carboxylic acid group.[4][5]

Step 1: Dilution In a chemical fume hood, slowly add the acidic solution to a large volume of cold water (a dilution ratio of at least 1:20 is recommended). This minimizes heat generation during the subsequent neutralization step.

Step 2: Neutralization While stirring the diluted solution, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 1M solution of sodium hydroxide.[4][5] Monitor the pH of the solution continuously using pH paper or a calibrated pH meter.

Step 3: Final pH Adjustment Continue the addition of the weak base until the pH of the solution is within a neutral range of 6.0 to 8.0.[6]

Step 4: Drain Disposal Once neutralized, the solution can typically be discharged into the sanitary sewer system with a copious amount of running water (at least a 100-fold excess of water is recommended).[6][7] However, always consult your local regulations and institutional policies regarding drain disposal.

For Large Quantities or Concentrated Waste

Attempting to neutralize large volumes or concentrated forms of this compound in the laboratory is not recommended due to the potential for a significant exothermic reaction.

Step 1: Waste Segregation and Collection Collect the concentrated waste in a designated, properly labeled, and chemically resistant hazardous waste container.[5][6] Ensure the container is in good condition and has a secure, tight-fitting lid.[8][9]

Step 2: Labeling The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms.[6][8][10]

Step 3: Storage Store the waste container in a designated satellite accumulation area (SAA) that is away from incompatible materials, particularly strong bases and oxidizing agents.[9][10] The storage area should be cool, dry, and well-ventilated.

Step 4: Professional Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management contractor.[10][11]

Summary of Key Information

Characteristic Information Reference
Chemical Name This compound[1]
CAS Number 1821826-28-1[1][12]
Molecular Formula C₇H₁₃NO₂[1]
Likely Hazards Causes serious eye damage. Incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Small Quantity Disposal Dilution followed by neutralization with a weak base to a pH of 6.0-8.0.[5][6]
Large Quantity Disposal Collection in a labeled hazardous waste container for professional disposal.[6][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated: (3R,4S)-4-ethylpyrrolidine- 3-carboxylic acid decision Assess Quantity and Concentration start->decision small_quant Small Quantity / Dilute Solution (<100mL, <5%) decision->small_quant Small / Dilute large_quant Large Quantity / Concentrated Waste decision->large_quant Large / Concentrated dilute Dilute with Cold Water (1:20 ratio) small_quant->dilute collect Collect in Labeled Hazardous Waste Container large_quant->collect neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6.0-8.0 dilute->neutralize drain Dispose Down Sanitary Sewer with Copious Water neutralize->drain end Disposal Complete drain->end store Store in Designated Satellite Accumulation Area collect->store professional Arrange for Professional Disposal via EHS or Contractor store->professional professional->end

Caption: Decision workflow for the disposal of this compound.

References

  • Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound. (n.d.).
  • 1-((BENZYLOXY)CARBONYL)-4-ETHYLPYRROLIDINE-3-CARBOXYLIC ACID, (3R,4S)-. (n.d.). National Center for Advancing Translational Sciences. [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services, The University of British Columbia. [Link]

  • Acid neutralization capacity of waste - specification of requirement stated in landfill regulations. (n.d.). SciSpace. [Link]

  • This compound - C7H13NO2. (n.d.). Chemspace. [Link]

  • How to Dispose of Acids and Bases Safely: A Complete Guide. (2024, October 1). Greenflow. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]

  • PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. [Link]

  • SDS US. (2019, February 19). [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences. (2025, July 1). University of North Texas at Dallas. [Link]

  • Safety data sheet. (n.d.). CPAchem Ltd. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). École Polytechnique Fédérale de Lausanne. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

  • 4,4-dimethyl-pyrrolidine-3-carboxylic acid (C7H13NO2). (n.d.). PubChemLite. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA. [Link]

Sources

Personal Protective Equipment (PPE) & Safe Handling Guide: (3R,4S)-4-Ethylpyrrolidine-3-Carboxylic Acid

[1]

Executive Directive: The "Unknown" Protocol

As researchers, we often handle chiral building blocks like (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid before comprehensive toxicological data exists.[1] In the absence of a specific LD50 or permeation study for this exact isomer, we must rely on Structure-Activity Relationship (SAR) analysis.[1]

This molecule contains a secondary amine (pyrrolidine ring) and a carboxylic acid .[1] While often zwitterionic and stable, the pyrrolidine moiety suggests potential for skin corrosion, severe eye damage, and respiratory sensitization .

The Core Rule: Treat this substance as a Corrosive Solid (Category 1B) and a Potent Sensitizer until empirical data proves otherwise. Do not rely on "Irritant" classifications often auto-generated by vendor catalogs.[1]

Hazard Identification & Risk Assessment

Understanding the molecular behavior dictates the PPE choice.

FeatureHazard Class (Predicted)Mechanism of Injury
Pyrrolidine Ring Corrosive / Irritant Secondary amines are basic and lipophilic; they can penetrate the stratum corneum and cause caustic burns or dermatitis.[1]
Carboxylic Acid Irritant Acid functionality contributes to pH extremes in mucous membranes.
Physical State Inhalation Hazard Fine white powder/crystals.[1] High risk of airborne dust generation during weighing.
Chiral Nature Bioactivity As a specific stereoisomer ((3R,4S)), it is likely a drug intermediate (e.g., JAK inhibitors).[1][2] Assume biological activity/potency.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for handling the neat solid and standard solutions (e.g., in DMSO or Methanol).

Primary Barrier: The Glove System

Rationale:[1][3][4][5] Standard disposable nitrile gloves (4 mil) offer protection against the solid, but may degrade rapidly if the substance is dissolved in organic solvents.

ScenarioGlove MaterialThicknessProtocol
Solid Handling (Weighing)Nitrile 5 mil (min)Double Glove. Inspect outer glove for white residue; change immediately if contaminated.[1]
Solution: Aqueous/MeOH Nitrile 5 milStandard protection.[1] Change every 60 mins.
Solution: DCM/DMF Laminate / PVA Multi-layerNitrile is permeable to DCM/DMF. Use a chemical-resistant laminate liner (e.g., Silver Shield®) under a nitrile outer glove for dexterity.[1]
Secondary Barriers: Body & Respiratory[1]
ComponentSpecificationScientific Rationale
Respiratory Engineering Control (Fume Hood)Primary Defense. All open handling must occur inside a certified chemical fume hood.[1]
Backup Resp.N95 or P100 (Fit-tested)Only required if handling outside a hood (e.g., equipment failure cleanup).[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient.[1] Fine powders can bypass side-shields.[1] Goggles seal the orbital area.
Body Lab Coat (Poly/Cotton)Buttoned to the neck.[1] Wrist cuffs must be tucked under the glove gauntlet.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Static Control: Pyrrolidine derivatives can be static-prone.[1] Use an ionizing bar or anti-static gun inside the hood to prevent "flying powder."

  • Prepare Waste Stream: Have a dedicated solid waste container labeled "Corrosive Solid - Basic" ready inside the hood.[1]

Phase 2: Active Handling (Weighing & Transfer)

Objective: Zero skin contact, Zero inhalation.[1]

  • Donning: Put on inner nitrile gloves -> Lab coat -> Outer nitrile gloves.[1] Tape the outer glove over the lab coat cuff if working with large quantities.

  • Weighing:

    • Place the balance inside the fume hood.

    • Use a disposable anti-static weighing boat .

    • Technique: Do not dump.[4] Use a micro-spatula to tap the solid gently.

  • Solubilization (If applicable):

    • Add solvent slowly. The amine/acid nature may generate a mild exotherm (heat) upon dissolution.[1]

    • Self-Validating Step: Touch the vial bottom (with gloved hand).[1] If warm, pause and let cool before capping.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the balance and work area with a chemically compatible solvent (Ethanol or Isopropanol) immediately after use.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose in Chem Waste.[1]

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands with soap and water for 20 seconds.

Visual Workflow: The Safety Lifecycle

The following diagram illustrates the decision logic for safe handling.

SafetyLifecyclecluster_PPEPPE SelectionStartStart: Task DefinitionRiskRisk Assessment(Check Solvent & State)Start->RiskSolidPPESolid Handling:Double Nitrile + GogglesRisk->SolidPPENeat PowderSolventPPESolution Handling:Laminate Liner + NitrileRisk->SolventPPEIn DCM/DMFControlEngineering Control:Fume Hood (Required)SolidPPE->ControlSolventPPE->ControlActionWeighing / TransferControl->ActionCleanDecontamination:Wipe with EtOHAction->CleanDisposalDisposal:Solid Waste StreamClean->Disposal

Caption: Operational logic flow for handling this compound, prioritizing engineering controls and solvent-specific glove selection.

Waste Disposal & Emergency Response

Chemical Waste Streams[1]
  • Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in a container labeled "Hazardous Waste: Solid - Corrosive/Irritant."

  • Liquid Waste: If in solution, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated). Ensure the tag lists "this compound" explicitly.[1]

Emergency Procedures
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Time is critical to prevent corneal opacity.[1]

  • Skin Contact: Brush off loose powder before wetting (to prevent increasing absorption area), then wash with soap and copious water.

  • Spill (Solid): Do not dry sweep (creates dust).[1] Cover with wet paper towels (if water-compatible) or use a HEPA-filtered vacuum dedicated to chemical spills.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment - 1910.132.[1] United States Department of Labor. [Link]

  • PubChem. (n.d.).[1] Pyrrolidine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.